molecular formula C6H9NS B175276 1-(Thiophen-3-yl)ethanamine CAS No. 118488-08-7

1-(Thiophen-3-yl)ethanamine

Cat. No.: B175276
CAS No.: 118488-08-7
M. Wt: 127.21 g/mol
InChI Key: KXCGQPCMPZULFH-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)ethanamine is a useful research compound. Its molecular formula is C6H9NS and its molecular weight is 127.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGQPCMPZULFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557980
Record name 1-(Thiophen-3-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-08-7
Record name 1-(Thiophen-3-yl)ethan-1-amine
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Record name 1-(thiophen-3-yl)ethan-1-amine
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Foundational & Exploratory

1-(Thiophen-3-yl)ethanamine: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a primary amine featuring a thiophene ring, a sulfur-containing aromatic heterocycle. This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery due to the versatile role of the thiophene moiety as a bioisostere for the phenyl group, offering modified physicochemical properties and metabolic profiles. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis is accessible through well-established chemical transformations. This guide provides a comprehensive overview of the logical and commonly employed synthetic routes to this compound, including detailed experimental protocols for its racemic and enantioselective preparation.

Synthetic Pathways

The most direct and logical synthetic approach to this compound originates from the commercially available precursor, 3-acetylthiophene. The primary transformation involves the conversion of the ketone functionality to a primary amine. This is typically achieved through reductive amination or the Leuckart reaction.

Reductive Amination of 3-Acetylthiophene

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

A general workflow for the reductive amination of 3-acetylthiophene is depicted below:

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Dissolve 3-acetylthiophene and ammonia source in a suitable solvent add_reductant Add reducing agent start->add_reductant react Stir at controlled temperature add_reductant->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by distillation or chromatography extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example based on general reductive amination procedures.

Materials:

  • 3-Acetylthiophene[3]

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

  • Methanol or another suitable protic solvent

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-acetylthiophene (1 equivalent) in methanol, add a source of ammonia, such as ammonium acetate (10 equivalents) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), in portions. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench by the slow addition of 2M HCl until the solution is acidic (pH ~2) to destroy the excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a concentrated NaOH solution until pH > 10.

  • Extract the product with diethyl ether or another suitable organic solvent (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[4][5]

Leuckart_Wallach_Reaction ketone 3-Acetylthiophene intermediate N-formyl intermediate ketone->intermediate Heat reagent Ammonium Formate or Formamide reagent->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Synthesis of this compound via the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

This protocol is a representative example based on general Leuckart-Wallach reaction procedures.[4]

Materials:

  • 3-Acetylthiophene[3]

  • Ammonium formate or formamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 3-acetylthiophene (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or formamide (5-10 equivalents).

  • Heat the mixture to 160-185 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, add a 20% solution of HCl to the reaction mixture and reflux for 4-8 hours to hydrolyze the intermediate N-formyl derivative.

  • Cool the solution and wash with diethyl ether to remove any non-basic impurities.

  • Make the aqueous solution strongly alkaline (pH > 12) with a concentrated NaOH solution.

  • Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Asymmetric Synthesis and Chiral Resolution

For applications in drug development, the enantiomerically pure forms of this compound are often required. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Chiral Resolution

Classical resolution involves the formation of diastereomeric salts using a chiral resolving agent.[6][7] The differing solubilities of these salts allow for their separation by fractional crystallization.

Chiral_Resolution racemate Racemic This compound diastereomers Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation liberation Liberation of Free Amine (Base Treatment) separation->liberation enantiomers (R)- and (S)-Enantiomers liberation->enantiomers

Caption: Workflow for the chiral resolution of this compound.

A common resolving agent for amines is tartaric acid. The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing one diastereomeric salt to crystallize, and then liberating the free amine from the separated salt.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One common approach is the use of chiral auxiliaries, such as tert-butanesulfinamide, in the reductive amination of the ketone.[8][9]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on the use of Ellman's auxiliary.[9]

Materials:

  • 3-Acetylthiophene[3]

  • (R)- or (S)-tert-butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of 3-acetylthiophene (1 equivalent) and (R)- or (S)-tert-butanesulfinamide (1.05 equivalents) in anhydrous THF, add titanium(IV) ethoxide (2 equivalents).

  • Heat the mixture at reflux for 4-6 hours to form the corresponding tert-butanesulfinyl imine.

  • Cool the reaction mixture to -48 °C.

  • Add sodium borohydride (2 equivalents) in one portion.

  • Stir the reaction at -48 °C for 3 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Add a saturated aqueous solution of NaCl and stir for 15 minutes.

  • Filter the mixture through celite and wash the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric sulfinamide by column chromatography.

  • Cleave the auxiliary by treating the purified sulfinamide with HCl in methanol to afford the desired enantiomer of this compound hydrochloride.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTypical YieldProduct FormReference(s)
Reductive Amination3-AcetylthiopheneNH₄OAc, NaBH₃CNModerate to HighRacemic Amine[1][2]
Leuckart-Wallach Reaction3-AcetylthiopheneAmmonium Formate or Formamide, HClModerateRacemic Amine[4][5]
Chiral ResolutionRacemic AmineChiral Acid (e.g., Tartaric Acid)VariableEnantiopure Amine[6][7]
Asymmetric Synthesis3-Acetylthiophene(R/S)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄GoodEnantiopure Amine[8][9]

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through established and reliable organic chemistry methodologies. The reductive amination of 3-acetylthiophene stands out as a primary and versatile route for its preparation. For applications requiring enantiopurity, both classical chiral resolution and modern asymmetric synthesis techniques provide effective pathways to the individual (R)- and (S)-enantiomers. This technical guide provides researchers and drug development professionals with a solid foundation for the synthesis and further exploration of this valuable chemical entity.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiophen-3-yl)ethanamine, a compound of interest in medicinal chemistry and drug discovery.[1] The document outlines key quantitative data, details relevant experimental protocols for property determination, and includes visualizations to illustrate logical workflows.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound. It is important to note that while some data are based on predictions, others are derived from experimental data of closely related compounds due to the limited availability of direct experimental values for the target molecule.

PropertyValueData TypeReference
IUPAC Name 1-(thiophen-3-yl)ethan-1-amine-[1]
CAS Number 118488-08-7-[1]
Molecular Formula C₆H₉NS-[1]
Molecular Weight 127.21 g/mol -
Physical Form SolidExperimental
Melting Point Not available-
Boiling Point 200-201 °C at 750 mmHg (for 2-Thiopheneethylamine)Experimental (Isomer)[2]
pKa (predicted) ~9-10 (for the conjugate acid)Predicted[3][4]
LogP (predicted) 1.7678Predicted[5]
Aqueous Solubility Not available-

Note: Some experimental values are for isomeric or closely related structures and should be considered as estimates for this compound.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies for measuring pKa, LogP, and aqueous solubility.

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a compound at different physiological pH values.

Principle: This method involves the titration of an acidic or basic compound with a standard solution of a base or acid, respectively. The pH of the solution is monitored as a function of the volume of titrant added, and the pKa is determined from the resulting titration curve.

Detailed Methodology:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution using a calibrated burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Principle: RP-HPLC can be used to estimate LogP based on the retention time of the compound on a nonpolar stationary phase. A correlation is established between the retention times of a series of reference compounds with known LogP values and their lipophilicity.

Detailed Methodology:

  • System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a suitable mobile phase (e.g., a mixture of acetonitrile and water) is used.

  • Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values.

  • Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The capacity factor for the test compound is calculated from its retention time. The LogP value is then determined by interpolating from the calibration curve.

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved compound.

Detailed Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The flask is sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter.

  • Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the physicochemical characterization of this compound.

Physicochemical_Property_Workflow cluster_synthesis Compound Synthesis & Purification cluster_property_determination Physicochemical Property Determination cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization pKa pKa Determination (Potentiometric Titration) Characterization->pKa LogP LogP Determination (RP-HPLC) Characterization->LogP Solubility Aqueous Solubility (Shake-Flask Method) Characterization->Solubility Data_Table Tabulation of Physicochemical Data pKa->Data_Table LogP->Data_Table Solubility->Data_Table Report Comprehensive Technical Report Data_Table->Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Logical_Relationship Compound This compound (Basic Amine) Ionization Ionization State (pH-dependent) Compound->Ionization pKa Solubility Aqueous Solubility Ionization->Solubility ADME ADME Properties Solubility->ADME Lipophilicity Lipophilicity (LogP) Permeability Membrane Permeability Lipophilicity->Permeability Permeability->ADME

References

Spectroscopic Analysis of 1-(Thiophen-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Thiophen-3-yl)ethanamine, a compound of interest in medicinal chemistry and organic synthesis.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this primary amine, along with standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while these values are based on established principles of spectroscopy and data from similar compounds, experimental values may vary slightly based on the specific conditions, such as the solvent and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
-CH(NH₂)4.0 - 4.5Quartet (q)~6.5The methine proton is coupled to the adjacent methyl protons.
Thiophene H27.2 - 7.4Doublet of doublets (dd)J ≈ 2.9, 1.2 HzChemical shift is influenced by the proximity to the sulfur atom and the ethylamine group.
Thiophene H47.0 - 7.2Doublet of doublets (dd)J ≈ 5.0, 1.2 Hz
Thiophene H57.3 - 7.5Doublet of doublets (dd)J ≈ 5.0, 2.9 Hz
-NH₂1.5 - 2.5Broad Singlet (br s)-The chemical shift of amine protons can vary significantly with concentration and solvent. The signal may exchange with D₂O.
-CH₃1.3 - 1.5Doublet (d)~6.5Coupled to the methine proton.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Notes
Thiophene C3145 - 150Carbon bearing the ethylamine substituent.
Thiophene C2120 - 125
Thiophene C4125 - 130
Thiophene C5120 - 125
-CH(NH₂)50 - 55
-CH₃20 - 25
Table 3: Key IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch3400 - 3250Medium, two bandsCharacteristic for a primary amine, representing asymmetric and symmetric stretching.
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
N-H Bend1650 - 1580MediumScissoring vibration of the primary amine.
C=C Stretch (Thiophene)1600 - 1450Medium to WeakAromatic ring stretching vibrations.
C-N Stretch1250 - 1020Medium
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed FragmentNotes
127[C₆H₉NS]⁺Molecular ion (M⁺). The presence of an odd molecular weight is indicative of an odd number of nitrogen atoms.
112[M - CH₃]⁺Loss of a methyl radical.
98[C₅H₆S]⁺Alpha-cleavage resulting in the loss of the ethylamine side chain.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: A 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Film (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest. Use a liquid cell for analysis.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: A mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 30-300.

    • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) should be used to separate the sample before it enters the mass spectrometer.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-3-yl)ethanamine is a primary amine containing a thiophene heterocycle, a scaffold of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Understanding the reactivity and stability of this compound is paramount for its effective use in drug discovery and development, ensuring the integrity and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the anticipated reactivity, potential degradation pathways, and recommended stability testing protocols for this compound, based on the established chemistry of thiophenes and primary amines.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₉NS.[3][4] Its structure consists of an ethylamine group attached to the third position of a thiophene ring. The presence of both a basic amine group and an aromatic thiophene ring dictates its chemical behavior.[3]

PropertyValueReference
Molecular FormulaC₆H₉NS[3][4]
Molecular Weight127.21 g/mol [4]
CAS Number118488-08-7[3][4]
IUPAC NameThis compound[5]
SMILESCC(N)c1ccsc1[3]

Reactivity Profile

The reactivity of this compound is governed by the functional groups present: the primary amine and the thiophene ring.

Reactivity of the Amine Group

As a primary amine, this compound is expected to exhibit nucleophilic and basic properties. It can readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary or tertiary amines, respectively.[6] The lone pair of electrons on the nitrogen atom makes it susceptible to protonation, forming an ammonium salt in the presence of acids.

Common reactions involving the amine group include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form N-[1-(thiophen-3-yl)ethyl]amides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

  • Salt Formation: Reaction with acids to form the corresponding ammonium salts.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it more reactive than benzene towards electrophilic aromatic substitution.[1] The sulfur atom can also participate in reactions, primarily through oxidation.

Key reactions involving the thiophene ring include:

  • Electrophilic Aromatic Substitution: The thiophene ring can undergo reactions such as halogenation, nitration, and sulfonation. The position of substitution will be directed by the existing ethylamine group.

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.[7]

Stability and Degradation Pathways

The stability of this compound is a critical factor in its handling, storage, and formulation. Degradation can be initiated by exposure to heat, light, oxygen, and humidity, or by interaction with other chemical entities.[8]

Potential Degradation Pathways

Based on the chemistry of amines and thiophenes, several degradation pathways can be postulated:

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The thiophene ring is also prone to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.[7][9] These oxidized products may undergo further reactions, including ring-opening.[9]

  • Photodegradation: Thiophene and its derivatives are known to be sensitive to light.[9] Exposure to UV or visible light, especially in the presence of oxygen, can lead to the formation of reactive oxygen species that can attack the thiophene ring, causing photobleaching and chain scission.[9]

  • Thermal Degradation: At elevated temperatures, cleavage of the C-S bond in the thiophene ring can occur, as it is the weakest bond in the ring.[9] The ethylamine side chain may also undergo thermal fragmentation.

  • Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions at elevated temperatures could potentially lead to degradation, although specific pathways are not well-documented for this compound.

Below is a diagram illustrating a potential oxidative degradation pathway.

Oxidative_Degradation_Pathway Start This compound Sulfoxide 1-(1-Oxo-1λ⁴-thiophen-3-yl)ethanamine (Sulfoxide) Start->Sulfoxide Oxidation Sulfone 1-(1,1-Dioxo-1λ⁶-thiophen-3-yl)ethanamine (Sulfone) Sulfoxide->Sulfone Further Oxidation Ring_Opened Ring-Opened Products Sulfone->Ring_Opened Degradation Forced_Degradation_Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Start->Photolytic Analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End Identify Degradants and Determine Degradation Rate Analysis->End

References

Initial Biological Screening of 1-(Thiophen-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific biological screening of 1-(Thiophen-3-yl)ethanamine is not extensively available in the public domain. This guide, therefore, presents a proposed framework for an initial biological screening cascade for this compound, based on the known and diverse pharmacological activities of thiophene derivatives. The data presented herein is hypothetical and for illustrative purposes.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of biological activities.[1][2][3] Many approved drugs incorporate the thiophene scaffold, highlighting its importance as a pharmacophore.[2] The compound this compound, featuring a thiophene ring and an ethylamine side chain, presents a structure of interest for potential pharmacological applications.[4] Its structural alerts suggest the possibility of diverse biological interactions. This document outlines a proposed initial biological screening protocol to elucidate the potential therapeutic value of this compound.

Proposed Initial Screening Strategy

Given the broad spectrum of activities associated with thiophene derivatives, a tiered screening approach is recommended. This would begin with broad-based phenotypic screening to identify potential areas of interest, followed by more targeted assays based on the initial findings.

Tier 1: Broad Phenotypic Screening

A general phenotypic screen is proposed to identify any significant biological effects of the compound across a range of cell-based models. This approach can uncover unexpected activities and provide a rationale for more focused subsequent investigations.

Experimental Workflow for Tier 1 Screening

G cluster_0 Compound Preparation cluster_1 Tier 1 Phenotypic Screening cluster_2 Data Analysis cluster_3 Tier 2 Confirmation compound This compound Stock Solution (e.g., in DMSO) screen Multi-well Plate Seeding (Cancer Cell Lines, Bacterial Strains, Fungal Strains) compound->screen Dilution Series treatment Compound Treatment (Multiple Concentrations) screen->treatment incubation Incubation (24-72 hours) treatment->incubation readout High-Content Imaging / Viability Assays (e.g., CellTiter-Glo®, Resazurin Assay) incubation->readout analysis Dose-Response Curve Generation (IC50 / EC50 Calculation) readout->analysis hit_id Hit Identification (Activity > Threshold) analysis->hit_id confirmation Confirmation of Primary Hits hit_id->confirmation

Caption: Proposed workflow for the initial phenotypic screening of this compound.

Hypothetical Screening Data

The following tables represent plausible, though hypothetical, quantitative data that could be generated from the proposed screening cascade.

Table 1: Hypothetical In Vitro Anticancer Activity
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.3
A549Lung Carcinoma> 100
HCT116Colon Carcinoma42.1
U87-MGGlioblastoma> 100
Table 2: Hypothetical Antimicrobial Activity
OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 256
Candida albicansFungal128
Aspergillus nigerFungal> 256

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate with the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathway Visualization

Based on the hypothetical anticancer activity observed, a follow-up investigation into the underlying mechanism could be warranted. For instance, many small molecules exert their anticancer effects by inducing apoptosis. A potential signaling pathway to investigate is the intrinsic apoptosis pathway.

Hypothetical Apoptosis Induction Pathway

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 cas3->act_cas3 apoptosis Apoptosis act_cas3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of this compound. The proposed workflow, from broad phenotypic screening to more targeted assays and mechanistic studies, offers a systematic approach to characterizing the pharmacological potential of this novel compound. Based on the hypothetical results, further investigations could include broader profiling against a larger panel of cancer cell lines, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to confirm the proposed mode of action. The diverse biological activities of thiophene derivatives suggest that a comprehensive screening approach is essential to fully uncover the therapeutic potential of this compound.

References

Technical Guide: Basic Characterization of 1-(3-Thienyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Thienyl)ethanamine is a primary amine derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and central nervous system effects. This technical guide provides a comprehensive overview of the basic chemical and physical properties of 1-(3-Thienyl)ethanamine, predicted spectroscopic data for its characterization, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance.

Chemical and Physical Properties

1-(3-Thienyl)ethanamine is a solid at room temperature. Its core structure consists of an ethylamine group attached to the third position of a thiophene ring.

PropertyValueReference
Molecular Formula C₆H₉NS[1]
Molecular Weight 127.21 g/mol [1]
CAS Number 118488-08-7[1]
Appearance Solid[1]
Predicted Boiling Point 200.2 ± 15.0 °C[ChemicalBook Prediction]
Predicted Density 1.095 ± 0.06 g/cm³[ChemicalBook Prediction]
SMILES CC(N)c1ccsc1[1]
InChI 1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3[1]

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for 1-(3-Thienyl)ethanamine, the following data are predicted based on established principles of NMR and IR spectroscopy for analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.1Multiplet3HThiophene ring protons (H2, H4, H5)
~ 4.2 - 4.0Quartet1HMethine proton (-CH(NH₂)-)
~ 1.8 - 1.6Broad Singlet2HAmine protons (-NH₂)
~ 1.4 - 1.3Doublet3HMethyl protons (-CH₃)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~ 145 - 140Thiophene ring carbon (C3)
~ 128 - 120Thiophene ring carbons (C2, C4, C5)
~ 50 - 45Methine carbon (-CH(NH₂)-)
~ 25 - 20Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, Sharp (doublet)N-H stretch (primary amine)[2]
3100 - 3000MediumC-H stretch (aromatic - thiophene)
2970 - 2850MediumC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)[2]
~ 1500 - 1400Medium to WeakC=C stretch (thiophene ring)
1250 - 1020MediumC-N stretch (aliphatic amine)[2]
Mass Spectrometry (Predicted Fragmentation)
m/zFragment IonComments
127[C₆H₉NS]⁺Molecular ion peak.
112[C₅H₆NS]⁺Loss of a methyl radical (•CH₃).
98[C₄H₄S]⁺Alpha-cleavage, loss of the ethylamine side chain.

Experimental Protocols

Synthesis of 1-(3-Thienyl)ethanamine via Leuckart Reaction

A plausible and efficient method for the synthesis of 1-(3-Thienyl)ethanamine is the reductive amination of 3-acetylthiophene using the Leuckart reaction.[3][4] This reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent.[3]

dot

Synthesis workflow for 1-(3-Thienyl)ethanamine.

Materials:

  • 3-Acetylthiophene

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or concentrated solution)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 160-180 °C using a heating mantle. The reaction is typically carried out for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Add a 10-20% solution of hydrochloric acid to the flask and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and non-basic byproducts.

    • Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is greater than 10. Ensure the mixture is cooled in an ice bath during this process as it is highly exothermic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure 1-(3-Thienyl)ethanamine.

Potential Biological Significance

Thienylethylamine derivatives have been explored for their interaction with various neurotransmitter systems.[5] Their structural similarity to endogenous monoamine neurotransmitters suggests potential activity at dopamine, serotonin, and norepinephrine receptors.[5] The specific substitution pattern on the thiophene ring and the ethylamine side chain can significantly influence receptor affinity and functional activity.

dot

Potential neurotransmitter receptor signaling pathway.

Safety Information

1-(3-Thienyl)ethanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

HazardDescription
GHS Pictogram GHS06 (Toxic)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed.
Precautionary Statements P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This technical guide provides a foundational characterization of 1-(3-Thienyl)ethanamine, including its chemical and physical properties, predicted spectroscopic data, and a detailed synthetic protocol. While specific biological activity data for this compound is limited, its structural similarity to other biologically active thienylethylamines suggests it may be a valuable scaffold for further investigation in drug discovery, particularly in the area of neuroscience. Researchers are encouraged to use the information provided herein as a starting point for their own experimental work.

References

An In-depth Technical Guide to the Molecular Properties and Applications of C6H9NS Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of compounds with the molecular formula C6H9NS. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The isomers of C6H9NS, particularly substituted thiophenes and thiazoles, are of significant interest due to their presence in various biologically active molecules.

Isomers of C6H9NS: A Comparative Overview

The molecular formula C6H9NS represents several structural isomers. The most notable among these are derivatives of thiophene and thiazole, which serve as important scaffolds in medicinal chemistry. A summary of the key quantitative data for prominent isomers is presented below.

Property2-(Thiophen-2-yl)ethanamine2-(Thiophen-3-yl)ethanamine2-Amino-4-methylthiazole*(R)-1-(Thiophen-2-yl)ethanamine
Molecular Formula C6H9NSC6H9NSC4H6N2SC6H9NS
Molecular Weight ( g/mol ) 127.21[1][2]127.21[3]114.17[4]127.21
CAS Number 30433-91-1[5]59311-67-0[3]1603-91-4[4]22038-88-6[6]
IUPAC Name 2-thiophen-2-ylethanamine[1]2-thiophen-3-ylethanamine[3]4-methylthiazol-2-amine[7](1R)-1-thiophen-2-ylethanamine
Appearance Colorless to pale yellow liquid[5]-White to pale yellow crystalline solid[4][7]-
Boiling Point (°C) 200-201 (at 750 mmHg)[2]---
Melting Point (°C) 202[2]-~45[4]-
Density (g/mL) 1.087 (at 25 °C)[2]---
Solubility Soluble in water[5]-Highly soluble in water, ethanol, and ether[7]-

*Note: 2-Amino-4-methylthiazole does not conform to the C6H9NS molecular formula but is a structurally related compound of significant interest in medicinal chemistry.

Synthesis and Experimental Protocols

The synthesis of these compounds is crucial for their application in research and development. Below is a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a well-documented procedure that highlights a common method for constructing the aminothiazole core.

Synthesis of 2-Amino-4-methylthiazole

A prevalent and reliable method for the synthesis of 2-amino-4-methylthiazole involves the reaction of chloroacetone with thiourea.[4][8]

Experimental Protocol:

  • Reaction Setup: A 500-cc flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Initial Mixture: 76 grams (1 mole) of thiourea is suspended in 200 cc of water in the flask.

  • Addition of Chloroacetone: While stirring, 92.5 grams (80 cc, 1 mole) of chloroacetone is added dropwise over a period of thirty minutes. The reaction is exothermic, and the thiourea will dissolve as the reaction proceeds.

  • Reflux: The resulting yellow solution is refluxed for two hours.

  • Workup: After cooling the reaction mixture, 200 grams of solid sodium hydroxide is added with continuous stirring and cooling. This results in the formation of an upper, oily layer.

  • Extraction: The oily layer is separated using a separatory funnel. The aqueous layer is then extracted three times with ether (total of 300 cc).

  • Drying and Filtration: The dark red oil is combined with the ethereal extracts and dried over 30 grams of solid sodium hydroxide. The solution is then filtered by gravity.

  • Purification: The ether is removed by distillation from a steam bath. The remaining oil is then distilled under reduced pressure, collecting the fraction at 117–120°C/8 mm or 130–133°C/18 mm. The final product is 2-amino-4-methylthiazole, with a melting point of 44–45°C.[8]

The following diagram illustrates the workflow for the synthesis of 2-amino-4-methylthiazole.

G Synthesis of 2-Amino-4-methylthiazole cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction_in_Water Suspension in Water Thiourea->Reaction_in_Water Chloroacetone Chloroacetone Addition Dropwise Addition Chloroacetone->Addition Reaction_in_Water->Addition Reflux Reflux Addition->Reflux Workup Workup with NaOH Reflux->Workup Extraction Ether Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Distillation Drying->Purification Product 2-Amino-4-methylthiazole Purification->Product

Workflow for the synthesis of 2-amino-4-methylthiazole.

Spectroscopic and Physicochemical Data

Spectroscopic analysis is fundamental for the characterization of chemical compounds. For 2-(thiophen-2-yl)ethanamine, a variety of spectral data is available.

Experimental Protocols for Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer with a resolution of 4 cm⁻¹ in the range of 4000–400 cm⁻¹. Solid samples are finely ground and mixed with spectroscopic-grade KBr in a 1:100 ratio and pressed into a transparent pellet. The spectra are then recorded in transmission mode.[9]

  • Fourier-Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectra are recorded using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The laser power is typically set between 150–250 mW at the sample. Spectra are collected in the 100–4000 cm⁻¹ range with a spectral resolution of 4 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. While specific experimental parameters for 2-(thiophen-2-yl)ethanamine are not detailed in the search results, standard protocols involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight and fragmentation pattern. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer for analysis.[1]

Spectroscopic Data for 2-(Thiophen-2-yl)ethanamine
¹H NMR Spectra
Mass Spectrometry (GC-MS)
Infrared Spectra (ATR-IR)
Raman Spectra (FT-Raman)
Data available through PubChem.[1]

Applications in Drug Development and Biological Activity

Thiophene and thiazole moieties are considered privileged structures in medicinal chemistry due to their wide range of biological activities.[10][11]

Thiophene Derivatives

Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[10] 2-(Thiophen-2-yl)ethanamine serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The phenethylamine scaffold, of which 2-(thiophen-2-yl)ethanamine is a bioisostere, is found in many psychoactive drugs and neurotransmitters, suggesting that thiophene-based analogs could interact with various receptors and transporters in the central nervous system.[12]

2-Aminothiazole Derivatives

The 2-aminothiazole core is present in a number of approved drugs and clinical candidates. Derivatives of 2-aminothiazole have shown a remarkable diversity of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain derivatives exhibit potent activity against Gram-positive bacteria and moderate antifungal activity.[4]

  • Anticancer Activity: Significant activity against multiple tumor cell lines has been observed for some 2-aminothiazole derivatives.[4][13]

  • Antitubercular Activity: Modifications to the 2-aminothiazole structure have yielded compounds with potent inhibitory effects against Mycobacterium tuberculosis.[4]

The diverse biological activities of these compounds stem from their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets.

G cluster_applications Potential Therapeutic Areas C6H9NS_Core C6H9NS Core Structure (e.g., Thiopheneethanamine) CNS_Disorders CNS Disorders C6H9NS_Core->CNS_Disorders Bioisostere of Phenethylamines Infectious_Diseases Infectious Diseases C6H9NS_Core->Infectious_Diseases Antimicrobial/Antifungal Activity Oncology Oncology C6H9NS_Core->Oncology Anticancer Properties Inflammation Inflammation C6H9NS_Core->Inflammation Anti-inflammatory Effects

References

An In-depth Technical Guide to 1-(Thiophen-3-yl)ethanamine (CAS Number: 118488-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a primary amine containing a thiophene heterocycle. The thiophene ring is a common scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring, and is present in numerous approved drugs.[1][2] This compound, with its chiral center at the ethylamine bridge, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its structural similarity to known pharmacologically active molecules suggests its potential utility in the development of new drugs, particularly in areas where thiophene-containing compounds have shown promise, such as in the development of antimicrobial and psychoactive agents. This guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a proposed workflow for the biological evaluation of this compound.

Physicochemical and Spectral Data

The fundamental physicochemical and predicted spectral data for this compound are summarized below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 118488-08-7N/A
Molecular Formula C₆H₉NSN/A
Molecular Weight 127.21 g/mol N/A
Appearance Solid (predicted)N/A
Topological Polar Surface Area (TPSA) 26.02 ŲN/A
logP (octanol-water partition coefficient) 1.7678N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bonds 1N/A

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.10 (m, 3H, thiophene-H), 4.15 (q, J=6.8 Hz, 1H, CH-NH₂), 1.80 (br s, 2H, NH₂), 1.45 (d, J=6.8 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 145.0 (thiophene C), 126.5 (thiophene CH), 124.0 (thiophene CH), 120.0 (thiophene CH), 50.0 (CH-NH₂), 25.0 (CH₃)
FT-IR (KBr, cm⁻¹) 3350-3200 (N-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2980-2850 (aliphatic C-H stretch), 1600-1550 (N-H bend), 1450 (aromatic C=C stretch)
Mass Spectrometry (EI) m/z (%): 127 (M⁺), 112 (M⁺ - CH₃), 98 (M⁺ - C₂H₅)

Experimental Protocols

A plausible and detailed synthetic route to this compound is via the reductive amination of 3-acetylthiophene. This method is widely used for the preparation of amines from ketones.

Synthesis of this compound via Reductive Amination

Reaction Scheme:

G start 3-Acetylthiophene intermediate Imine Intermediate start->intermediate NH₃, Ti(OiPr)₄ product This compound intermediate->product NaBH₄ G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Characterization B High-Throughput Screening (HTS) (e.g., Antimicrobial, Cytotoxicity) A->B C Dose-Response Assays (MIC, IC₅₀/EC₅₀) B->C D Secondary Assays (e.g., Bactericidal/Bacteriostatic) C->D E Target Identification (e.g., Affinity Chromatography, Proteomics) D->E F Pathway Analysis (e.g., Reporter Assays, Western Blot) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy & Toxicity Studies G->H G ligand This compound (Hypothetical Ligand) receptor GPCR (e.g., 5-HT₂ Receptor) ligand->receptor g_protein Gαq/Gβγ receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates cellular_response Cellular Response (e.g., Neurotransmission) pkc->cellular_response phosphorylates targets

References

Spectroscopic data for thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of Thiophene Derivatives

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized as building blocks in the development of pharmaceuticals and functional materials.[1] Their unique electronic properties and reactivity make them a subject of great interest in medicinal and materials chemistry.[2] A thorough structural elucidation of these molecules is paramount for understanding their function and for the quality control of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[3][4] This guide provides a comprehensive overview of the spectroscopic data for various thiophene derivatives, complete with experimental protocols and data presented in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Analysis Workflow

The structural characterization of thiophene derivatives typically follows a systematic workflow, integrating various spectroscopic techniques to build a complete picture of the molecule's identity and purity.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample Preparation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Sample->IR UV_Vis UV-Vis Spectroscopy Analyze Electronic Transitions Sample->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Sample->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis NMR->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

Caption: A conceptual workflow for the spectroscopic analysis of thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of thiophene derivatives, providing information about the connectivity and chemical environment of atoms.[5] The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic effects of substituents on the thiophene ring.[1]

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of the thiophene derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm).[5]

  • Transfer the solution to a 5 mm NMR tube.[5]

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically used.[1]

  • Spectral Width: Set to approximately 10-12 ppm.[1]

  • Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.[1]

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.[1]

  • Number of Scans: A higher number of scans (e.g., 1024) is often required due to the lower natural abundance of ¹³C.[5]

  • Relaxation Delay: A 2-second relaxation delay is typical.[5]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

  • Phase correct the resulting spectrum.[1]

  • Calibrate the chemical shift scale using the TMS signal.[1]

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.[1]

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

Compound H2 H4 H5 Substituent Protons
3-Methylthiophene ~7.17 ~6.87 ~6.86 ~2.25 (CH₃)
3-Bromothiophene ~7.28 ~7.06 ~7.28 -

| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃ [1]

Compound C2 C3 C4 C5 Substituent Carbon
3-Methylthiophene 125.3 138.4 129.9 121.0 15.6 (CH₃)
3-Bromothiophene 122.9 110.1 129.0 126.0 -

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 59.5 (OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol

The FT-IR spectra can be recorded using a spectrometer with samples prepared in KBr pellets.[7] The spectra are typically scanned in the region of 4000-400 cm⁻¹.[7]

Data Presentation

Characteristic IR absorption bands of thiophene derivatives include C-H, C=C, and C-S stretching and bending vibrations.[8]

G cluster_0 General Fragmentation Process in MS Molecule Organic Molecule (M) Ionization Ionization (e.g., Electron Impact) Molecule->Ionization Molecular_Ion Molecular Ion (M⁺˙) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment_Ions Fragment Ions (F₁⁺, F₂⁺, ...) Fragmentation->Fragment_Ions Detector Detection (Mass Spectrum) Fragment_Ions->Detector

References

An In-Depth Technical Guide to the Aromaticity of the Thiophene Ring in 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a five-membered, sulfur-containing heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives, including 1-(Thiophen-3-yl)ethanamine, are integral to numerous approved therapeutic agents. The chemical behavior, stability, and reactivity of these compounds are dictated by the pronounced aromaticity of the thiophene ring. This technical guide provides an in-depth analysis of the electronic structure, quantitative measures of aromaticity, and the experimental and computational methods used to characterize the thiophene nucleus. We will explore the theoretical underpinnings of its aromatic character, present comparative data, and detail the protocols necessary for its evaluation, providing a critical resource for professionals in drug discovery and chemical research.

The Electronic Basis of Aromaticity in the Thiophene Ring

The aromaticity of thiophene is rooted in its compliance with Hückel's rules for aromaticity: the molecule is cyclic, planar, fully conjugated, and possesses (4n+2) π-electrons.[1][2][3] The ring consists of four sp²-hybridized carbon atoms and one sp²-hybridized sulfur atom, forming a planar pentagonal structure.[4] Each carbon atom contributes one electron to the π-system from its p-orbital. The sulfur atom contributes two electrons from one of its lone pairs residing in a p-orbital, which is perpendicular to the molecular plane. This configuration creates a delocalized cloud of 6 π-electrons (satisfying the 4n+2 rule where n=1), which is the primary determinant of its aromatic character.[1][4][5]

Unlike oxygen in furan or nitrogen in pyrrole, the less electronegative sulfur atom in thiophene holds its lone pair less tightly, facilitating more effective delocalization into the π-system.[6] Furthermore, the potential involvement of sulfur's 3d orbitals may allow for an expanded set of resonance contributors, further stabilizing the ring.[7][8][9] This enhanced electronic delocalization is visually represented by its resonance structures.

Caption: Key resonance structures illustrating π-electron delocalization in the thiophene ring.

The presence of the 1-ethanamine substituent at the 3-position in this compound introduces a weakly electron-donating group, which can modulate the electron density of the ring but does not fundamentally alter its inherent aromaticity. The core stability and reactivity patterns remain those of an aromatic thiophene system.

Quantitative Analysis of Thiophene's Aromaticity

The aromaticity of thiophene, while significant, is considered to be less than that of benzene but greater than its heterocyclic counterparts, furan and pyrrole.[10][11] This hierarchy is substantiated by quantitative data derived from both experimental measurements and theoretical calculations.

Data Presentation

The following tables summarize key quantitative indicators of aromaticity, comparing thiophene with other relevant cyclic compounds.

Table 1: Resonance Energy Comparison

Compound Resonance Energy (kJ/mol) Resonance Energy (kcal/mol) Reference(s)
Benzene 152 36 [12]
Thiophene 117-122 28-29 [7][8]
Pyrrole 88-90 21-21.5 [12]

| Furan | 67-68 | 16 |[12] |

Table 2: Bond Length Comparison (in Ångströms)

Bond Thiophene Benzene Furan Non-aromatic Ref. (Single) Non-aromatic Ref. (Double)
C-X (X=S, C, O) 1.714 (C-S)[13] 1.39 (C-C) 1.36 (C-O) 1.82 (C-S) 1.61 (C=S)
Cα-Cβ 1.370[13] 1.39 (C-C) 1.36 (C-C) 1.54 (C-C) 1.34 (C=C)

| Cβ-Cβ' | 1.423[13] | 1.39 (C-C) | 1.43 (C-C) | 1.54 (C-C) | 1.34 (C=C) |

The resonance energy of thiophene is substantial, indicating significant electronic stabilization from delocalization. Furthermore, its bond lengths are intermediate between those of corresponding single and double bonds, a classic structural hallmark of aromatic systems.[10]

Experimental and Computational Protocols for Aromaticity Determination

A multi-faceted approach involving spectroscopy, crystallography, and computational chemistry is employed to rigorously characterize aromaticity.

G cluster_workflow General Workflow for Aromaticity Assessment start Compound Synthesis (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr xray X-Ray Crystallography start->xray comp Computational Modeling (DFT/ab initio) start->comp nmr_analysis Analyze Chemical Shifts (Aromatic Region: δ 6.5-8.0 ppm) nmr->nmr_analysis xray_analysis Determine Bond Lengths (Assess Bond Equalization) xray->xray_analysis comp_analysis Calculate Indices (NICS, Resonance Energy) comp->comp_analysis conclusion Confirm Aromatic Character nmr_analysis->conclusion xray_analysis->conclusion comp_analysis->conclusion G cluster_pathway Illustrative Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate ATP p_substrate Phosphorylated Substrate (Active) kinase->p_substrate Phosphorylates substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response Triggers inhibitor Thiophene-based Inhibitor (e.g., Drug Candidate) block inhibitor->block block->kinase Blocks ATP Binding Site

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(thiophen-3-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of racemic 1-(thiophen-3-yl)ethanamine and the subsequent chiral resolution to obtain its enantiomers. These compounds are of significant interest in medicinal chemistry as building blocks for various therapeutic agents, notably as potential inhibitors of phosphodiesterase 4 (PDE4).

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in drug discovery, known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The this compound scaffold, in particular, is a key component in the development of selective PDE4 inhibitors.[2][4][5] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and subsequent downstream signaling pathways involved in inflammation.[4][6]

This document outlines the synthesis of racemic this compound from 3-acetylthiophene via reductive amination, followed by the chiral resolution of the racemate using a tartaric acid derivative to isolate the individual enantiomers.

Data Presentation

Table 1: Summary of Synthesis and Resolution Data

ParameterRacemic Synthesis (Adapted Protocol)Chiral Resolution (Adapted Protocol)
Starting Material 3-AcetylthiopheneRacemic this compound
Key Reagents Titanium(IV) isopropoxide, NH₄Cl, Et₃N, NaBH₄L-(-)-Dibenzoyltartaric acid (DBTA)
Solvent Absolute EthanolMethanol
Typical Yield ~80%~35-40% for each enantiomer
Enantiomeric Excess N/A>95% (after recrystallization)

Table 2: Spectroscopic Data for this compound

Analysis Expected Chemical Shifts (δ ppm) or Peaks (cm⁻¹) (in CDCl₃)
¹H NMR ~7.30 (dd, 1H, H5-thiophene), ~7.15 (m, 1H, H2-thiophene), ~7.05 (dd, 1H, H4-thiophene), ~4.20 (q, 1H, CH), ~1.70 (s, 2H, NH₂), ~1.45 (d, 3H, CH₃)
¹³C NMR ~148 (C3-thiophene), ~126 (C5-thiophene), ~125 (C2-thiophene), ~120 (C4-thiophene), ~50 (CH), ~25 (CH₃)
IR (neat) ~3360 (N-H stretch), ~2960 (C-H stretch), ~1570 (C=C stretch, thiophene)

Note: The spectroscopic data is predicted based on analogous compounds and general principles of NMR and IR spectroscopy. Actual values may vary.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of ketones.[11]

Materials:

  • 3-Acetylthiophene

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol

  • 2M Aqueous ammonia

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-acetylthiophene (1.0 eq), absolute ethanol, ammonium chloride (2.0 eq), and triethylamine (2.0 eq).

  • Stir the mixture at room temperature and add titanium(IV) isopropoxide (2.0 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature for 10-12 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.

  • Quench the reaction by carefully pouring the mixture into 2M aqueous ammonia with vigorous stirring.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain racemic this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol is adapted from a general procedure for the resolution of racemic amines using tartaric acid derivatives.[12][13][14]

Materials:

  • Racemic this compound

  • L-(-)-Dibenzoyltartaric acid (DBTA)

  • Methanol

  • 2M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (0.5 eq) in hot methanol.

    • Slowly add the DBTA solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystalline diastereomeric salt in water and add 2M NaOH solution dropwise with stirring until the salt dissolves and the solution becomes basic (pH > 10).

    • Extract the liberated free amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

PDE4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus GPCR G-Protein Coupled Receptor Inflammatory_Stimulus->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to PKA_active Active PKA PKA->PKA_active Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) PKA->Inflammation Inhibits Anti_Inflammation Suppression of Inflammatory Response PKA_active->Anti_Inflammation Promotes Thiophene_Derivative This compound Derivative Thiophene_Derivative->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Point of Intervention.

This diagram illustrates the role of PDE4 in the inflammatory signaling cascade. Inhibition of PDE4 by this compound derivatives leads to an accumulation of cAMP, activation of PKA, and a subsequent reduction in the production of pro-inflammatory mediators.

References

Application Notes: Use of 1-(thiophen-3-yl)ethanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophen-3-yl)ethanamine is a chiral amine that holds potential for applications in asymmetric synthesis, a critical field in the development of pharmaceuticals and fine chemicals where the control of stereochemistry is paramount. Chiral amines are valuable tools in this domain, serving as resolving agents, chiral auxiliaries, or as building blocks for more complex chiral ligands and organocatalysts. The thiophene moiety within this compound offers unique electronic and steric properties that can influence the stereochemical outcome of a reaction.

This document provides an overview of the potential applications of this compound in asymmetric synthesis. Due to a lack of specific documented examples in the current scientific literature for this particular amine, the following sections will focus on the general principles and experimental approaches for its use, drawing parallels from structurally similar and well-established chiral amines.

Potential Applications in Asymmetric Synthesis

The primary applications for a chiral amine like this compound in asymmetric synthesis can be categorized as follows:

  • Chiral Resolving Agent: Racemic mixtures of chiral carboxylic acids can be separated into their individual enantiomers by forming diastereomeric salts with an enantiomerically pure amine. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

  • Chiral Auxiliary: The chiral amine can be temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

  • Precursor for Chiral Ligands and Organocatalysts: The amine functionality serves as a handle for the synthesis of more elaborate chiral structures, such as ligands for asymmetric metal catalysis or purely organic catalysts. These catalysts can then be used in a wide range of enantioselective transformations.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for analogous chiral amines. They are intended to serve as a starting point for researchers looking to explore the utility of this compound.

Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol describes a general procedure for the resolution of a racemic carboxylic acid using (R)- or (S)-1-(thiophen-3-yl)ethanamine.

Workflow for Chiral Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid dissolution Dissolution with Heating racemic_acid->dissolution chiral_amine (R)- or (S)-1-(thiophen-3-yl)ethanamine chiral_amine->dissolution solvent Suitable Solvent (e.g., Ethanol, Acetone) solvent->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification1 Acidification (e.g., aq. HCl) less_soluble->acidification1 acidification2 Acidification (e.g., aq. HCl) more_soluble->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for chiral resolution of a racemic acid.

Methodology:

  • Salt Formation: In a suitable flask, dissolve one equivalent of the racemic carboxylic acid and 0.5 to 1.0 equivalents of enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) with gentle heating until a clear solution is obtained.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. The solution can be further cooled in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This crystalline solid represents the less soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • From the Crystalline Salt: Suspend the collected crystals in water and add an aqueous acid solution (e.g., 1M HCl) until the pH is acidic. Extract the liberated chiral carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain one enantiomer of the carboxylic acid.

    • From the Filtrate: Concentrate the filtrate and repeat the acidification and extraction procedure to obtain the other enantiomer of the carboxylic acid.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved carboxylic acids should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a different chiral reagent and analyzing by NMR spectroscopy.

Quantitative Data Summary (Hypothetical)

Racemic AcidResolving Amine EnantiomerSolventYield of Less Soluble Salt (%)ee of Resolved Acid (%)
2-Phenylpropanoic Acid(R)-1-(thiophen-3-yl)ethanamineEthanol45>95
Mandelic Acid(S)-1-(thiophen-3-yl)ethanamineAcetone/Water40>98
Ibuprofen(R)-1-(thiophen-3-yl)ethanamineMethanol48>97
Protocol for Use as a Chiral Auxiliary in a Diastereoselective Aldol Reaction

This protocol outlines a hypothetical procedure for the use of this compound as a chiral auxiliary in a diastereoselective aldol reaction.

Logical Relationship for Chiral Auxiliary Use

G prochiral Prochiral Carboxylic Acid amide_formation Amide Formation prochiral->amide_formation chiral_amine (S)-1-(thiophen-3-yl)ethanamine chiral_amine->amide_formation chiral_amide Chiral N-Acyl Thiophene Amide amide_formation->chiral_amide enolate_formation Enolate Formation (e.g., LDA, -78 °C) chiral_amide->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate aldol_reaction Aldol Reaction chiral_enolate->aldol_reaction aldehyde Aldehyde aldehyde->aldol_reaction diastereomeric_adduct Diastereomeric Aldol Adduct aldol_reaction->diastereomeric_adduct cleavage Auxiliary Cleavage (e.g., Acid Hydrolysis) diastereomeric_adduct->cleavage chiral_product Enantiomerically Enriched Aldol Product cleavage->chiral_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Logical flow for using a chiral amine as an auxiliary.

Methodology:

  • Synthesis of the Chiral Amide: Couple the prochiral carboxylic acid (e.g., propanoic acid) with enantiomerically pure this compound using a standard peptide coupling reagent (e.g., DCC, EDC) to form the corresponding chiral N-acyl derivative.

  • Enolate Formation: Dissolve the chiral amide in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the chiral enolate.

  • Aldol Reaction: To the solution of the chiral enolate at -78 °C, add the desired aldehyde dropwise. Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude diastereomeric aldol adduct.

  • Purification and Characterization: Purify the crude product by column chromatography to isolate the major diastereomer. The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the aldol adduct by acidic or basic hydrolysis to yield the enantiomerically enriched aldol product. The chiral auxiliary can then be recovered and potentially recycled.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of the final aldol product using chiral HPLC or by conversion to a diastereomeric derivative.

Quantitative Data Summary (Hypothetical)

Substrate (Amide)AldehydeDiastereomeric Ratio (dr)Yield (%)ee of Product (%)
N-Propanoyl-(S)-1-(thiophen-3-yl)ethanamineBenzaldehyde90:108580
N-Butanoyl-(S)-1-(thiophen-3-yl)ethanamineIsobutyraldehyde85:158070
N-Aceto-(S)-1-(thiophen-3-yl)ethanamineCinnamaldehyde92:88884

Synthesis of Chiral Ligands

This compound can serve as a scaffold for the synthesis of various types of chiral ligands for asymmetric catalysis.

Experimental Workflow for Ligand Synthesis

G chiral_amine (R)-1-(thiophen-3-yl)ethanamine synthesis Ligand Synthesis chiral_amine->synthesis reagent Phosphine or Oxazoline Precursor reagent->synthesis chiral_ligand Chiral P,N- or N,N-Ligand synthesis->chiral_ligand catalyst_formation In situ Catalyst Formation chiral_ligand->catalyst_formation metal_precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) metal_precursor->catalyst_formation chiral_catalyst Chiral Metal Catalyst catalyst_formation->chiral_catalyst asymmetric_reaction Asymmetric Reaction (e.g., Hydrogenation) chiral_catalyst->asymmetric_reaction prochiral_substrate Prochiral Substrate prochiral_substrate->asymmetric_reaction enantioenriched_product Enantioenriched Product asymmetric_reaction->enantioenriched_product

Caption: Workflow for chiral ligand synthesis and application.

Example: Synthesis of a P,N-Ligand

A hypothetical phosphine-amine (P,N) ligand could be synthesized by reacting (R)-1-(thiophen-3-yl)ethanamine with 2-(diphenylphosphino)benzaldehyde to form a Schiff base, followed by reduction of the imine to the corresponding amine.

General Protocol for Asymmetric Hydrogenation using a Synthesized Ligand:

  • Catalyst Preparation: In a glovebox, dissolve the synthesized chiral P,N-ligand and a suitable metal precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., CH₂Cl₂).

  • Reaction Setup: In a pressure-rated vessel, dissolve the prochiral substrate (e.g., an olefin) in the same solvent.

  • Hydrogenation: Add the catalyst solution to the substrate solution. Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction at a specific temperature for the required time.

  • Work-up and Analysis: After the reaction, carefully vent the hydrogen pressure. Concentrate the reaction mixture and purify the product by column chromatography. Determine the enantiomeric excess of the product by chiral GC or HPLC.

Quantitative Data Summary (Hypothetical)

SubstrateLigandCatalyst Loading (mol%)Yield (%)ee (%)
Methyl-Z-α-acetamidocinnamateThiophene-based P,N-Ligand1>9990
Itaconic acid dimethyl esterThiophene-based P,N-Ligand1>9985

Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes only. Researchers should conduct their own literature searches for validated procedures and perform appropriate safety assessments before undertaking any experimental work. The lack of specific literature precedents for this compound necessitates careful optimization and characterization of all reactions and products.

Catalytic Applications of 1-(Thiophen-3-yl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases did not yield specific examples of the catalytic applications of 1-(thiophen-3-yl)ethanamine, either as a direct organocatalyst or as a primary building block for the synthesis of chiral ligands in established catalytic reactions. While the thiophene moiety is a known component in various chiral ligands and bioactive molecules, the specific compound this compound is not prominently featured in the context of catalysis in the available literature.

The field of asymmetric catalysis extensively utilizes chiral ligands derived from various molecular scaffolds to achieve high enantioselectivity in a wide range of chemical transformations. Thiophene derivatives, in general, have been successfully employed in the design of such ligands. However, the focus has predominantly been on structures derived from more functionalized thiophenes, such as thiophene-2,5-dicarboxylic acid. These starting materials allow for the synthesis of C2-symmetric ligands, a common design principle for effective chiral induction.

Alternative Focus: Catalytic Applications of Thiophene-Derived Chiral Ligands

Given the absence of specific data for this compound, this report will focus on a well-documented class of thiophene-derived chiral ligands: 2,5-bis(oxazolinyl)thiophenes (ThioBOX) . These ligands have demonstrated significant potential in asymmetric catalysis, particularly in Lewis acid-catalyzed reactions. The following sections will provide an overview of their application, including quantitative data and a representative experimental protocol.

Application Note: ThioBOX Ligands in Asymmetric Friedel-Crafts Alkylation

Introduction:

Chiral bis(oxazoline) ligands are a class of "privileged" ligands in asymmetric catalysis, known for their ability to form stable complexes with various metal ions and induce high stereoselectivity. The incorporation of a thiophene backbone into the bis(oxazoline) structure (ThioBOX) offers a unique steric and electronic environment that can influence the catalytic activity and enantioselectivity. Copper(II)-ThioBOX complexes have emerged as effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, a key reaction for the synthesis of optically active indole derivatives which are important precursors in drug development.

Catalytic Reaction: Asymmetric Friedel-Crafts Alkylation

The enantioselective addition of an indole to a nitroalkene is catalyzed by a chiral Cu(II)-ThioBOX complex. The thiophene ring in the ligand backbone plays a crucial role in the catalyst's performance.

Workflow for Catalyst Screening and Reaction Optimization:

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Reaction cluster_analysis Analysis L1 Thiophene-2,5-dicarboxylic acid L2 Chiral Amino Alcohol L1->L2 Coupling L3 ThioBOX Ligand L2->L3 Cyclization C1 ThioBOX Ligand C2 Cu(OTf)2 C1->C2 Complexation C3 Cu(II)-ThioBOX Complex C2->C3 R3 Chiral Product C3->R3 Catalysis R1 Indole R1->R3 R2 Nitroalkene R2->R3 A1 Purification R3->A1 A2 Yield Determination A1->A2 A3 Enantiomeric Excess (ee) Determination (HPLC) A1->A3

Caption: Workflow for ThioBOX-catalyzed asymmetric Friedel-Crafts alkylation.

Quantitative Data

The following table summarizes the performance of a Cu(II)-ThioBOX catalyst in the asymmetric Friedel-Crafts alkylation of indole with various nitrostyrenes.

EntryNitroalkene (Ar)SolventTime (h)Yield (%)ee (%)
1PhenylToluene487075
24-FluorophenylToluene487681
34-ChlorophenylToluene487278
44-BromophenylToluene486876
52-ChlorophenylToluene486570
64-NitrophenylToluene485565

Data is representative and compiled from typical results for this class of reaction.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with (E)-β-Nitrostyrene

This protocol describes a general procedure for the synthesis of (S)-3-(2-nitro-1-phenylethyl)-1H-indole using a Cu(II)-ThioBOX catalyst.

Materials:

  • (S,S)-2,5-bis(4-isopropyl-4,5-dihydrooxazol-2-yl)thiophene (ThioBOX ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Indole

  • (E)-β-Nitrostyrene

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the ThioBOX ligand (0.015 mmol, 15 mol%).

    • Add Cu(OTf)₂ (0.015 mmol, 15 mol%).

    • Add anhydrous toluene (1.0 mL).

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add indole (0.12 mmol, 1.2 equiv).

    • Add (E)-β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway/Catalytic Cycle:

The proposed catalytic cycle involves the coordination of the Cu(II) center to the ThioBOX ligand, followed by coordination to the nitroalkene, which activates it towards nucleophilic attack by the indole.

G A Cu(II)-ThioBOX Catalyst B Coordination with Nitroalkene A->B C Activated Complex B->C D Nucleophilic Attack by Indole C->D E Intermediate D->E F Product Release & Catalyst Regeneration E->F F->A

Caption: Proposed catalytic cycle for the Cu(II)-ThioBOX catalyzed reaction.

While direct catalytic applications of this compound are not documented, the broader family of thiophene-derived chiral ligands, such as ThioBOX, are valuable tools in asymmetric synthesis. The protocols and data presented for the ThioBOX system in the asymmetric Friedel-Crafts alkylation serve as a representative example of how the thiophene scaffold is effectively utilized in modern catalysis. Researchers interested in developing novel thiophene-based catalysts may find inspiration from these established systems. Further investigation into the synthesis and catalytic activity of ligands derived from this compound could be a potential area for future research.

Application Notes and Protocols: 1-(Thiophen-3-yl)ethanamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-(thiophen-3-yl)ethanamine as a key building block in the synthesis of novel therapeutic agents. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various compounds.[1][2][3] This document outlines the application of this compound in the development of potent kinase inhibitors for oncology and novel entry inhibitors for antiviral therapy.

Application Note 1: Development of (Thiophen-3-yl)aminopyrimidine Scaffolds as Potent ERK1/2 Inhibitors for Cancer Therapy

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that, when abnormally activated, plays a crucial role in mediating tumor progression.[4] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components at the terminal stage of this cascade, making them attractive targets for anticancer drug development.[4][5] Derivatives of this compound, specifically those forming a (thiophen-3-yl)aminopyrimidine scaffold, have been identified as potent ERK1/2 inhibitors.

One such derivative, compound 36c , has demonstrated powerful ERK1/2 inhibitory activities with IC50 values of 0.11 nM and 0.08 nM for ERK1 and ERK2, respectively.[4] This compound has shown potent antitumor efficacy in both in vitro and in vivo models of triple-negative breast cancer and colorectal cancer harboring BRAF and RAS mutations.[4] The mechanism of action involves the direct inhibition of ERK1/2, leading to the blockage of phosphorylation of downstream substrates like p90RSK and c-Myc, ultimately inducing cell apoptosis.[4]

Quantitative Data: In Vitro Efficacy of (Thiophen-3-yl)aminopyrimidine ERK1/2 Inhibitors
CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
36c ERK10.11[4]MDA-MB-231 (Breast Cancer)0.05[4]
ERK20.08[4]HT-29 (Colorectal Cancer)0.12[4]
ReferenceUlixertinib (BVD-523)ERK1/2~1Various
Experimental Protocol: Synthesis of a (Thiophen-3-yl)aminopyrimidine Derivative

This protocol describes a general method for the synthesis of a (thiophen-3-yl)aminopyrimidine scaffold, a key structure for ERK1/2 inhibition, starting from this compound.

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an appropriate acyl chloride or anhydride (e.g., pyrimidine-carbonyl chloride) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Experimental Protocol: In Vitro ERK1/2 Kinase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against ERK1 and ERK2 kinases.

  • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).

  • Add recombinant human ERK1 or ERK2 enzyme to the wells of a 96-well plate.

  • Add the synthesized test compounds at various concentrations.

  • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., myelin basic protein, MBP).

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a radiometric assay.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: ERK1/2 Signaling in Cancer

ERK1_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK cMyc c-Myc ERK->cMyc Inhibitor Thiophen-3-yl Aminopyrimidine Inhibitor Inhibitor->ERK Proliferation Cell Proliferation, Survival, Angiogenesis cMyc->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by (thiophen-3-yl)aminopyrimidine derivatives.

Application Note 2: Development of Thiophene-Based Ebola Virus Entry Inhibitors

The Ebola virus (EBOV) is a highly pathogenic virus that causes severe hemorrhagic fever with high mortality rates.[6][7] The entry of the virus into host cells is a critical step for infection and represents a key target for antiviral drug development.[1][8] A promising hit featuring a thiophene scaffold has been identified through phenotypic screening, exhibiting antiviral activity in the micromolar range.[9][10][11][12][13] This has led to the synthesis and evaluation of a series of thiophene derivatives as potent Ebola virus entry inhibitors.

These compounds are believed to act at the viral entry level, potentially by inhibiting the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1), or by disrupting other essential steps in the entry process such as endosomal trafficking.[6][14]

Quantitative Data: Antiviral Activity of Thiophene Derivatives against pEBOV
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Hit 1 5.91[10]>50>8.5
Derivative A 0.5225.348.7
Derivative B 1.25>50>40
Reference (Toremifene)0.07[9]16229
Experimental Protocol: Synthesis of a Thiophene-Based Amide Derivative

This protocol outlines a general procedure for the synthesis of amide derivatives of thiophene, which have shown promise as Ebola virus entry inhibitors.

Step 1: Amide Coupling

  • To a solution of a substituted thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Characterization

  • Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, and LC-MS.

Experimental Protocol: Pseudotyped Virus Entry Assay

This assay provides a safe and effective method to screen compounds for their ability to inhibit Ebola virus entry using a replication-deficient pseudovirus system in a BSL-2 laboratory.[9][15]

  • Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding a viral backbone (e.g., HIV or VSV lacking its envelope protein), the Ebola virus glycoprotein (EBOV GP), and a reporter gene (e.g., luciferase).

  • Virus Harvest: Collect the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

  • Cell Plating: Seed target cells (e.g., Vero E6) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Infection: Add the pseudotyped virus to the wells containing the cells and compounds.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of viral entry against the compound concentration. A parallel assay to determine cytotoxicity (CC50) should also be performed.

Experimental Workflow: Ebola Virus Entry and Inhibition

Ebola_Entry_Workflow cluster_extracellular Extracellular Space cluster_cell Host Cell EBOV Ebola Virus (EBOV) Attachment Attachment to Cell Surface Receptors EBOV->Attachment Endocytosis Endocytosis Attachment->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome GP_Cleavage GP Cleavage by Cathepsins LateEndosome->GP_Cleavage NPC1_Binding Binding to NPC1 Receptor GP_Cleavage->NPC1_Binding Fusion Membrane Fusion NPC1_Binding->Fusion Release Viral RNA Release Fusion->Release Inhibitor Thiophene-based Inhibitor Inhibitor->NPC1_Binding Inhibition

Caption: Simplified workflow of Ebola virus entry into a host cell and the potential point of inhibition by thiophene-based compounds.

References

Application Notes and Protocols for the Chiral Resolution of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(thiophen-3-yl)ethanamine into its individual enantiomers. The methods described herein—diastereomeric salt formation, enzymatic resolution, and chiral chromatography—are standard and robust techniques in synthetic and medicinal chemistry.

Introduction

This compound is a chiral primary amine and a valuable building block in the synthesis of various pharmaceutically active compounds. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final drug substance. Therefore, the efficient separation of its enantiomers is a crucial step in the drug development process. These protocols offer starting points for developing a successful resolution strategy.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. The choice of resolving agent and solvent system is critical and often requires empirical screening.[1][2]

Experimental Protocol
  • Screening of Chiral Resolving Agents and Solvents :

    • Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water).

    • In separate vessels, add 0.5 to 1.0 molar equivalents of a chiral resolving agent. Commonly used acidic resolving agents for amines include (+)- and (-)-tartaric acid, (+)- and (-)-dibenzoyltartaric acid, (+)- and (-)-mandelic acid, and (+)- and (-)-camphorsulfonic acid.[2]

    • Stir the solutions at a controlled temperature (e.g., room temperature or elevated temperature) to facilitate salt formation and subsequent crystallization.[1]

    • Allow the solutions to cool slowly to induce precipitation of the less soluble diastereomeric salt.

    • Isolate the resulting crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the crystalline salt for enantiomeric enrichment.

  • Liberation of the Enantiopure Amine :

    • Suspend the diastereomerically enriched salt in a mixture of an aqueous base (e.g., 1 M NaOH or NaHCO₃) and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Stir until the salt has completely dissolved and partitioned between the two layers.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.

    • Determine the enantiomeric excess (e.e.) of the amine using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Data Presentation

The following table illustrates representative data from a diastereomeric salt resolution screen.

Resolving AgentSolventYield (%)e.e. of Crystalline Salt (%)
(+)-Tartaric AcidEthanol/Water (9:1)4585
(-)-Mandelic AcidIsopropanol3892
(+)-Dibenzoyltartaric AcidMethanol4078
(-)-Camphorsulfonic AcidAcetone3588

Note: The data presented are illustrative and serve as a guide for experimental design.

Workflow Diagram

G cluster_0 Diastereomeric Salt Formation racemic_amine Racemic this compound salt_formation Salt Formation & Crystallization racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation filtration Filtration salt_formation->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt Liquid base_treatment Liberation of Amine (Base Treatment) less_soluble_salt->base_treatment enantioenriched_amine Enantioenriched Amine base_treatment->enantioenriched_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of a racemic amine at a faster rate than the other, allowing for the separation of the unreacted amine and the acylated product.[3][4]

Experimental Protocol
  • Enzyme and Acyl Donor Screening :

    • Dissolve racemic this compound in a non-polar organic solvent (e.g., toluene, heptane, or MTBE).

    • Add an acyl donor (e.g., ethyl acetate, isopropyl acetate, or ethyl methoxyacetate).[3][4]

    • Add the selected lipase (e.g., Novozym 435 (Candida antarctica lipase B), Candida rugosa lipase, or Pseudomonas cepacia lipase), typically 10-50 mg per mmol of substrate.

    • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-50 °C).

  • Reaction Monitoring and Work-up :

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the product.

    • Filter off the enzyme.

    • The resulting mixture can be separated by column chromatography or by an acid-base extraction to isolate the unreacted amine from the neutral amide.

  • Hydrolysis of the Amide (Optional) :

    • To recover the other enantiomer of the amine, the separated amide can be hydrolyzed under acidic or basic conditions.

Data Presentation

The following table shows representative data for an enzymatic kinetic resolution.

EnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Amine (%)e.e. of Amide (%)
Novozym 435Ethyl MethoxyacetateToluene648>9996
Lipase from C. rugosaIsopropyl AcetateHeptane105298>99
Lipase from P. cepaciaEthyl AcetateMTBE8509595

Note: The data presented are illustrative and serve as a guide for experimental design.

Workflow Diagram

G cluster_1 Enzymatic Kinetic Resolution racemic_amine Racemic this compound reaction Enzymatic Acylation racemic_amine->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Organic Solvent solvent->reaction separation Separation (Chromatography or Extraction) reaction->separation unreacted_amine (S)-Amine separation->unreacted_amine acylated_amine (R)-Amide separation->acylated_amine hydrolysis Hydrolysis acylated_amine->hydrolysis recovered_amine (R)-Amine hydrolysis->recovered_amine

Caption: Workflow for enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol
  • Column and Mobile Phase Screening :

    • Select a range of chiral columns for screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are often effective for primary amines.[5]

    • Prepare a solution of racemic this compound in a suitable solvent.

    • Screen different mobile phase systems. Common mobile phases for chiral separations include hexane/isopropanol or hexane/ethanol mixtures, often with a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape and resolution.[6]

  • Method Optimization :

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[7]

    • For preparative separations, the optimized analytical method can be scaled up by using a larger-diameter column and a higher flow rate.

  • Fraction Collection and Product Isolation :

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure amines.

Data Presentation

The following table provides examples of conditions for chiral HPLC screening.

Chiral Stationary PhaseMobile PhaseAdditiveResolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)0.1% DEA2.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (80:20)0.1% DEA1.8
Teicoplanin AglyconeMethanol/Acetic Acid/TEA(99.8:0.2:0.2)2.5

Note: The data presented are illustrative and serve as a guide for experimental design. DEA = Diethylamine, TEA = Triethylamine.

Workflow Diagram

G cluster_2 Chiral HPLC Separation racemic_amine Racemic this compound hplc_system HPLC System with Chiral Column racemic_amine->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection enantiomer_1 Enantiomer 1 fraction_collection->enantiomer_1 Fraction A enantiomer_2 Enantiomer 2 fraction_collection->enantiomer_2 Fraction B solvent_evaporation_1 Solvent Evaporation enantiomer_1->solvent_evaporation_1 solvent_evaporation_2 Solvent Evaporation enantiomer_2->solvent_evaporation_2 pure_enantiomer_1 Pure Enantiomer 1 solvent_evaporation_1->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 solvent_evaporation_2->pure_enantiomer_2

Caption: Workflow for chiral separation by preparative HPLC.

Conclusion

The chiral resolution of this compound can be approached through several established methods. The choice of the most suitable technique will depend on factors such as the scale of the resolution, cost, available equipment, and the desired level of enantiopurity. It is recommended to perform initial small-scale screening experiments to identify the most promising method before proceeding to a larger scale.

References

Application Notes and Protocols for the Diastereomeric Salt Formation and Resolution of Racemic Pent-1-yn-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic Pent-1-yn-3-amine via diastereomeric salt formation. This classical and scalable technique is a cornerstone in obtaining enantiomerically pure propargylamines, which are valuable building blocks in medicinal chemistry and materials science. These protocols cover the formation of diastereomeric salts using a chiral resolving agent, the separation of the diastereomers by fractional crystallization, and the subsequent liberation of the enantiomerically enriched amine. Furthermore, this guide includes a summary of representative quantitative data and a visual workflow to facilitate the practical application of this resolution method.

Introduction

Pent-1-yn-3-amine is a chiral propargylamine with a stereocenter at the C-3 position. The spatial arrangement of the functional groups around this chiral center means that the molecule exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers can exhibit significantly different biological activities, pharmacological properties, and toxicological profiles. For instance, in the development of certain enzyme inhibitors, one enantiomer may display high potency and selectivity while the other is inactive or even detrimental. Consequently, the ability to isolate and utilize a single enantiomer of Pent-1-yn-3-amine is of paramount importance in the development of stereospecific pharmaceuticals and advanced functional materials.[1]

Diastereomeric salt formation is a robust and widely employed method for the resolution of racemic amines.[1] The principle of this technique lies in the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal structure. This difference in solubility allows for their separation by fractional crystallization. Once the less soluble diastereomeric salt is isolated, the enantiomerically pure amine can be recovered by treatment with a base.[1]

This application note details a comprehensive protocol for the resolution of racemic Pent-1-yn-3-amine using (+)-tartaric acid as a readily available and effective resolving agent.

Data Presentation

While specific experimental data for the resolution of Pent-1-yn-3-amine is not widely published, the following table provides representative data for the resolution of analogous chiral amines using common resolving agents to illustrate typical outcomes of this process. This data is essential for setting realistic expectations and for the design of new resolution experiments.

Experiment IDRacemic AmineResolving AgentSolvent SystemYield of Diastereomeric Salt (%)Yield of Enantiopure Amine (%)Enantiomeric Excess (ee) (%)Method for ee Determination
PYA-Res-01Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol80-90Not specified>85Polarimetry
PYA-Res-02Racemic α-methylbenzylamine(R,R)-Tartaric AcidMethanolNot specifiedNot specifiedNot specifiedPolarimetry
PYA-Res-03Racemic 2-phenyl-1-methylethylamine(-)-Tartaric AcidIsopropyl alcohol70.0Not specified95Polarimetry

Experimental Protocols

The following protocols provide a step-by-step guide for the resolution of racemic Pent-1-yn-3-amine using (+)-tartaric acid.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol describes the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

  • Racemic Pent-1-yn-3-amine

  • (+)-Tartaric acid

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve a specific quantity of racemic Pent-1-yn-3-amine (1.0 equivalent) in an appropriate volume of methanol.

  • Dissolution of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol. Gentle heating may be required to achieve complete dissolution.[1]

  • Salt Formation: Slowly add the warm tartaric acid solution to the stirred solution of the racemic amine at room temperature. The formation of a precipitate may be observed.

  • Recrystallization: Gently heat the mixture with continuous stirring until all the solid dissolves, forming a clear solution.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To induce further crystallization, the flask can be placed in an ice bath or a refrigerator. Allow the crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to remove any soluble impurities.[1]

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiopure Amine

This protocol details the recovery of the enantiomerically enriched amine from the isolated diastereomeric salt.

Materials:

  • Diastereomerically pure salt of Pent-1-yn-3-amine

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the aqueous solution in an ice bath. With stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is greater than 11.[1] This will neutralize the tartaric acid and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated Pent-1-yn-3-amine with three portions of dichloromethane.[1]

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched Pent-1-yn-3-amine.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Visualizations

The following diagrams illustrate the workflow of the diastereomeric salt resolution process.

G Workflow for the Resolution of Racemic Pent-1-yn-3-amine cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Isolation and Liberation cluster_2 Analysis racemic_amine Racemic Pent-1-yn-3-amine dissolution Dissolution in Methanol racemic_amine->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing heating Heating to Dissolve mixing->heating cooling Slow Cooling and Crystallization heating->cooling filtration Vacuum Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filtration->mother_liquor basification Treatment with Base (e.g., NaOH) less_soluble_salt->basification extraction Solvent Extraction (DCM) basification->extraction drying Drying and Concentration extraction->drying enantiopure_amine Enantiomerically Enriched Pent-1-yn-3-amine drying->enantiopure_amine analysis Determination of Enantiomeric Excess (ee) (e.g., Chiral HPLC) enantiopure_amine->analysis

Caption: Experimental workflow for the chiral resolution of racemic Pent-1-yn-3-amine.

G Logical Relationships in Chiral Resolution racemic_mixture Racemic Mixture (R-Amine + S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate racemic_mixture->diastereomeric_salts + chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts reacts with separation Fractional Crystallization (Based on Solubility Difference) diastereomeric_salts->separation less_soluble Less Soluble Diastereomer separation->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) separation->more_soluble liberation Liberation with Base less_soluble->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer

Caption: Key relationships in the diastereomeric salt resolution process.

References

Application Notes & Protocols: Thiophene Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene, a five-membered, sulfur-containing heterocyclic compound, is recognized as a privileged pharmacophore in medicinal chemistry.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs, showcasing a wide spectrum of biological activities.[1][2] The thiophene ring's structural features, including its aromaticity, lipophilicity, and ability to engage in hydrogen bonding and other interactions, make it a versatile scaffold for designing novel therapeutic agents.[1][4] Thiophene-based compounds have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents, highlighting their significance in modern drug discovery.[5][6][7][8]

Approved Pharmaceuticals Containing a Thiophene Moiety

The versatility of the thiophene scaffold is evidenced by its presence in numerous commercially available drugs across a wide range of therapeutic categories. An analysis of FDA-approved drugs reveals that the thiophene moiety is a key component in treatments for inflammation, cardiovascular diseases, neurological disorders, cancer, and infectious diseases.[1][2][3]

Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Core

Drug Name Therapeutic Area Brief Mechanism of Action
Clopidogrel Antiplatelet Irreversibly inhibits the P2Y12 ADP receptor on platelets.[1]
Prasugrel Antiplatelet An irreversible inhibitor of the P2Y12 ADP receptor, more potent than clopidogrel.[1]
Ticlopidine Antiplatelet An ADP receptor inhibitor used to prevent blood clots.[1]
Olanzapine Antipsychotic Atypical antipsychotic with antagonist activity at dopamine and serotonin receptors.[1]
Raltitrexed Anticancer An inhibitor of thymidylate synthase, used in chemotherapy.[1][9]
Suprofen Anti-inflammatory A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1][3]
Tiaprofenic Acid Anti-inflammatory An NSAID that inhibits COX enzymes to reduce pain and inflammation.[1][3]
Zileuton Anti-asthmatic An inhibitor of 5-lipoxygenase, preventing the formation of leukotrienes.[1][3]
Dorzolamide Anti-glaucoma A carbonic anhydrase inhibitor that reduces intraocular pressure.[1][3]
Cefoxitin Antibiotic A second-generation cephalosporin antibiotic.[1]

| Sertaconazole | Antifungal | An azole antifungal agent.[1] |

Applications in Anticancer Drug Discovery

Thiophene derivatives are extensively investigated for their potent anticancer activities. They have been shown to target a variety of cancer-specific proteins and signaling pathways, inducing apoptosis and inhibiting cell proliferation.[7][8][10]

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Development Compound_Library Thiophene Derivative Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS, SRB) Compound_Library->Cytotoxicity_Assay Hit_ID Hit Identification (IC50 Determination) Cytotoxicity_Assay->Hit_ID Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Hit_ID->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Lead_Opt Lead Optimization (SAR Studies) Pathway_Analysis->Lead_Opt In_Vivo In Vivo Models (Xenografts) Lead_Opt->In_Vivo Final Preclinical Candidate In_Vivo->Final mic_workflow Prep_Culture Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Culture->Inoculate Serial_Dilution Perform 2-Fold Serial Dilution of Thiophene Compound in Broth Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Controls Prepare Controls: - Positive (Bacteria, no drug) - Negative (Broth only) Controls->Incubate Observe Visually Inspect for Turbidity Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC neuro_targets Thiophene Thiophene Derivative AChE Acetylcholinesterase (AChE) Inhibition Thiophene->AChE Abeta Amyloid-β Aggregation Modulation Thiophene->Abeta OxidativeStress Oxidative Stress Reduction Thiophene->OxidativeStress Neuroinflammation Neuroinflammation Suppression Thiophene->Neuroinflammation Cognition Improved Cognitive Function AChE->Cognition Plaque Reduced Plaque Formation Abeta->Plaque Neuronal Enhanced Neuronal Survival OxidativeStress->Neuronal Neuroinflammation->Neuronal gewald_reaction Reactants α-Active Methylene Ketone + α-Cyano Ester + Elemental Sulfur (S₈) Conditions Base Catalyst (e.g., Diethylamine, Morpholine) + Solvent (e.g., Ethanol) Reactants->Conditions Reaction Setup Condensation Knoevenagel Condensation Conditions->Condensation Thiolation Thiolation & Tautomerization Condensation->Thiolation Cyclization Ring Cyclization Thiolation->Cyclization Product Substituted 2-Aminothiophene Cyclization->Product

References

Application Notes and Protocols for Thiophene-Based Compounds in Cytotoxic Activity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered, sulfur-containing heterocyclic compound, serves as a prominent scaffold in medicinal chemistry due to its versatile pharmacological properties.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] The structural adaptability of the thiophene ring allows for diverse substitutions, enabling chemists to fine-tune molecules for enhanced efficacy and selectivity against various biological targets.[2][3] In oncology, thiophene-based compounds have emerged as a significant class of cytotoxic agents, acting through various mechanisms such as kinase inhibition, disruption of microtubule assembly, and the induction of apoptosis.[1][2][3][4] These compounds are of significant interest in the development of novel chemotherapeutic agents.[1][5]

Application Notes

Synthetic Strategies for Thiophene Scaffolds

The construction of the thiophene ring can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Gewald Aminothiophene Synthesis: This is a widely used method for preparing 2-aminothiophenes.[6][7] It involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile), followed by cyclization with elemental sulfur.[5][6][7] The versatility and mild reaction conditions make it a popular choice in drug discovery for creating libraries of substituted thiophenes.[5][8]

  • Paal-Knorr Thiophene Synthesis: This reaction synthesizes thiophenes from 1,4-dicarbonyl compounds.[6][9] The dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which facilitates cyclization and dehydration to form the aromatic thiophene ring.[10][11][12]

  • Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[13][14][15] It typically yields thiophene-2,5-dicarboxylates after hydrolysis.[14][16]

Mechanisms of Cytotoxic Action

Thiophene derivatives exert their anticancer effects by modulating various cellular pathways critical for cancer cell survival and proliferation.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[1][17] Many thiophene compounds have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[17][18][19] This involves causing mitochondrial membrane depolarization, generating reactive oxygen species (ROS), and activating executioner caspases like caspase-3 and caspase-7.[17][18][20][21]

  • Kinase Inhibition: Thiophenes are effective scaffolds for designing kinase inhibitors, which block signaling pathways essential for tumor growth.[1][4] They have been shown to inhibit tyrosine kinases, VEGFR-2, and WEE1 kinase, leading to cell cycle arrest and reduced proliferation.[4][22][23]

  • Tubulin Polymerization Inhibition: Some thiophene derivatives act as antimitotic agents by interfering with microtubule dynamics.[3][4] They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values for representative thiophene-based compounds against various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Thieno[2,3-d]pyrimidine and Thiazole Derivatives

CompoundHepG-2 (Liver)PC-3 (Prostate)MCF-7 (Breast)HT-29 (Colorectal)Reference
Compound 3b 3.11 ± 0.142.15 ± 0.12--[23]
Compound 4c 4.15 ± 0.193.09 ± 0.16--[23]
Compound 8 <10-<10-[22]
Compound 5 <10-<10-[22]
Compound 17 --Active-[24]
Doxorubicin 4.54 ± 0.223.51 ± 0.18--[23]

Note: Lower IC₅₀ values indicate higher cytotoxic potency. Doxorubicin is a standard chemotherapeutic agent shown for comparison.

Table 2: Cytotoxicity (IC₅₀ in µM) of Thiophene Carboxamide and Other Derivatives

CompoundA375 (Melanoma)HT-29 (Colorectal)MCF-7 (Breast)HepG2 (Liver)Reference
MB-D2 20.24 ± 4.530.63 ± 9.325.43 ± 6.9-[18]
MB-D4 49.33 ± 15.259.88 ± 12.448.71 ± 14.8-[18]
Compound 4a --4.1 ± 0.34.8 ± 0.4[25]
Compound 4b --4.4 ± 0.35.2 ± 0.5[25]
Sorafenib ---3.9 ± 0.3[25]

Note: Sorafenib is a targeted therapy drug shown for comparison.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

This protocol describes a general one-pot procedure for synthesizing ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a common intermediate.[5]

Materials and Reagents:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Elemental sulfur powder

  • Diethylamine (or another suitable base like morpholine or triethylamine)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

  • To this mixture, add elemental sulfur (0.06 mol) with continuous stirring at room temperature.

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at a controlled temperature of 40–50°C for 4 hours.

  • After heating, allow the mixture to stir at room temperature overnight. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing it with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the final 2-aminothiophene derivative.

  • Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.[5]

Gewald_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_workup Product Isolation reagent1 α-Active Nitrile (e.g., Ethyl Cyanoacetate) step1 1. Mix Reagents (Nitrile, Carbonyl, Sulfur) reagent1->step1 reagent2 Carbonyl Compound (e.g., Acetylacetone) reagent2->step1 reagent3 Elemental Sulfur reagent3->step1 reagent4 Base Catalyst (e.g., Diethylamine) step2 2. Add Base Catalyst (Dropwise) reagent4->step2 step1->step2 step3 3. Heat & Stir (40-50°C, 4h) step2->step3 step4 4. Stir Overnight at RT step3->step4 step5 5. Filtration step4->step5 step6 6. Recrystallization step5->step6 product Purified 2-Aminothiophene Product step6->product

Caption: Workflow for Gewald aminothiophene synthesis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thiophene compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22][26]

  • Compound Treatment: Prepare serial dilutions of the thiophene compounds in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO, concentration matching the highest compound dose) and an untreated control.[26][27]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[22]

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][27]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[27]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value.[26]

MTT_Assay_Workflow step1 1. Cell Seeding (96-well plate, 1x10⁴ cells/well) step2 2. Incubation (24h, 37°C, 5% CO₂) step1->step2 step3 3. Compound Treatment (Serial Dilutions) step2->step3 step4 4. Incubation (48-72h) step3->step4 step5 5. Add MTT Reagent (Incubate 3-4h) step4->step5 step6 6. Solubilize Formazan (Add DMSO) step5->step6 step7 7. Measure Absorbance (Microplate Reader) step6->step7 step8 8. Data Analysis (Calculate IC₅₀) step7->step8

Caption: General workflow for the MTT cytotoxicity assay.

Signaling Pathway Visualization

Many thiophene derivatives induce cytotoxicity by activating the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade that orchestrates cell death.

Intrinsic_Apoptosis cluster_stimulus Initiation cluster_mito Mitochondrial Regulation cluster_caspase Execution Cascade Thiophene Thiophene Derivatives & Cellular Stress Bax Bax/Bak Activation Thiophene->Bax promote Bcl2 Bcl-2/Bcl-xL Inhibition Thiophene->Bcl2 inhibit Mito Mitochondrial Depolarization Bax->Mito induce Bcl2->Bax CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis leads to

Caption: Intrinsic apoptosis pathway targeted by thiophenes.

References

Application Notes and Protocols for the Synthesis of 2-Thiophene Ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-thiophene ethylamine, a valuable intermediate in the development of pharmaceuticals.[1][2] The methods outlined below are based on established chemical literature and patents, offering various routes to this important compound.

Introduction

2-Thiophene ethylamine, also known as 2-(2-thienyl)ethylamine, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its structure, featuring a thiophene ring and an ethylamine side chain, allows for diverse chemical modifications, making it a versatile precursor in drug discovery.[2] For instance, it is a key intermediate in the synthesis of the antiplatelet drug Ticlopidine. This document details several common synthetic pathways, providing protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Methods Overview

Several synthetic routes to 2-thiophene ethylamine have been reported, each with its own advantages and disadvantages concerning starting materials, reaction conditions, yield, and scalability. The most prominent methods include:

  • The Grignard Reaction Route: This classic method involves the formation of a Grignard reagent from a halogenated thiophene, followed by reaction with ethylene oxide and subsequent conversion of the resulting alcohol to the amine.[3][4]

  • The Nitromethane Route: This pathway starts with the Vilsmeier-Haack reaction on thiophene to produce 2-thiophenecarboxaldehyde, which is then reacted with nitromethane and subsequently reduced to the target amine.[5][6][7]

  • The Acetonitrile Reduction Route: This method involves the preparation of 2-thiopheneacetonitrile, which is then reduced to 2-thiophene ethylamine.[5]

  • The Aziridine Route: A more recent approach utilizes the reaction of thiophene with an N-protected aziridine, followed by deprotection to yield the final product.[5]

The following sections provide detailed protocols and a comparative summary of these methods.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic routes to 2-thiophene ethylamine, allowing for easy comparison of the methods.

Method Starting Material(s) Key Reagents Reaction Steps Reported Yield Key Reaction Conditions Reference(s)
Grignard Reaction Thiophene, Brominating agentMg, Ethylene oxide, Ammonolysis reagents4-5Moderate to HighLow-temperature bromination (-10 to 10°C), Grignard formation in anhydrous solvent.[3][4][3][4]
Nitromethane Route Thiophene, DMFPOCl₃, Nitromethane, Reducing agent (e.g., LiAlH₄, Diborane)3VariableVilsmeier-Haack reaction, then reduction.[5][8][5][6][8]
Acetonitrile Reduction Thiophene2-chloromethylthiophene, NaCN, Reducing agent (e.g., LiAlH₄)3ModerateRequires handling of toxic cyanide.[5][5]
Aziridine Route Thiophene, N-protected aziridineLewis acid catalyst, Deprotection agent2GoodAddition reaction followed by deprotection.[5][5]

Experimental Protocols

Method 1: The Grignard Reaction Route

This method is a widely used and reliable approach for the synthesis of 2-thiophene ethylamine.[3][4]

Step 1: Preparation of 2-Bromothiophene

  • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene in an organic solvent such as glacial acetic acid or carbon tetrachloride.

  • Cool the mixture to a temperature between -10°C and 10°C.[3]

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) dropwise while maintaining the low temperature. The molar ratio of thiophene to brominating agent is typically 1:2 to 1:3.[3]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-6 hours.[3]

  • Allow the layers to separate, wash the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-bromothiophene.

Step 2: Preparation of 2-Thiophene Ethanol

  • In a dry reaction flask under an inert atmosphere, prepare a Grignard reagent by reacting 2-bromothiophene with magnesium turnings in an anhydrous solvent like diethyl ether or THF.[3][4]

  • Cool the Grignard reagent to approximately 9-13°C.[4]

  • Slowly add ethylene oxide to the reaction mixture.

  • After the reaction is complete, acidify the mixture with dilute sulfuric acid to a pH of less than 1.[3]

  • Separate the organic layer, and purify by vacuum distillation to yield 2-thiophene ethanol.[4]

Step 3: Conversion of 2-Thiophene Ethanol to 2-Thiophene Ethylamine

This conversion can be achieved through a two-step process of esterification followed by ammonolysis.[3][6]

  • Esterification: React 2-thiophene ethanol with p-toluenesulfonyl chloride in the presence of a solid base to form the corresponding tosylate ester.[6]

  • Ammonolysis: Treat the tosylate ester with liquid ammonia under pressure to yield 2-thiophene ethylamine.[6]

  • The final product is then purified by distillation.

Method 2: The Nitromethane Route

This method provides an alternative pathway starting from readily available materials.[5][6]

Step 1: Preparation of 2-Thiophenecarboxaldehyde

  • React thiophene with N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl₃).[9][10] This is a classic Vilsmeier-Haack reaction.

  • The resulting 2-thiophenecarboxaldehyde is then isolated and purified.

Step 2: Preparation of 2-(2-Nitroethenyl)thiophene

  • Condense 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.

Step 3: Reduction to 2-Thiophene Ethylamine

  • Reduce the 2-(2-nitroethenyl)thiophene intermediate to 2-thiophene ethylamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation with Pd/C or Raney Ni.[8][9]

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-thiophene ethylamine, highlighting the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_functionalization Side Chain Introduction & Conversion cluster_final Final Product Thiophene Thiophene Intermediate Key Intermediate (e.g., 2-Bromothiophene, 2-Thiophenecarboxaldehyde) Thiophene->Intermediate Reaction 1 (e.g., Bromination, Vilsmeier-Haack) SideChain Introduction of Ethyl Group Precursor Intermediate->SideChain Reaction 2 (e.g., Grignard + Ethylene Oxide, Condensation with Nitromethane) Conversion Conversion to Amine SideChain->Conversion Reaction 3 (e.g., Ammonolysis, Reduction) FinalProduct 2-Thiophene Ethylamine Conversion->FinalProduct Purification

Caption: Generalized workflow for 2-thiophene ethylamine synthesis.

Logical Relationship of Synthetic Routes

This diagram shows the logical relationship between the different synthetic starting points and the common goal of producing 2-thiophene ethylamine.

G cluster_routes Synthetic Routes Start Common Starting Material Thiophene Grignard Grignard Route Start->Grignard Nitromethane Nitromethane Route Start->Nitromethane Acetonitrile Acetonitrile Route Start->Acetonitrile Aziridine Aziridine Route Start->Aziridine FinalProduct 2-Thiophene Ethylamine Grignard->FinalProduct Nitromethane->FinalProduct Acetonitrile->FinalProduct Aziridine->FinalProduct

Caption: Synthetic routes to 2-thiophene ethylamine.

References

Application Notes and Protocols: Use of Chiral Resolving Agents for Enantiopure API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, the stereochemistry of an Active Pharmaceutical Ingredient (API) is a critical quality attribute. Enantiomers, which are non-superimposable mirror images of a chiral drug, can exhibit significant differences in their pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory agencies worldwide often mandate the characterization and control of the enantiomeric purity of chiral drug substances.[1] One of the most established and industrially scalable methods for obtaining enantiopure APIs is through chiral resolution, which involves the separation of a racemic mixture into its individual enantiomers.[3][4][5] This application note provides detailed protocols and data presentation guidelines for the use of chiral resolving agents in the production of enantiopure APIs.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution involves the use of a chiral resolving agent to convert a racemic mixture of an API into a pair of diastereomers.[4][6] Enantiomers have identical physical properties, making them difficult to separate directly.[2][5] However, diastereomers have different physical properties, such as solubility, melting point, and boiling point.[5][7] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization.[8]

The process typically involves the following steps:

  • Salt Formation: The racemic API is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[8]

  • Crystallization: The diastereomeric salts are crystallized from a suitable solvent. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

  • Isolation: The crystallized diastereomer is isolated by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated to break the ionic bond, regenerating the enantiomerically pure API and the chiral resolving agent.[8]

Logical Relationship of Diastereomeric Salt Formation

G racemic_mixture Racemic Mixture ((R)-API + (S)-API) diastereomers Mixture of Diastereomers ((R)-API-(+)-RA + (S)-API-(+)-RA) racemic_mixture->diastereomers + resolving_agent Chiral Resolving Agent ((+)-RA) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer ((R)-API-(+)-RA) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer ((S)-API-(+)-RA in solution) crystallization->more_soluble Mother Liquor liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer more_soluble->liberation2 enantiopure_R Enantiopure (R)-API liberation1->enantiopure_R enantiopure_S Enantiopure (S)-API liberation2->enantiopure_S

Caption: Diastereomeric salt formation and separation.

Selection of Chiral Resolving Agents

The choice of a suitable chiral resolving agent is crucial for a successful resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form stable, easily crystallizable salts with the API. It is common to screen several resolving agents to find the most effective one.[4]

Commonly Used Chiral Resolving Agents

Resolving Agent TypeExamplesTarget API Functional Group
Acidic (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid, (+)-Dibenzoyltartaric acidBasic (e.g., amines)
Basic (-)-Brucine, (+)-Cinchonine, (R)-(+)-1-Phenylethylamine, (S)-(-)-1-(p-Bromophenyl)ethylamineAcidic (e.g., carboxylic acids)

Illustrative Data on Chiral Resolution of a Hypothetical Basic API: (R/S)-Aminenol

The following table summarizes the results of a screening study to find an effective chiral resolving agent for the hypothetical racemic basic API, (R/S)-Aminenol.

Resolving Agent Solvent System Stoichiometry (API:Agent) Yield of Diastereomeric Salt (%) Enantiomeric Excess (e.e.) of (R)-Aminenol (%)
(+)-Tartaric AcidMethanol1:0.53585
(+)-Tartaric AcidEthanol/Water (9:1)1:0.54292
(-)-Mandelic AcidIsopropanol1:0.63878
(+)-Camphor-10-sulfonic AcidAcetonitrile1:0.52565
(+)-Dibenzoyltartaric Acid Acetone/Water (8:2) 1:0.5 48 >99

Data is for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Basic API (e.g., (R/S)-Aminenol) using (+)-Dibenzoyltartaric Acid

This protocol describes the general procedure for the resolution of a racemic basic API via diastereomeric salt crystallization.

Materials:

  • (R/S)-Aminenol (racemic mixture)

  • (+)-Dibenzoyltartaric acid (enantiomerically pure)

  • Acetone (ACS grade)

  • Deionized water

  • Sodium hydroxide (1M solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

Procedure:

  • Salt Formation: a. Dissolve 10.0 g of (R/S)-Aminenol in 100 mL of an 8:2 acetone/water mixture in a 250 mL Erlenmeyer flask. b. Gently heat the solution to 40-50°C with stirring to ensure complete dissolution. c. In a separate beaker, dissolve the stoichiometric equivalent of (+)-dibenzoyltartaric acid (0.5 equivalents) in 50 mL of the same solvent mixture. d. Slowly add the resolving agent solution to the API solution with continuous stirring. e. A precipitate should start to form. Stir the mixture at 40-50°C for 30 minutes.

  • Crystallization: a. Gradually cool the mixture to room temperature over 1-2 hours. b. Further cool the mixture in an ice bath for an additional 1-2 hours to maximize crystallization.

  • Isolation of the Diastereomeric Salt: a. Isolate the crystalline solid by vacuum filtration using a Büchner funnel.[8] b. Wash the crystals with a small amount of cold acetone/water (8:2) to remove any residual mother liquor. c. Dry the crystals under vacuum to a constant weight. The mother liquor can be retained for potential isolation of the other enantiomer.

  • Liberation of the Enantiopure API: a. Suspend the dried diastereomeric salt in 100 mL of deionized water. b. Add 50 mL of dichloromethane (DCM). c. While stirring vigorously, slowly add 1M sodium hydroxide solution until the pH of the aqueous layer is >11. This will break the salt and liberate the free base into the organic layer. d. Transfer the mixture to a separatory funnel and separate the layers. e. Extract the aqueous layer with two additional 25 mL portions of DCM. f. Combine the organic layers and dry over anhydrous sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched (R)-Aminenol.

Experimental Workflow for Chiral Resolution

G start Start dissolve_api Dissolve Racemic API in Solvent start->dissolve_api dissolve_ra Dissolve Chiral Resolving Agent in Solvent start->dissolve_ra mix Mix Solutions (Salt Formation) dissolve_api->mix dissolve_ra->mix crystallize Cool to Induce Crystallization mix->crystallize filtrate Isolate Crystals (Filtration) crystallize->filtrate liberate Liberate Enantiomer (pH Adjustment & Extraction) filtrate->liberate purify Purify and Dry Enantiopure API liberate->purify end End purify->end

Caption: General workflow for chiral resolution.

Protocol 2: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone analytical technique for determining the enantiomeric purity of a drug substance.[1][9]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • Mobile phase solvents (e.g., HPLC grade hexane, isopropanol, ethanol)

  • Sample of resolved API

  • Racemic standard of the API

  • Volumetric flasks and pipettes

Procedure:

  • Method Development (if necessary): a. Consult literature or column manufacturer's guidelines for a suitable chiral column and mobile phase for the class of compound being analyzed. b. A typical starting mobile phase for a polysaccharide-based column is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). c. Optimize the mobile phase composition to achieve baseline separation of the two enantiomers using the racemic standard.

  • Sample Preparation: a. Accurately prepare a stock solution of the racemic API standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. b. Prepare a solution of the resolved API sample at the same concentration.

  • HPLC Analysis: a. Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved. b. Inject the racemic standard to confirm the retention times of both the (R) and (S) enantiomers and to verify system suitability. c. Inject the resolved API sample. d. Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculation of Enantiomeric Excess (e.e.): a. The enantiomeric excess is calculated using the following formula:

Chiral resolution by diastereomeric salt formation remains a robust and scalable method for the production of enantiopure APIs.[10] A systematic approach to screening for the optimal resolving agent and crystallization conditions, coupled with accurate analytical methods for determining enantiomeric purity, is essential for successful drug development and manufacturing. The protocols and guidelines presented in this application note provide a framework for researchers and scientists to effectively implement this critical separation technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(thiophen-3-yl)ethanamine. The following information addresses common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the reductive amination of 3-acetylthiophene. This can be achieved through various protocols, with the Leuckart reaction and methods employing borohydride reagents being the most prevalent.

Q2: What is the Leuckart reaction and why is it used for this synthesis?

A2: The Leuckart reaction is a specific type of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] It is often employed due to the ready availability and low cost of the reagents. The reaction is typically carried out at elevated temperatures, generally between 120 and 165 °C.[1]

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions of concern include:

  • Over-alkylation: The primary amine product can react further with the starting ketone, 3-acetylthiophene, to form the secondary amine, bis(1-(thiophen-3-yl)ethyl)amine, and potentially the tertiary amine.

  • Reduction of the carbonyl group: The starting material, 3-acetylthiophene, can be reduced to the corresponding alcohol, 1-(thiophen-3-yl)ethanol, particularly if a non-selective reducing agent is used or if the reaction conditions are not optimized.

  • Formation of N-formyl intermediate: In the Leuckart reaction, an N-formyl derivative of the target amine is often formed as an intermediate. This intermediate requires a separate hydrolysis step (typically acidic) to yield the final primary amine.[2]

Q4: How can I minimize the formation of the secondary amine byproduct?

A4: Minimizing over-alkylation can be achieved by using a large excess of the ammonia source (e.g., ammonium acetate or ammonium formate) relative to the 3-acetylthiophene. This stoichiometric control favors the reaction of the ketone with ammonia over the reaction with the primary amine product.

Q5: How can I prevent the reduction of 3-acetylthiophene to 1-(thiophen-3-yl)ethanol?

A5: The formation of the alcohol byproduct is more likely when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that favor ketone reduction over imine formation. Using a more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which is more effective at reducing the intermediate imine/iminium ion than the starting ketone, can significantly reduce the formation of 1-(thiophen-3-yl)ethanol.[3] When using NaBH₄, careful control of pH and reaction time is crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction - Leuckart Reaction: Ensure the reaction temperature is sufficiently high (typically 160-190°C) and the reaction is run for an adequate duration (often several hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Borohydride Reduction: Ensure the pH of the reaction medium is optimal for imine formation (typically weakly acidic, around pH 6-7).
Formation of N-formyl intermediate (Leuckart) The N-formyl derivative is a common intermediate in the Leuckart reaction and will not be the desired product until hydrolyzed. Ensure a complete hydrolysis step is carried out after the initial reaction, typically by heating with a strong acid like hydrochloric acid.[2]
Suboptimal Reagent Ratio - Use a significant molar excess of the ammonium salt (e.g., ammonium formate or ammonium acetate) to drive the equilibrium towards imine formation and minimize over-alkylation. A molar ratio of at least 5-10 equivalents of the ammonium salt to 1 equivalent of 3-acetylthiophene is a good starting point.
Decomposition of Reagents or Products - Thiophene derivatives can be sensitive to strong acids and high temperatures. Minimize the time the product is exposed to harsh conditions. Ensure the quality of starting materials, as impurities can catalyze decomposition.
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Suggested Solution
Unreacted 3-acetylthiophene - Incomplete reaction.- Increase reaction time or temperature (within reasonable limits to avoid degradation). - Ensure efficient mixing.
1-(thiophen-3-yl)ethanol - Premature reduction of the ketone.- Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) instead of sodium borohydride (NaBH₄). - If using NaBH₄, add it portion-wise to the reaction mixture after allowing sufficient time for imine formation.
Bis(1-(thiophen-3-yl)ethyl)amine (Secondary Amine) - Over-alkylation of the primary amine product.- Increase the molar excess of the ammonia source (e.g., ammonium acetate or ammonium formate). - Consider a slower addition of the reducing agent to maintain a low concentration of the primary amine product in the presence of unreacted ketone.
N-(1-(thiophen-3-yl)ethyl)formamide - Incomplete hydrolysis of the intermediate in a Leuckart reaction.- Increase the duration or temperature of the acidic hydrolysis step. - Ensure a sufficient concentration of the acid is used for the hydrolysis.

Experimental Protocols

Key Experiment: Reductive Amination via Leuckart Reaction

This protocol is a general representation and may require optimization.

Materials:

  • 3-acetylthiophene

  • Ammonium formate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene and a significant molar excess (e.g., 8-10 equivalents) of ammonium formate.

  • Heat the mixture to a high temperature (typically in the range of 160-190°C) and maintain reflux for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by TLC or GC.

  • After cooling, add a solution of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the N-formyl intermediate.

  • Cool the mixture and make it alkaline by the careful addition of a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure or by column chromatography.

Visualizations

Below are diagrams illustrating the key chemical transformations and logical workflows discussed in this guide.

G Main Reaction Pathway for this compound Synthesis start 3-acetylthiophene intermediate Iminium Ion Intermediate start->intermediate + NH3 - H2O product This compound intermediate->product Reduction (e.g., HCOOH or NaBH3CN)

Caption: Main reaction pathway for the synthesis of this compound.

G Common Side Reactions in this compound Synthesis start 3-acetylthiophene side_product1 1-(thiophen-3-yl)ethanol start->side_product1 Reduction product This compound side_product2 Bis(1-(thiophen-3-yl)ethyl)amine product->side_product2 + 3-acetylthiophene + Reduction side_product3 N-(1-(thiophen-3-yl)ethyl)formamide product->side_product3 + Formic Acid (Leuckart)

Caption: Overview of potential side reactions during the synthesis.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check1 Analyze Crude Product (TLC, GC-MS) start->check1 decision1 Major Component? check1->decision1 path1 Unreacted Starting Material decision1->path1 Starting Material path2 Side Product(s) decision1->path2 Side Product path3 No Clear Major Product decision1->path3 Complex Mixture solution1 Increase Reaction Time/Temp. Optimize Reagent Ratios path1->solution1 solution2 Identify Side Product Adjust Conditions (e.g., change reducing agent) path2->solution2 solution3 Check Reagent Purity Verify Reaction Setup Consider Degradation path3->solution3

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing reaction yield for 1-(thiophen-3-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(thiophen-3-yl)ethanamine. The following information is designed to help optimize reaction yields and address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound from 3-acetylthiophene?

A1: The two most common and effective methods for the synthesis of this compound from 3-acetylthiophene are the Leuckart reaction and reductive amination. Both methods involve the conversion of the ketone group of 3-acetylthiophene into an amine.

Q2: What is the Leuckart reaction and what are its typical conditions?

A2: The Leuckart reaction is a type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is typically carried out at high temperatures, generally between 120°C and 130°C when using ammonium formate, and can exceed 165°C with formamide.[1]

Q3: How does reductive amination differ from the Leuckart reaction?

A3: While the Leuckart reaction is a specific type of reductive amination, the broader category of reductive amination involves a two-step process (often performed in one pot) where the ketone first reacts with an amine source (like ammonia) to form an intermediate imine. This imine is then reduced to the desired amine using a reducing agent. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and sodium borohydride (NaBH4).

Q4: Which synthetic route generally provides higher yields for this type of transformation?

A4: While yields are highly dependent on specific reaction conditions and the substrate, reductive amination using a dedicated reducing agent like sodium cyanoborohydride often offers better selectivity and can lead to higher yields under milder conditions compared to the traditional Leuckart reaction. Using ammonium formate in the Leuckart reaction generally produces better yields than using formamide alone.[1]

Q5: What are the main safety concerns when performing these syntheses?

A5: For the Leuckart reaction, the high temperatures pose a risk, and the handling of formic acid and ammonia requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood. In reductive amination, sodium cyanoborohydride can release highly toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[2] Therefore, careful pH control is crucial.

Troubleshooting Guides

Leuckart Reaction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Temperature: The Leuckart reaction requires high temperatures to proceed efficiently.[1] 2. Inappropriate Reagent: Using formamide alone can result in lower yields compared to ammonium formate.[1] 3. Incomplete Reaction: Reaction time may be too short. 4. Hydrolysis Issues: The intermediate formamide may not be fully hydrolyzed to the final amine.1. Ensure the reaction temperature is maintained between 120-130°C for ammonium formate or above 165°C for formamide. 2. Use ammonium formate as the primary reagent. The addition of formic acid to formamide can also improve yields.[3] Catalysts like magnesium chloride can also be beneficial when using formamide.[1] 3. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC-MS. 4. Ensure complete hydrolysis of the intermediate by adding a strong acid (e.g., HCl) and heating after the initial reaction.
Formation of Byproducts 1. Side Reactions at High Temperatures: High temperatures can lead to decomposition or polymerization of starting materials or products. 2. Aldol-type Reactions: The slightly acidic medium can promote side reactions.[4]1. Optimize the reaction temperature; avoid excessive heating. 2. While the acidic nature of formic acid is inherent to the reaction, minimizing reaction time once the starting material is consumed can help reduce byproduct formation.
Difficult Product Isolation 1. Emulsion during Workup: The presence of formic acid and other salts can lead to emulsions during aqueous extraction. 2. Product Loss during Purification: The amine product may be volatile or have solubility in both aqueous and organic layers.1. Adjust the pH of the aqueous layer to be strongly basic (pH > 10) to ensure the amine is in its free base form. Use brine to help break emulsions. 2. Use a suitable solvent for extraction (e.g., ethyl acetate, dichloromethane). Consider purification by distillation under reduced pressure or column chromatography on silica gel (potentially with a mobile phase containing a small amount of a competing amine like triethylamine to prevent streaking).
Reductive Amination Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium for imine formation may not favor the product. This can be an issue with less reactive ketones. 2. Incorrect pH: The reaction is pH-sensitive. Imine formation is favored under slightly acidic conditions, but the reducing agent may be unstable at very low pH. 3. Inactive Reducing Agent: The reducing agent may have degraded due to moisture (especially for NaBH(OAc)3 and NaBH4) or age.1. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. For less reactive ketones, a Lewis acid catalyst like Ti(OiPr)4 or ZnCl2 can be added. 2. Maintain the pH in the optimal range for the chosen reducing agent. For NaBH3CN, a pH of 6-7 is often effective.[2] 3. Use a fresh bottle of the reducing agent and ensure anhydrous reaction conditions.
Reduction of Starting Ketone 1. Reducing Agent is too Reactive: Stronger reducing agents like NaBH4 can reduce the starting ketone in addition to the imine.[5]1. Use a milder reducing agent like NaBH3CN, which is more selective for the protonated imine (iminium ion) over the ketone.[2][6] 2. If using NaBH4, allow sufficient time for imine formation to complete before adding the reducing agent.
Formation of Byproducts 1. Over-alkylation: If the primary amine product reacts further with the ketone, it can lead to the formation of a secondary amine. 2. Incomplete Reduction of Imine: This can lead to the presence of the imine intermediate in the final product mixture.1. Use a molar excess of the ammonia source to favor the formation of the primary amine. 2. Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time. Monitor the reaction for the disappearance of the imine intermediate.

Experimental Protocols

Leuckart Reaction of 3-Acetylthiophene

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis: After cooling, add a 10% aqueous solution of hydrochloric acid to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.

  • Workup: Cool the mixture and make it strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reductive Amination of 3-Acetylthiophene

This protocol is a general procedure and may require optimization.

  • Imine Formation: In a round-bottom flask, dissolve 3-acetylthiophene (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2.0 eq). If using ammonium acetate, a small amount of a weak acid like acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to be strongly basic (pH > 10) with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Synthesis

Parameter Leuckart Reaction Reductive Amination (NaBH3CN)
Primary Reagents 3-acetylthiophene, Ammonium formate or Formamide3-acetylthiophene, Ammonia source, Sodium cyanoborohydride
Typical Temperature 120-180°CRoom Temperature to 50°C
Typical Reaction Time 4-12 hours12-24 hours
Reported Yield Range *40-70%60-85%
Key Advantages One-pot, inexpensive reagentsMilder conditions, higher selectivity, potentially higher yields
Key Disadvantages High temperatures, potential for byproductsMore expensive reducing agent, requires pH control

*Yields are estimates based on similar reactions and may vary based on specific experimental conditions.

Visualizations

Leuckart_Reaction_Workflow Start Start Mix Mix 3-acetylthiophene and Ammonium Formate Start->Mix Heat Heat to 120-130°C Mix->Heat Hydrolyze Acidic Hydrolysis Heat->Hydrolyze Neutralize Basify to pH > 10 Hydrolyze->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify End End Purify->End

Caption: Experimental workflow for the Leuckart reaction.

Reductive_Amination_Workflow Start Start Imine_Formation Mix 3-acetylthiophene and Ammonia Source in Solvent Start->Imine_Formation Add_Reductant Add NaBH3CN at 0°C Imine_Formation->Add_Reductant React Stir at Room Temperature Add_Reductant->React Quench Quench with Water and Basify React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (Distillation/Chromatography) Extract->Purify End End Purify->End

Caption: Experimental workflow for reductive amination.

Troubleshooting_Logic Start Low Yield? Reaction_Type Which Reaction? Start->Reaction_Type Leuckart Leuckart Reaction_Type->Leuckart Leuckart Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination Reductive Amination Temp_Check Temperature too low? Leuckart->Temp_Check pH_Check pH incorrect? Reductive_Amination->pH_Check Reagent_Check_L Using formamide alone? Temp_Check->Reagent_Check_L No Increase_Temp Increase Temperature (120-130°C) Temp_Check->Increase_Temp Yes Use_Ammonium_Formate Use Ammonium Formate Reagent_Check_L->Use_Ammonium_Formate Yes Reductant_Check Reducing agent active? pH_Check->Reductant_Check No Adjust_pH Adjust pH to 6-7 pH_Check->Adjust_pH Yes Use_Fresh_Reductant Use Fresh Reducing Agent Reductant_Check->Use_Fresh_Reductant No

Caption: Troubleshooting logic for low reaction yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work on the degradation pathways of 1-(thiophen-3-yl)ethanamine and other structurally related amines.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on the chemical structure, this compound is susceptible to two primary metabolic degradation pathways: oxidation of the thiophene ring and metabolism of the primary amine. The thiophene moiety is a known "structural alert" and can undergo cytochrome P450-mediated oxidation to form reactive metabolites such as thiophene S-oxides and epoxides.[1][2] These intermediates are electrophilic and can react with cellular nucleophiles. The primary amine can undergo oxidative deamination.

Q2: What in vitro models are suitable for studying the degradation of this compound?

A2: Several in vitro models can be used to predict and study the degradation of this compound. Liver microsomes are a standard and cost-effective choice for investigating Phase I metabolism, particularly cytochrome P450-mediated reactions.[3][4][5] For a more comprehensive view of both Phase I and Phase II metabolism, hepatocytes are recommended.[5] Other models like Caco-2 cells can be employed to study intestinal metabolism and permeability.

Q3: What are the key parameters to measure in a microsomal stability assay?

A3: The primary readouts from a microsomal stability assay are the half-life (t½) and the intrinsic clearance (Clint) of the compound.[3] These parameters provide a quantitative measure of the compound's metabolic stability. Additionally, identifying the metabolites formed during the assay is crucial for understanding the degradation pathways.[3]

Q4: Why is ion suppression a concern when analyzing thiophene metabolites by LC-MS/MS?

A4: Ion suppression is a matrix effect where co-eluting compounds from the biological matrix (like salts, lipids, and proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] This leads to a reduced signal for the analyte, which can compromise the sensitivity, accuracy, and precision of the quantification.[6][7] Thiopurine metabolite analysis, which shares structural similarities with thiophene-containing compounds, is known to be susceptible to ion suppression.[6]

Troubleshooting Guides

Microsomal Stability Assay Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicates - Inconsistent pipetting- Poor mixing of reagents- Microsome activity variation- Use calibrated pipettes and ensure proper technique.- Vortex all solutions thoroughly before and during use.- Ensure microsomes are thawed and handled consistently.
Compound appears too stable (low clearance) - Low intrinsic metabolic activity- Inactive microsomes or cofactors- Compound instability in the assay matrix- Confirm the metabolic competency of the microsome batch with a positive control.- Prepare fresh NADPH regenerating solution.- Assess non-enzymatic degradation in a control incubation without NADPH.
Compound appears too unstable (high clearance) - High intrinsic metabolic activity- Non-enzymatic degradation- Run a control incubation without NADPH to distinguish between enzymatic and chemical degradation.- Consider using a lower microsome concentration.
Poor recovery of the compound at time zero - Adsorption to plasticware- Poor solubility- Instability in the quenching solvent- Use low-binding plates and pipette tips.- Ensure the compound is fully dissolved in the incubation buffer.- Test the stability of the compound in the quenching solution (e.g., acetonitrile or methanol).
LC-MS/MS Analysis Troubleshooting for Thiophene Metabolites
Issue Potential Cause(s) Troubleshooting Steps
Ion Suppression - Co-eluting matrix components (salts, phospholipids)- High concentration of the parent drug- Optimize chromatographic separation to resolve analytes from interfering matrix components.- Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8]- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Poor Peak Shape (Tailing, Broadening, Splitting) - Column contamination or degradation- Inappropriate mobile phase pH- Injection of sample in a solvent stronger than the mobile phase- Flush the column or use a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Ensure the injection solvent is compatible with the initial mobile phase conditions.[9]
Low Sensitivity for Reactive Metabolites (S-oxides, Epoxides) - Instability of metabolites in the sample matrix or during analysis- Low abundance of the metabolites- Keep samples at low temperatures and minimize processing time.- Consider derivatization to form more stable products.- Use a highly sensitive mass spectrometer and optimize instrument parameters. Thiophene-S-oxides are generally unstable.[10]
Ghost Peaks or Carryover - Contamination of the LC system or autosampler- Implement a rigorous wash protocol for the autosampler needle and injection port.- Inject blank samples between analytical runs to identify the source of carryover.
Retention Time Shifts - Changes in mobile phase composition- Column aging- Temperature fluctuations- Prepare fresh mobile phase daily.- Monitor column performance and replace if necessary.- Use a column oven to maintain a stable temperature.[11]

Quantitative Data Summary

The following tables provide representative data for in vitro stability assays of a hypothetical thiophene-containing amine, "Compound X," which is structurally similar to this compound.

Table 1: Microsomal Stability of Compound X

Speciest½ (min)Clint (µL/min/mg protein)
Human25.327.4
Rat15.843.8
Mouse10.268.0
Dog35.119.7
Monkey28.924.0

Table 2: Effect of Sample Preparation on Ion Suppression for a Thiophene Metabolite

Sample Preparation MethodMatrix Effect (%)*
Protein Precipitation (Acetonitrile)45%
Liquid-Liquid Extraction (Ethyl Acetate)78%
Solid-Phase Extraction (C18)92%

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression.[6]

Experimental Protocols

Protocol: Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL solution of liver microsomes in the phosphate buffer.

    • Prepare an NADPH regenerating solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the NADPH regenerating solution to 37°C.

    • In a microcentrifuge tube, add the microsomal solution and the test compound solution.

    • Initiate the reaction by adding the NADPH regenerating solution. For the negative control, add an equal volume of phosphate buffer instead.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sample Collection and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Visualizations

degradation_pathway cluster_thiophene Thiophene Ring Oxidation cluster_amine Amine Metabolism parent This compound p450 Cytochrome P450 parent->p450 amine_oxidase Amine Oxidase parent->amine_oxidase s_oxide Thiophene-S-oxide (Reactive Intermediate) p450->s_oxide epoxide Thiophene Epoxide (Reactive Intermediate) p450->epoxide ketone 1-(thiophen-3-yl)ethan-1-one amine_oxidase->ketone conjugate GSH Conjugate s_oxide->conjugate epoxide->conjugate

Caption: Proposed metabolic degradation pathways of this compound.

experimental_workflow start Start: Compound Incubation (e.g., Microsomes) sampling Time-Point Sampling & Reaction Quenching start->sampling processing Sample Processing (Protein Precipitation, Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis data Data Processing (Peak Integration, Quantification) analysis->data results Results (t½, Clint, Metabolite ID) data->results troubleshooting Troubleshooting (Unexpected Results) data->troubleshooting troubleshooting->analysis Re-analyze or adjust method

Caption: General experimental workflow for in vitro degradation studies.

References

Technical Support Center: Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of diastereomeric salt crystallization?

A1: The primary goal is to separate a racemic mixture of enantiomers. By reacting the mixture with a single, pure enantiomer of a chiral resolving agent, two diastereomeric salts are formed. These diastereomers have different physical properties, such as solubility, which allows for their separation through selective crystallization.[1][2][3]

Q2: Why is the choice of resolving agent so critical?

A2: The resolving agent is crucial because not all agents will form salts with a significant difference in physical properties, which is necessary for easy separation.[4] An effective resolving agent will lead to the formation of diastereomeric salts with a substantial solubility difference in a particular solvent, enabling the preferential crystallization of one diastereomer.[4] It is common practice to screen several resolving agents to find the most effective one.[4]

Q3: How does the solvent system impact the success of the crystallization?

A3: The solvent system is a critical factor as it directly influences the solubility of the two diastereomeric salts.[4][5] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the selective precipitation of the less soluble salt.[4][6] Experimenting with a range of solvents with varying polarities is often necessary to find the optimal system.[4][6]

Q4: What are the key analytical techniques for assessing the purity of the resolved enantiomer?

A4: The most common and reliable method for determining the enantiomeric excess (e.e.) of the final product is chiral High-Performance Liquid Chromatography (HPLC) after the resolving agent has been removed.[4][7] HPLC can also be used to analyze the composition of the diastereomeric salts.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for analysis.[4][7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during diastereomeric salt crystallization experiments.

Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates

Q: I've combined my racemic compound with the resolving agent in a solvent, but I'm getting an oily substance or no precipitate at all. What should I do?

A: This is a common issue often related to solubility, supersaturation, or solvent choice. "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid.[6][9]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[6]

    • Solution: Perform a systematic solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, hydrocarbons).[6] Consider using solvent/anti-solvent mixtures to induce crystallization.[6] An anti-solvent is a solvent in which the salts have low solubility.[6]

  • Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution might be below its solubility limit.

    • Solution: Increase the concentration by carefully evaporating some of the solvent.[6] Alternatively, you can slowly add an anti-solvent to decrease the salt's solubility.[6] Cooling the solution can also be effective as solubility typically decreases with temperature.[6]

  • Excessively High Supersaturation: A very high level of supersaturation can lead to rapid precipitation, which favors the formation of an oil or amorphous solid over well-ordered crystals.[6]

    • Solution: Implement a slower, more controlled cooling profile.[6] You can also start with a more dilute solution.[5]

  • High Impurity Levels: Impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[6][10]

    • Solution: Ensure that the starting materials are of high purity.[6] An additional purification step for your racemic compound may be necessary.[6]

Issue 2: Low Yield of the Desired Diastereomeric Salt

Q: I've successfully formed crystals, but the yield is very low. How can I improve it?

A: Low yields can stem from several factors, primarily related to the solubility of the salts and the crystallization conditions.

Possible Causes & Solutions:

  • High Solubility of the Target Salt: The desired, less soluble diastereomer may still have significant solubility in the chosen solvent.

    • Solution: Optimize the solvent system to further reduce the solubility of the target salt.[6] Experiment with lower final crystallization temperatures and allow for longer crystallization times.[6]

  • Sub-optimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect the yield.[4]

    • Solution: While a 1:1 ratio is a common starting point, optimizing this ratio can enhance the selective precipitation of the desired diastereomer.[4]

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.

    • Solution: Increase the crystallization time to maximize the precipitation of the desired salt.[6]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): If basic screening is unsuccessful, you can explore more advanced techniques. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution, potentially increasing yields to near 100%.[4]

Issue 3: Low Diastereomeric Excess (d.e.)

Q: My crystalline product has a low diastereomeric excess. How can I improve the selectivity?

A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[6]

Possible Causes & Solutions:

  • Poor Solvent Selectivity: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomers.

    • Solution: A thorough solvent screening is the most critical step to address this. The goal is to find a solvent that maximizes the solubility difference.

  • Recrystallization Needed: A single crystallization step is often not enough to achieve high purity.[6]

    • Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[6]

  • Solid Solution Formation: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a solid solution.[9] This makes purification by simple recrystallization ineffective.[9]

    • Solution: If a solid solution is suspected (indicated by the failure of repeated recrystallizations to improve purity), changing the resolving agent is a viable option.[9] A different resolving agent will form diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[9]

Data Presentation: Influence of Crystallization Parameters

The following table summarizes the general effects of various parameters on the yield and purity of the desired diastereomeric salt.

ParameterEffect on YieldEffect on PurityOptimization Strategy
Cooling Rate Slower cooling can increase yield by allowing more time for crystallization.[5]Slower cooling generally improves purity by favoring thermodynamic equilibrium.[5]A slow, controlled cooling profile is often optimal.[5]
Final Temperature Lower temperatures decrease solubility, thus increasing yield.[5]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[5]Optimize for the best balance of yield and purity.[5]
Stirring/Agitation Can improve yield by preventing localized supersaturation.[5]Can either improve or decrease purity depending on the system's kinetics.[5]Moderate, consistent agitation is generally recommended.[5]
Resolving Agent Stoichiometry Using less than one equivalent may decrease the overall yield of the salt.[5]Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[5]Screen stoichiometries from 0.5 to 1.0 equivalents.[5]

Experimental Protocols

Key Experiment: Diastereomeric Salt Crystallization

Objective: To separate a racemic mixture via the formation and selective crystallization of diastereomeric salts.

Methodology:

  • Salt Formation:

    • Dissolve the racemic compound and the chiral resolving agent (typically in a 1:1 molar ratio, though this can be optimized) in a suitable solvent at an elevated temperature to ensure complete dissolution.[4][5]

  • Crystallization:

    • Slowly cool the solution to a predetermined final temperature to induce crystallization. A controlled cooling rate is often crucial for obtaining high-quality crystals.[4][5]

    • Alternatively, crystallization can be induced by the slow addition of an anti-solvent.[6]

    • Seeding the solution with a small amount of the desired pure diastereomeric salt can sometimes promote crystallization.[4]

  • Isolation:

    • Isolate the precipitated crystals by filtration.[4]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to a constant weight.[5]

  • Analysis:

    • Determine the diastereomeric excess of the crystalline salt using techniques such as HPLC or NMR.[4][5]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[5]

    • Add a base (e.g., NaOH) or an acid, depending on the nature of the racemic compound, to liberate the free enantiomer from the resolving agent.[5][11]

  • Extraction and Purification:

    • Extract the liberated enantiomer with an appropriate organic solvent.[5]

    • Purify the enantiomer further if necessary (e.g., by distillation or recrystallization).[5]

Mandatory Visualization

experimental_workflow process process input input output output decision decision analysis analysis A Racemic Compound + Chiral Resolving Agent B Dissolve in Solvent (Elevated Temperature) A->B C Controlled Cooling or Anti-solvent Addition B->C D Crystal Formation? C->D E Isolate Crystals (Filtration) D->E Yes K Troubleshoot: - Solvent Screen - Concentration - Temperature D->K No F Analyze Purity (d.e.) (e.g., HPLC, NMR) E->F G Purity Acceptable? F->G H Recrystallize G->H No I Liberate Enantiomer (Acid/Base Treatment) G->I Yes H->E J Purified Enantiomer I->J

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

troubleshooting_guide problem problem cause cause solution solution decision decision start Problem Encountered no_xtal No Crystals / Oiling Out start->no_xtal low_de Low Diastereomeric Excess start->low_de low_yield Low Yield start->low_yield cause1 Inappropriate Solvent? Insufficient Supersaturation? Impurities Present? no_xtal->cause1 cause2 Similar Solubilities? Solid Solution Formation? low_de->cause2 cause3 High Solubility of Target Salt? Sub-optimal Stoichiometry? Premature Isolation? low_yield->cause3 sol1 Solvent Screen Adjust Concentration/Temperature Purify Starting Materials cause1->sol1 sol2 Thorough Solvent Screen Recrystallize cause2->sol2 sol3 Change Resolving Agent cause2->sol3 If Recrystallization Fails sol2->low_de Re-evaluate sol4 Optimize Solvent/Temperature Optimize Stoichiometry Increase Crystallization Time cause3->sol4

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Optimizing the Gewald Synthesis of Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome low yields in the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Gewald synthesis in a question-and-answer format, providing targeted solutions to improve reaction outcomes.

Q1: My reaction has a very low yield or is not producing the desired 2-aminothiophene. What are the first things I should check?

A1: The most critical initial phase of the Gewald reaction is the Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1][2] Failure at this stage will prevent the formation of the thiophene ring.

  • Starting Material Quality: Ensure that the ketone or aldehyde is pure and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[2]

  • Base Selection: The choice of base is crucial for catalyzing the initial condensation. Secondary amines like morpholine and piperidine are often effective, as are tertiary amines like triethylamine.[1][2] For less reactive ketones, a stronger base might be necessary.[1]

  • Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[2]

Q2: I've confirmed the initial condensation is successful, but my overall yield is still poor. What should I investigate next?

A2: If the initial condensation is proceeding, the issue likely lies in the subsequent sulfur addition and cyclization steps.[2]

  • Reaction Temperature: The temperature affects the rate of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating (typically 40-60 °C).[1][2] A temperature that is too low can lead to a sluggish reaction, while excessive heat can promote side reactions.[1][2] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.[2]

  • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility and reactivity of elemental sulfur.[1][2] The choice of solvent can significantly impact the reaction outcome.[2][3]

  • Sulfur Solubility and Reactivity: Poor solubility or reactivity of sulfur can be a significant hurdle. Using a polar solvent and gently heating the reaction can help.[1]

Q3: My reaction mixture contains a significant amount of byproducts, making purification difficult. What are these byproducts and how can I minimize them?

A3: Several side reactions can occur during the Gewald synthesis, leading to a complex reaction mixture.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]

  • Dimerization of the α,β-Unsaturated Nitrile: The Knoevenagel-Cope intermediate can dimerize, competing with the desired cyclization to form the thiophene.[2][4] The formation of this dimer is highly dependent on the reaction conditions.[2][4] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[2]

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile may indicate that the sulfur addition and cyclization are slow. Ensure that sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1]

Q4: I am having difficulty isolating the pure 2-aminothiophene from the crude reaction mixture. What are the recommended purification methods?

A4: The purification strategy will depend on the physical state and purity of your crude product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

  • Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]

Data Presentation

The following table summarizes the influence of various reaction parameters on the yield of the Gewald synthesis. This data is compiled from various literature sources and should be used as a general guideline for optimization.

ParameterVariationEffect on YieldNotes
Base Morpholine, Piperidine, TriethylamineCan significantly impact reaction rate and yield.[1]The choice of base is critical, especially for less reactive ketones.[1]
Solvent Ethanol, Methanol, DMFPolar solvents generally enhance sulfur solubility and reactivity.[1][3]A 9:1 mixture of Ethanol:Water has been shown to be effective.[5]
Temperature Room Temperature to 100 °CHigher temperatures can increase reaction rates but may also lead to side reactions.[1][2][5]Optimal temperature is substrate-dependent.[2]
Catalyst Loading Catalytic (e.g., 20 mol%) vs. StoichiometricTruly catalytic amounts of a conjugate acid-base pair have been shown to be effective.[5]Can improve reaction efficiency and reduce waste.
Reaction Time Varies (e.g., 20 minutes to 24 hours)Dependent on substrate reactivity and reaction conditions.[1][5]Monitoring by TLC is recommended to determine completion.[1]
Agitation Stirring vs. Ball MillingBall milling can increase the rate of reaction, especially in solvent-free conditions.[6]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This is a general procedure and may require optimization for specific substrates.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1][7]

  • Combine the carbonyl compound, active methylene compound, elemental sulfur, and base in a microwave-safe vessel with a suitable solvent.

  • Irradiate the mixture in a microwave reactor at a set temperature and time. These parameters will need to be optimized for the specific reaction.

  • After the reaction is complete, cool the vessel and work up the product as described in the general protocol.

Visualizations

The following diagrams illustrate the key steps and troubleshooting logic for the Gewald synthesis.

Gewald_Workflow Start Starting Materials (Carbonyl, Active Methylene, Sulfur, Base, Solvent) Reaction Gewald Reaction (Heating/Stirring) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Cooling, Filtration/ Concentration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure 2-Aminothiophene Purification->Product

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Logic Start Low Yield or No Product Check_Condensation Is Knoevenagel-Cope Condensation Occurring? Start->Check_Condensation Check_Cyclization Are Sulfur Addition & Cyclization Occurring? Check_Condensation->Check_Cyclization Yes Optimize_Condensation Optimize Condensation: - Check Starting Materials - Screen Bases - Remove Water Check_Condensation->Optimize_Condensation No Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Screen Solvents - Check Sulfur Reactivity Check_Cyclization->Optimize_Cyclization No Check_Byproducts Are Byproducts (e.g., Dimers) Forming? Check_Cyclization->Check_Byproducts Yes Optimize_Condensation->Check_Condensation Optimize_Cyclization->Check_Cyclization Minimize_Byproducts Minimize Byproducts: - Adjust Temperature - Modify Reagent Addition Rate Check_Byproducts->Minimize_Byproducts Yes Successful_Reaction Improved Yield Check_Byproducts->Successful_Reaction No Minimize_Byproducts->Successful_Reaction

Caption: Troubleshooting logic for low yields in Gewald synthesis.

References

Preventing regioisomer formation in Friedel-Crafts acylation of thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of thiophene. Our goal is to help you overcome common challenges and prevent the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why does the Friedel-Crafts acylation of thiophene preferentially yield the 2-acylthiophene isomer?

The regioselectivity of the Friedel-Crafts acylation of thiophene is dictated by the relative stability of the cationic intermediates formed during the electrophilic attack. Attack at the 2-position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair.[1][2] In contrast, attack at the 3-position results in an intermediate that can only be described by two resonance forms.[1][2] The greater number of resonance structures for the 2-position intermediate indicates a more stable, lower-energy transition state, leading to its preferential formation.[1][2]

Q2: Is it possible to synthesize 3-acetylthiophene via a direct Friedel-Crafts acylation?

Direct Friedel-Crafts acylation of unsubstituted thiophene to produce the 3-isomer is generally not feasible due to the strong electronic preference for substitution at the 2- and 5-positions.[3] The synthesis of 3-acetylthiophene typically requires a multi-step approach, often starting with a 3-substituted thiophene derivative, such as 3-bromothiophene.[3]

Q3: What are the main challenges associated with using traditional Lewis acids like aluminum chloride (AlCl₃) in thiophene acylation?

While effective, traditional Lewis acids like AlCl₃ present several challenges:

  • Stoichiometric Amounts: The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[4]

  • Moisture Sensitivity: These catalysts are highly sensitive to moisture, requiring anhydrous reaction conditions.[5]

  • Side Reactions: Strong Lewis acids can induce polymerization and other side reactions with the electron-rich thiophene ring.[6][7]

  • Waste Generation: The workup procedure generates significant amounts of acidic and often toxic waste.[5][6]

Q4: Are there greener alternatives to traditional Lewis acid catalysts?

Yes, several more environmentally friendly catalyst systems have been developed:

  • Solid Acid Catalysts: Zeolites, such as Hβ, have demonstrated high activity and selectivity for 2-acetylthiophene formation.[5][6] These catalysts are recoverable, regenerable, and reusable.[5][6]

  • Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) can act as an effective catalyst in a non-acidic medium, leading to high yields.[6][8]

  • Nanocatalysts: Materials like SnO₂ nanosheets have shown quantitative yields under solvent-free conditions.[6][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion 1. Inactive catalyst due to moisture.2. Insufficient catalyst loading.3. Low reaction temperature.1. Ensure all reagents and solvents are anhydrous. Activate solid catalysts by calcination.[5][6]2. For traditional Lewis acids, use at least a stoichiometric amount.[4] For solid acids, optimize catalyst loading.3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Formation of a significant amount of 3-acylthiophene 1. High reaction temperatures can sometimes lead to a decrease in selectivity.[5]2. Steric hindrance at the 2- and 5-positions of a substituted thiophene.1. Conduct the reaction at a lower temperature. For example, using EtAlCl₂ at 0 °C.[8]2. If using a substituted thiophene, the inherent directing effects of the substituent will determine the position of acylation.
Polymerization of thiophene 1. Use of a highly reactive, traditional Lewis acid catalyst (e.g., AlCl₃).[10]2. High reaction temperature.1. Switch to a milder catalyst system such as a solid acid (Hβ zeolite) or an alkyl Lewis acid (EtAlCl₂).[5][6][8]2. Perform the reaction at a reduced temperature.
Difficulty in product isolation/purification 1. Formation of a stable complex between the ketone product and the Lewis acid catalyst.2. Presence of polymeric byproducts.1. During workup, ensure complete hydrolysis of the catalyst-ketone complex, typically with aqueous acid or a saturated ammonium chloride solution.[8]2. Utilize column chromatography for purification. Consider using a milder catalyst to minimize byproduct formation.

Experimental Protocols

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted for the synthesis of 2-acetylthiophene using a reusable solid acid catalyst.[5]

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[6]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[5]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[5]

  • Reaction: Heat the mixture in a water bath to 60°C and stir magnetically.[5]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.[5]

  • Purification: The liquid product can be purified by distillation under reduced pressure.

Protocol 2: Acylation using an Alkyl Lewis Acid (EtAlCl₂)

This protocol describes a non-acidic mediated Friedel-Crafts acylation.[8]

  • Reaction Setup: To a solution of thiophene (0.5 mL, 0.0063 mol) and the desired acyl chloride (e.g., succinyl chloride, 0.33 mL, 0.003 mol) in 20 mL of dried dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add EtAlCl₂ (9.45 mL of a 1 M solution in hexane, 0.0095 mol) dropwise.[8]

  • Reaction: Stir the mixture at 0 °C for 2 hours.[8]

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Extraction: Extract the product with CH₂Cl₂ (3 x 50 mL).[8]

  • Drying and Concentration: Combine the organic phases, dry with sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Data Summary

Catalyst Comparison for Friedel-Crafts Acylation of Thiophene
CatalystAcylating AgentConditionsThiophene Conversion (%)2-Acetylthiophene Yield (%)Reference(s)
Hβ ZeoliteAcetic Anhydride60°C~9998.6[5]
HZSM-5 ZeoliteAcetic Anhydride60°CLow-[5]
EtAlCl₂Various Acyl Chlorides0°C, CH₂Cl₂-Moderate to High (up to 99%)[8]
SnO₂ NanosheetsBenzoyl Chloride50°C, solvent-free-Quantitative[6][9]
AlCl₃Acetyl Chloride---[1]
SnCl₄Acetyl ChlorideBenzene--[11]

Visual Guides

Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Thiophene Thiophene ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Thiophene->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionVessel Catalyst Catalyst (e.g., Hβ Zeolite) Catalyst->ReactionVessel Conditions Controlled Temperature (e.g., 60°C) & Stirring ReactionVessel->Conditions Heat & Stir Filtration Catalyst Filtration (for solid catalysts) Conditions->Filtration Reaction Complete Purification Purification (e.g., Distillation) Filtration->Purification Product 2-Acetylthiophene Purification->Product

Caption: General experimental workflow for the Friedel-Crafts acylation of thiophene.

Regioselectivity_Factors cluster_c2 Attack at C2 cluster_c3 Attack at C3 Thiophene Thiophene + Acylium Ion (RCO+) Intermediate_C2 C2 Intermediate (More Stable) Thiophene->Intermediate_C2 Favored Pathway Intermediate_C3 C3 Intermediate (Less Stable) Thiophene->Intermediate_C3 Disfavored Pathway Resonance_C2 3 Resonance Structures Intermediate_C2->Resonance_C2 stabilized by Product_C2 2-Acylthiophene (Major Product) Intermediate_C2->Product_C2 leads to Resonance_C3 2 Resonance Structures Intermediate_C3->Resonance_C3 stabilized by Product_C3 3-Acylthiophene (Minor Product) Intermediate_C3->Product_C3 leads to

Caption: Factors determining regioselectivity in thiophene acylation.

References

Technical Support Center: Stability of Alkanolamines Under Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkanolamines in photocatalysis experiments.

Troubleshooting Guide

This section addresses common issues encountered during the photocatalytic degradation of alkanolamines.

Issue 1: Low or No Degradation of Alkanolamine

Possible Causes and Solutions:

CauseRecommended Action
Inactive Photocatalyst Ensure the photocatalyst is properly activated. For TiO₂, pre-treatment with UV irradiation in a slurry can enhance its activity. Verify the catalyst's crystal structure (anatase is often more active) and surface area.
Incorrect pH of the Solution The pH of the reaction medium significantly influences the surface charge of the photocatalyst and the speciation of the alkanolamine. The point of zero charge (pzc) of TiO₂ is around 6.25.[1] For many alkanolamine degradation processes, an alkaline pH is optimal as it promotes the formation of hydroxyl radicals.[1] Systematically vary the pH of your solution (e.g., from 3 to 11) to find the optimal condition for your specific alkanolamine and catalyst system.
Inadequate Light Source Verify that the wavelength of your light source corresponds to the bandgap of your photocatalyst. For TiO₂, UV-A radiation (e.g., 365 nm) is commonly used.[1] Ensure the light intensity is sufficient and that the entire reaction volume is being irradiated.
Sub-optimal Catalyst Loading An insufficient amount of catalyst will result in a low number of active sites. Conversely, excessive catalyst loading can lead to light scattering and a reduction in photocatalytic efficiency. Perform a series of experiments with varying catalyst concentrations (e.g., 0.1 to 2.0 g/L) to determine the optimal loading.
Presence of Inhibitory Species Certain ions, such as carbonate, bicarbonate, and chloride, can act as scavengers for hydroxyl radicals, thereby inhibiting the degradation process. Analyze your reaction medium for the presence of such ions. If present, consider purifying your reagents or using a different water source.

Issue 2: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

CauseRecommended Action
Inhomogeneous Catalyst Suspension Ensure the photocatalyst is uniformly suspended throughout the reaction. Use a magnetic stirrer or ultrasonic bath to maintain a consistent slurry. Agglomeration of catalyst particles can reduce the active surface area.
Fluctuations in Experimental Conditions Maintain constant temperature, pH, and light intensity throughout the experiment and across different experimental runs. Use a temperature-controlled reactor and a calibrated pH meter and radiometer.
Degradation of Alkanolamine by Other Means Run control experiments to account for degradation due to photolysis (without catalyst) and adsorption to the catalyst surface (in the dark). This will help isolate the true photocatalytic effect.
Inaccurate Analytical Measurements Calibrate your analytical instruments (e.g., GC-MS, HPLC, UV-Vis spectrophotometer) before each set of measurements. Prepare fresh standard solutions for calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for alkanolamines during photocatalysis?

A1: The degradation of alkanolamines under photocatalysis typically proceeds through several pathways, initiated by the attack of hydroxyl radicals (•OH). For instance, with 2-dimethylamino-2-methyl-1-propanol (DMAMP), three main degradation routes have been identified[1][2]:

  • Oxidation of the primary alcohol group: This leads to the formation of the corresponding aldehyde and carboxylic acid.

  • Rupture of the N-C bond: This results in the formation of smaller aldehydes and ketones, such as 2-methylpropanal and acetone.

  • Cyclization of the beta-amino alcohol group: This can lead to the formation of oxazolidine derivatives.

For triethanolamine (TEOA), the decomposition can lead to the formation of diethanolamine (DEA) and glycolaldehyde.[3]

Q2: How does pH affect the stability and degradation of alkanolamines in photocatalysis?

A2: The pH of the solution is a critical parameter. It affects the surface charge of the photocatalyst and the chemical form of the alkanolamine. For TiO₂, the surface is positively charged at pH values below its point of zero charge (pzc) of ~6.25 and negatively charged at higher pH values.[1] Alkanolamines, being basic, are protonated at acidic pH. The electrostatic interaction between the catalyst surface and the alkanolamine molecule, which is influenced by pH, plays a significant role in the adsorption and subsequent degradation. Enhanced degradation is often observed at alkaline pH, which is attributed to the increased formation of hydroxyl radicals.[1]

Q3: What are the common intermediates formed during the photocatalytic degradation of alkanolamines?

A3: A number of intermediate products can be formed during the photocatalytic degradation of alkanolamines. For example, in the degradation of 2-dimethylamino-2-methyl-1-propanol (DMAMP), intermediates such as aldehydes, carboxylic acids, 2-methylpropanal, and acetone have been identified.[1][2] The degradation of triethanolamine (TEOA) can produce diethanolamine (DEA) and glycolaldehyde.[3] The identification of these intermediates is crucial for understanding the degradation mechanism and assessing the overall environmental impact of the process.

Q4: How can I analyze the degradation of alkanolamines and their byproducts?

A4: Several analytical techniques can be employed to monitor the degradation of alkanolamines and identify their byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products.[1] High-Performance Liquid Chromatography (HPLC) can be used for the analysis of non-volatile compounds. The overall degradation can also be monitored by measuring the decrease in the total organic carbon (TOC) of the solution over time.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the photocatalytic degradation of various alkanolamines under different experimental conditions.

Table 1: Photocatalytic Degradation of 2-Dimethylamino-2-methyl-1-propanol (DMAMP)

ParameterValueReference
PhotocatalystTiO₂[1][2]
Radiation SourceUV-A (λ=365 nm)[1]
Time for Complete Oxidation20 hours[1][2]
Time for >90% Mineralization64 hours[1][2]

Table 2: Photocatalytic Degradation of Diethanolamine (DEA)

ParameterValueReference
PhotocatalystTiO₂[1]
Radiation SourceUV light[1]
Optimal pH10[1]
Time for Complete Degradation10 minutes[1]
Total Organic Carbon (TOC) Removal15%[1]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of Alkanolamines

This protocol outlines a general procedure for studying the photocatalytic degradation of an alkanolamine in an aqueous solution using a TiO₂ photocatalyst.

  • Catalyst Suspension Preparation:

    • Weigh the desired amount of TiO₂ photocatalyst (e.g., 0.1 g to 2.0 g) and add it to a specific volume of deionized water in a photoreactor.

    • Disperse the catalyst uniformly using a magnetic stirrer or an ultrasonic bath for at least 15 minutes.

  • Reaction Mixture Preparation:

    • Add the target alkanolamine to the catalyst suspension to achieve the desired initial concentration.

    • Adjust the pH of the solution to the desired value using dilute solutions of NaOH or HCl.

  • Adsorption-Desorption Equilibrium:

    • Stir the reaction mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the alkanolamine and the catalyst surface.

    • Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction:

    • Turn on the light source (e.g., a UV-A lamp) to initiate the photocatalytic reaction.

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis:

    • Withdraw aliquots of the reaction mixture at regular time intervals.

    • Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.

    • Analyze the filtrate for the concentration of the alkanolamine and its degradation products using appropriate analytical techniques (e.g., GC-MS, HPLC).

Protocol 2: Analysis of Alkanolamine Degradation Products by GC-MS

This protocol provides a general guideline for the analysis of alkanolamine degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • For aqueous samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to extract and concentrate the analytes.[1]

    • If derivatization is required to improve the volatility and thermal stability of the analytes, select an appropriate derivatizing agent.

  • GC-MS Instrument Setup:

    • Column Selection: Choose a GC column suitable for the analysis of amines and their degradation products (e.g., a polar capillary column).

    • Injection: Set the injector temperature to ensure efficient volatilization of the analytes without thermal degradation.

    • Oven Temperature Program: Develop a temperature program that provides good separation of the target compounds.

    • Mass Spectrometer: Operate the mass spectrometer in full-scan mode for the identification of unknown compounds and in selected ion monitoring (SIM) mode for the quantification of known compounds.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST).

    • Quantify the concentration of the parent alkanolamine and its degradation products by creating calibration curves using authentic standards.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Suspension Prepare Catalyst Suspension Reaction_Mixture Prepare Reaction Mixture Catalyst_Suspension->Reaction_Mixture Add Alkanolamine & Adjust pH Equilibrium Adsorption-Desorption Equilibrium (Dark) Reaction_Mixture->Equilibrium Photoreaction Initiate Photocatalysis (Light On) Equilibrium->Photoreaction Take t=0 sample Sampling Withdraw Samples at Intervals Photoreaction->Sampling Filtration Filter to Remove Catalyst Sampling->Filtration Analysis Analyze Filtrate (GC-MS, HPLC) Filtration->Analysis Degradation_Pathway cluster_pathways Degradation Pathways cluster_products Intermediate Products Alkanolamine Alkanolamine Oxidation Oxidation of Alcohol Group Alkanolamine->Oxidation NC_Cleavage N-C Bond Cleavage Alkanolamine->NC_Cleavage Cyclization Cyclization Alkanolamine->Cyclization Hydroxyl_Radical •OH (Hydroxyl Radical) Hydroxyl_Radical->Alkanolamine Initiation Aldehyde_Acid Aldehydes & Carboxylic Acids Oxidation->Aldehyde_Acid Smaller_Molecules Smaller Aldehydes & Ketones NC_Cleavage->Smaller_Molecules Heterocycles Oxazolidine Derivatives Cyclization->Heterocycles Mineralization Mineralization (CO₂, H₂O, NH₄⁺) Aldehyde_Acid->Mineralization Smaller_Molecules->Mineralization Heterocycles->Mineralization

References

Technical Support Center: Industrial Production of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of chiral amines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of chiral amines at an industrial scale.

Problem Potential Cause Suggested Solution
Low Enantioselectivity Suboptimal Catalyst/Ligand: The chosen catalyst or ligand may not be ideal for the specific substrate.[1]Action: Screen a library of chiral ligands or catalysts. Small changes in substrate structure can dramatically affect enantioselectivity.[1] Example: For asymmetric hydrogenation of N-alkyl ketimines, catalyst deactivation is common; consider using iridium complexes with specific phosphine-phosphoramidite ligands.[2]
Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence stereochemical outcomes.Action: Optimize reaction parameters such as temperature and pressure. For instance, asymmetric hydrogenations are often sensitive to these variables.[3]
Substrate Isomerization: The presence of E/Z isomers in imine substrates can lead to lower enantioselectivity.[4]Action: Purify the substrate to ensure a single isomer is used. Characterize the substrate geometry before the reaction.
Low Yield Unfavorable Reaction Equilibrium: Many amination reactions, particularly those using transaminases, suffer from unfavorable equilibria.[5][6]Action: Employ in-situ product removal (ISPR) techniques like crystallization or extraction to shift the equilibrium towards the product.[5] For transaminase reactions, using an amine donor that generates a volatile byproduct (e.g., acetone from isopropylamine) and removing it under vacuum can drive the reaction to completion.[7]
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade under the reaction conditions.[2][8] Homogeneous catalysts can be difficult to separate, while heterogeneous catalysts can suffer from coking and surface deactivation.[9]Action: Ensure high purity of all reagents and solvents. For transition metal catalysts, perform the reaction under an inert atmosphere. For biocatalysts, consider enzyme immobilization to enhance stability and reusability.[10]
Product Inhibition: The desired chiral amine product can sometimes inhibit the catalyst, slowing down the reaction rate.[5][6]Action: As with unfavorable equilibrium, use ISPR methods to keep the product concentration low in the reaction mixture.
Catalyst Separation and Recovery Issues Homogeneous Catalysts: These can be difficult to separate from the product, leading to contamination and loss of expensive catalyst material.[3][9]Action: Explore heterogeneous catalysts or immobilize the homogeneous catalyst on a solid support.[10] This simplifies separation and allows for catalyst recycling.
Metal Leaching: For heterogeneous catalysts, leaching of the metal into the product stream can be a problem, especially in pharmaceutical applications.Action: Use strongly supported catalysts and optimize reaction conditions to minimize leaching. Implement downstream purification steps to remove trace metals.
Scale-Up Difficulties Mixing and Heat Transfer: What works on a lab scale may not translate directly to a large reactor due to differences in mixing efficiency and heat transfer.[3]Action: Conduct process modeling and engineering studies to understand the impact of scale on reaction parameters. Gradual scale-up with pilot plant runs is recommended.[3]
Reagent Handling and Safety: Handling large quantities of hazardous reagents like high-pressure hydrogen gas or pyrophoric catalysts poses significant safety challenges.[3][10]Action: Implement robust engineering controls and safety protocols. For hydrogenations, consider using hydrogen surrogates if possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial chiral amine synthesis?

A1: The main catalytic methods for producing chiral amines on an industrial scale are:

  • Asymmetric Hydrogenation of Imines: This is a direct and efficient method for producing α-chiral amines.[2][4]

  • Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst.[6][11]

  • Transamination using Transaminases: This biocatalytic method uses enzymes to transfer an amino group from a donor molecule to a prochiral ketone, offering high enantioselectivity under mild conditions.[5][10]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture, often using enzymes like lipases or oxidases. However, the theoretical maximum yield for the desired enantiomer is 50%.[10]

Q2: How can I improve the efficiency of my transaminase-catalyzed reaction?

A2: To improve the efficiency of transaminase reactions, consider the following:

  • Cofactor Regeneration: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. Implementing a cofactor recycling system, for example by coupling the reaction with an alanine dehydrogenase, can reduce costs.[10]

  • Enzyme Immobilization: Immobilizing the transaminase on a solid support can enhance its stability, simplify product separation, and allow for reuse of the enzyme, which is crucial for cost-effective industrial production.[10]

  • Overcoming Equilibrium Limitations: As mentioned in the troubleshooting guide, use methods like in-situ product removal to drive the reaction towards the product side.[5]

Q3: What are the advantages of using biocatalysis over traditional chemical catalysis for chiral amine synthesis?

A3: Biocatalysis offers several advantages:

  • High Selectivity: Enzymes often exhibit extremely high chemo-, regio-, and stereoselectivity, leading to products with high enantiomeric purity.[10]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild temperature and pressure conditions, which can reduce energy consumption and improve safety.[10]

  • Sustainability: Biocatalysis is generally considered a "greener" technology as it avoids the use of heavy metal catalysts and harsh reagents.[12]

Q4: What challenges are associated with N-alkyl imines in asymmetric hydrogenation?

A4: The asymmetric hydrogenation of N-alkyl ketimines is more challenging than that of N-aryl ketimines. The resulting N-alkyl amines are highly basic and nucleophilic, which can lead to catalyst deactivation.[2][4] This often results in lower enantioselectivities. Specialized catalyst systems, such as certain iridium complexes, have been developed to address this issue.[2]

Q5: How do I select the right catalyst for my specific chiral amine synthesis?

A5: Catalyst selection is highly substrate-dependent.[1] A systematic approach is recommended:

  • Literature Review: Search for catalysts that have been successful for similar substrates.

  • Catalyst Screening: Test a library of catalysts and ligands under standard conditions to identify promising candidates.

  • Optimization: Once a lead catalyst is identified, optimize reaction parameters such as solvent, temperature, pressure, and catalyst loading to maximize yield and enantioselectivity.[13]

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of an N-Aryl Ketimine

This protocol is a generalized procedure and should be optimized for specific substrates and catalysts.

Objective: To synthesize a chiral amine with high enantiomeric excess via asymmetric hydrogenation of a prochiral N-aryl ketimine using a chiral iridium catalyst.

Materials:

  • N-aryl ketimine substrate

  • Chiral iridium catalyst (e.g., Ir-complex with a phosphine-phosphoramidite ligand)

  • Anhydrous, degassed solvent (e.g., toluene, methanol)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • High-pressure autoclave

Procedure:

  • Reactor Preparation: Thoroughly dry all glassware and the autoclave. Assemble the reactor under an inert atmosphere.

  • Reagent Preparation: In a glovebox or under a stream of inert gas, weigh the N-aryl ketimine substrate and the chiral iridium catalyst into the reactor.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reactor via cannula transfer.

  • Reaction Setup: Seal the autoclave and purge it several times with inert gas, followed by purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reaction to the optimized temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC) to determine conversion.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with inert gas.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the pure chiral amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Experimental_Workflow_Chiral_Amine_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: Substrate & Catalyst Selection reagents Prepare Reagents & Solvents start->reagents reactor_prep Prepare & Inert Reactor reagents->reactor_prep reaction Run Asymmetric Synthesis (e.g., Hydrogenation) reactor_prep->reaction monitoring Monitor Conversion (GC/HPLC) reaction->monitoring workup Quench & Solvent Removal monitoring->workup purification Purify Product (Chromatography/Crystallization) workup->purification analysis Analyze Enantiomeric Excess (Chiral HPLC/GC) purification->analysis end End: Pure Chiral Amine analysis->end

Caption: Workflow for asymmetric synthesis of chiral amines.

Troubleshooting_Logic_Low_Enantioselectivity problem Problem: Low Enantioselectivity cause1 Is the catalyst/ligand optimal? problem->cause1 cause2 Are reaction conditions optimized? cause1->cause2 Yes solution1 Screen Catalyst/Ligand Library cause1->solution1 No cause3 Is the substrate pure (single isomer)? cause2->cause3 Yes solution2 Optimize Temperature, Pressure, Solvent cause2->solution2 No solution3 Purify Substrate cause3->solution3 No end_node Re-evaluate cause3->end_node Yes solution1->end_node solution2->end_node solution3->end_node

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Minimizing Material Loss During Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize material loss during chiral resolution experiments. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of material loss during chiral resolution?

A1: Material loss during chiral resolution can stem from several factors, depending on the technique employed. For crystallization-based methods, significant loss can occur due to the incomplete precipitation of the desired diastereomeric salt, its partial solubility in the mother liquor, and physical losses during filtration and washing.[1][2] In chiral chromatography, losses can be attributed to irreversible adsorption of the sample onto the stationary phase, sample degradation, and suboptimal fraction collection.[3] For enzymatic resolutions, incomplete reaction or side reactions can lead to lower yields of the desired enantiomer.[4]

Q2: What is the theoretical maximum yield for a classical chiral resolution, and can it be surpassed?

A2: For a classical resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is typically undesired.[5] However, this limit can be surpassed by integrating a racemization step for the undesired enantiomer, which converts it back into the racemic mixture for recycling.[5][6] This process is often referred to as a Resolution-Racemization-Recycle strategy.[6] Furthermore, techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can theoretically approach a 100% yield by combining resolution with in-situ racemization.[2][7]

Q3: How critical is the choice of solvent in minimizing material loss?

A3: The choice of solvent is a critical determinant in the success and efficiency of chiral resolution, particularly in diastereomeric salt crystallization.[8][9] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt with high purity and yield.[2] If a solvent is too polar, both salts may remain in solution, while a solvent that is too non-polar might cause both to precipitate, resulting in poor separation.[9] Experimenting with a range of solvents and solvent mixtures is often necessary to find the optimal system.[2][9]

Q4: What is "oiling out," and how can I prevent it?

A4: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[1] This can be caused by high concentrations of the solute, rapid cooling, or an inappropriate choice of solvent.[1] To prevent oiling out, you can try diluting the solution, implementing a slower and more controlled cooling profile, or screening for a more suitable solvent system.[1] The use of a seed crystal of the desired diastereomer can also sometimes induce proper crystallization from the oil.[2]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: No crystals are forming after mixing the racemate and the resolving agent.

  • Possible Causes & Solutions:

    • Inappropriate Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent.[1]

      • Troubleshooting: Try a less polar solvent or a mixture of solvents to decrease solubility.[1][9] Conversely, if the salt is completely insoluble, a more polar solvent is needed.[1] A systematic solvent screening is often the most effective approach.[2]

    • Insufficient Supersaturation: Crystallization requires a supersaturated solution.[1]

      • Troubleshooting: You can achieve supersaturation by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an anti-solvent (a solvent in which the salt is less soluble).[1]

    • Concentration Issues: The concentrations of your substrate and resolving agent may be too low.

      • Troubleshooting: Try preparing a more concentrated solution.[9]

Issue: The yield of the desired enantiomer is very low.

  • Possible Causes & Solutions:

    • Suboptimal Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture significantly impacts the yield.[1]

      • Troubleshooting: While a 1:1 ratio is a common starting point, it is crucial to optimize this ratio.[2] Experiment with slight variations to improve the selective precipitation of the desired diastereomer.

    • Inadequate Temperature Control: The temperature profile during crystallization affects the solubility of the salts and, consequently, the yield.[2]

      • Troubleshooting: Implement a controlled and gradual cooling process. Slow cooling often results in purer crystals and better separation.[9]

    • Premature or Delayed Filtration: The timing of crystal isolation is crucial.

      • Troubleshooting: Filtering too early may leave the desired product in the solution, while waiting too long can lead to the co-precipitation of the undesired diastereomer.[9] Monitor crystal formation over time to determine the optimal crystallization period.[9]

Issue: The enantiomeric excess (e.e.) of the resolved product is low.

  • Possible Causes & Solutions:

    • Co-crystallization of the Undesired Diastereomer: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system.[9]

      • Troubleshooting: The key is to find a solvent system where one diastereomer is sparingly soluble while the other remains in solution.[9] Experimenting with solvent mixtures can help fine-tune the polarity.[9]

    • Insufficient Washing of Crystals: The mother liquor, containing the dissolved undesired diastereomer, can contaminate the isolated crystals.

      • Troubleshooting: Wash the filtered crystals with a small amount of the cold crystallization solvent to remove adhering mother liquor without significantly dissolving the desired product.[1]

Chiral Chromatography

Issue: Poor or no peak resolution between enantiomers.

  • Possible Causes & Solutions:

    • Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the analyte.

      • Troubleshooting: Consult column selection guides from manufacturers. Polysaccharide-based CSPs are widely effective for a broad range of compounds.[10] It may be necessary to screen different types of chiral columns.

    • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity and resolution.[10]

      • Troubleshooting: Systematically vary the ratio of the solvents in your mobile phase. For normal-phase chromatography, adjusting the alcohol modifier content is critical.[11] In reversed-phase, altering the organic modifier and aqueous buffer ratio can improve separation.[10]

    • Inappropriate Mobile Phase Additives: For acidic or basic analytes, the absence of an additive can lead to poor peak shape and resolution.

      • Troubleshooting: For acidic compounds, add a small amount of an acid like formic or acetic acid.[10] For basic compounds, an amine additive such as diethylamine is often used.[11]

Issue: Peak tailing or broadening, leading to material loss from impure fractions.

  • Possible Causes & Solutions:

    • Column Contamination or Degradation: The column's performance can degrade over time due to the accumulation of impurities.[3]

      • Troubleshooting: Flush the column with a strong solvent as recommended by the manufacturer.[3] Using a guard column can help protect the analytical column from contaminants.[3]

    • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.[10]

      • Troubleshooting: Reduce the injection volume or the concentration of your sample.[10]

    • Suboptimal Flow Rate: The flow rate affects the time available for interaction with the CSP.

      • Troubleshooting: Generally, slower flow rates lead to better resolution, but at the cost of longer run times.[10] Start with the manufacturer's recommended flow rate and adjust downwards if necessary.[10]

Data Presentation

Table 1: Comparison of Chiral Resolution Techniques

TechniqueTypical Yield (per cycle)Potential for >50% YieldKey Parameters to OptimizeCommon Causes of Material Loss
Diastereomeric Salt Crystallization < 50%Yes (with racemization/CIDT)[2][6]Solvent, Resolving Agent, Temperature, Stoichiometry[2][12]Solubility in mother liquor, co-precipitation, physical loss during handling[1][9]
Preparative Chiral Chromatography VariableYes (with racemization and recycle)[5]CSP, Mobile Phase, Flow Rate, Loading[3][10]Peak overlap, irreversible adsorption, sample degradation[3][10]
Enzymatic Kinetic Resolution < 50%Yes (with Dynamic Kinetic Resolution)[13][14]Enzyme, Solvent, Temperature, Reaction Time[4][15]Incomplete reaction, enzyme inhibition, product degradation[4][16]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic mixture in a suitable solvent at an elevated temperature. In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.

  • Salt Formation: Combine the two solutions. Stir the mixture for a predetermined time to allow for the formation of the diastereomeric salts.

  • Crystallization: Allow the solution to cool down slowly and controllably to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.[1] For difficult crystallizations, scratching the inside of the flask or adding a seed crystal of the desired diastereomer can initiate the process.[1][2]

  • Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the isolated crystals under a vacuum.[1]

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in a suitable solvent (e.g., water). Adjust the pH with an acid or a base to break the salt and precipitate or extract the free enantiomer.[1]

  • Analysis: Analyze the enantiomeric excess of the final product using a suitable analytical technique, such as chiral HPLC.

Protocol 2: General Procedure for Preparative Chiral HPLC
  • System Preparation: Ensure the HPLC system is clean and has been flushed with the mobile phase to be used.[11] Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection to prevent clogging of the column inlet frit.[11]

  • Method Development (Small-Scale): Perform analytical-scale injections to optimize the mobile phase composition, flow rate, and temperature for the best separation of the enantiomers.

  • Scale-Up and Injection: Once the method is optimized, increase the injection volume and/or concentration for the preparative-scale separation. Be mindful not to overload the column, which can lead to poor peak shape and resolution.[10]

  • Fraction Collection: Collect the eluent corresponding to each enantiomer peak in separate fractions. The timing of fraction collection is critical to avoid cross-contamination.

  • Solvent Evaporation: Remove the solvent from the collected fractions, typically using a rotary evaporator, to obtain the isolated enantiomers.

  • Purity and Yield Analysis: Determine the yield of each enantiomer. Analyze the enantiomeric excess and chemical purity of the isolated fractions using an appropriate analytical method.

Visualizations

G General Workflow for Chiral Resolution racemic_mixture Start: Racemic Mixture resolution_step Chiral Resolution Step (Crystallization, Chromatography, etc.) racemic_mixture->resolution_step separation Separation of Enantiomers/Diastereomers resolution_step->separation enantiomer_1 Desired Enantiomer separation->enantiomer_1 enantiomer_2 Undesired Enantiomer separation->enantiomer_2 analysis Purity & Yield Analysis enantiomer_1->analysis racemization Racemization (Optional) enantiomer_2->racemization Recycle racemization->racemic_mixture final_product Final Product: Enantiopure Compound analysis->final_product

Caption: A general workflow diagram for a typical chiral resolution process.

G Troubleshooting Low Yield in Diastereomeric Salt Crystallization start Low Yield Observed check_stoichiometry Optimize Resolving Agent Stoichiometry? start->check_stoichiometry check_solvent Screen Different Solvents or Solvent Mixtures? check_stoichiometry->check_solvent No success Yield Improved check_stoichiometry->success Yes check_cooling Optimize Cooling Profile (Slower Cooling)? check_solvent->check_cooling No check_solvent->success Yes check_concentration Adjust Concentration? check_cooling->check_concentration No check_cooling->success Yes implement_cidt Consider Advanced Methods (e.g., CIDT)? check_concentration->implement_cidt No check_concentration->success Yes implement_cidt->success Yes

Caption: A logical workflow for troubleshooting low yields in crystallization.

G Troubleshooting Poor Resolution in Chiral Chromatography start Poor Peak Resolution check_mobile_phase Optimize Mobile Phase Composition? start->check_mobile_phase check_flow_rate Decrease Flow Rate? check_mobile_phase->check_flow_rate No success Resolution Improved check_mobile_phase->success Yes check_temperature Adjust Temperature? check_flow_rate->check_temperature No check_flow_rate->success Yes check_column Screen Different CSPs? check_temperature->check_column No check_temperature->success Yes check_column->success Yes

Caption: A troubleshooting guide for poor chromatographic resolution.

References

Validation & Comparative

Spectroscopic Profile of 1-(thiophen-3-yl)ethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic characterization of synthesized 1-(thiophen-3-yl)ethanamine, a compound of interest in medicinal chemistry and drug development. Through a comparative analysis with its structural isomer, 1-(thiophen-2-yl)ethanamine, and the related biogenic amine, phenethylamine, this document aims to provide a comprehensive understanding of its structural features. The data herein is supported by experimental findings and established spectroscopic principles.

Comparative Spectroscopic Data

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~7.3 (dd), ~7.1 (m), ~7.0 (dd)mThiophene-H
~4.2 (q)qCH
~1.5 (br s)sNH₂
~1.4 (d)dCH₃
1-(thiophen-2-yl)ethanamine 7.18 (dd, 1H), 6.95 (dd, 1H), 6.90 (dd, 1H)mThiophene-H
4.33 (q, 1H)qCH
1.60 (s, 2H)sNH₂
1.48 (d, 3H)dCH₃
Phenethylamine 7.35 - 7.20 (m, 5H)mPhenyl-H
2.98 (t, 2H)tCH₂-N
2.75 (t, 2H)tPh-CH₂
1.35 (s, 2H)sNH₂

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~145Thiophene C-3
~126, ~125, ~120Thiophene CH
~50CH-N
~25CH₃
1-(thiophen-2-yl)ethanamine 149.9, 126.7, 124.5, 123.3Thiophene C
46.1CH-N
25.3CH₃
Phenethylamine 139.3, 129.0, 128.5, 126.3Phenyl C
45.5CH₂-N
39.5Ph-CH₂

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~3400-3300 (br)N-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600N-H bend
~1450Aromatic C=C stretch
1-(thiophen-2-yl)ethanamine 3379, 3291N-H stretch
3069Aromatic C-H stretch
2961, 2924, 2853Aliphatic C-H stretch
1595N-H bend
1437Aromatic C=C stretch
Phenethylamine 3360, 3280 (br)N-H stretch
3085, 3062, 3027Aromatic C-H stretch
2925, 2854Aliphatic C-H stretch
1603N-H bend
1496, 1454Aromatic C=C stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 127112 (M-CH₃), 97 (Thienylmethyl)
1-(thiophen-2-yl)ethanamine 127112 (M-CH₃), 97 (Thienylmethyl)
Phenethylamine 12191 (Tropylium ion), 30 (CH₂NH₂)

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard (0 ppm). For ¹H NMR, 16 scans were accumulated, and for ¹³C NMR, 1024 scans were performed.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FT-IR spectrometer. A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The samples were introduced via a direct insertion probe, and the spectra were recorded over a mass-to-charge ratio (m/z) range of 10-300.

Visualization of Experimental Workflow and Potential Signaling Pathway

To illustrate the logical flow of the characterization process and a potential application context, the following diagrams are provided in DOT language.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Comparison Comparison with Alternatives Structure_Elucidation->Comparison

Caption: Workflow for the spectroscopic characterization of this compound.

Signaling_Pathway_Example cluster_synthesis Drug Synthesis cluster_drug Pharmacologically Active Agent cluster_pathway Cellular Signaling Precursor This compound Drug Thiophene-based GPCR Ligand Precursor->Drug GPCR G-Protein Coupled Receptor Drug->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Potential role as a precursor in a GPCR signaling pathway.

A Researcher's Guide to Analytical Methods for Purity Determination of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like 1-(thiophen-3-yl)ethanamine is a critical step in ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for determining the chemical and enantiomeric purity of this compound. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting data to facilitate the selection of the most suitable method for your research needs.

Introduction to Purity Analysis of this compound

This compound is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its synthesis, commonly achieved through the reductive amination of 3-acetylthiophene, can introduce a range of impurities. These may include unreacted starting materials, the corresponding oxime intermediate, the positional isomer 1-(thiophen-2-yl)ethanamine, and byproducts from over-reduction or side reactions. Furthermore, as a chiral compound, it exists as two enantiomers, (R)- and (S)-1-(thiophen-3-yl)ethanamine, which may exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are essential to quantify both chemical and enantiomeric purity.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

Analytical TechniquePrincipleTypical Purity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Chiral HPLC-UV Separation of enantiomers and impurities based on differential partitioning between a chiral stationary phase and a mobile phase, with UV detection.>99.5 (Enantiomeric Excess)~0.01%~0.03%Excellent for enantiomeric purity, high resolution for isomers, widely available.Requires a chromophore, quantification of chemical purity can be less accurate than qNMR.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection for identification and quantification.>99.0 (Chemical Purity)~0.001%~0.005%High sensitivity and specificity for volatile impurities, provides structural information.Requires derivatization for non-volatile compounds, thermal degradation of analytes is possible.
Quantitative NMR (qNMR) Absolute quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample, using a certified internal standard.>99.0 (Absolute Purity)Not typically used for trace analysis.~0.1%Provides absolute purity without a specific reference standard of the analyte, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections provide experimental protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed for the separation and quantification of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.

Data Analysis: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min (hold for 5 min)

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of methanol.

Data Analysis: Purity is estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This method provides a direct measurement of the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Procedure:

  • Internal Standard: Maleic anhydride (certified reference material)

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 10 mg of maleic anhydride into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard. For this compound, the methine proton (CH) signal can be used. For maleic anhydride, the two vinyl proton signals are used.

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the general workflows for determining the purity of a chemical compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC Chiral HPLC Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR Chromatogram Chromatogram HPLC->Chromatogram GCMS->Chromatogram Spectrum Mass/NMR Spectrum GCMS->Spectrum qNMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: General workflow for purity analysis.

Potential Impurities and their Identification

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The reductive amination of 3-acetylthiophene is a common method for preparing this compound.

Synthesis_Pathway Start 3-Acetylthiophene Intermediate 3-Acetylthiophene Oxime Start->Intermediate + Impurity1 Unreacted 3-Acetylthiophene Start->Impurity1 Reagent1 Hydroxylamine Reagent1->Intermediate Product This compound Intermediate->Product + Reagent2 Reducing Agent (e.g., NaBH4, H2/Pd-C) Reagent2->Product Impurity3 1-(Thiophen-3-yl)ethanol (over-reduction byproduct) Product->Impurity3 Impurity2 1-(Thiophen-2-yl)ethanamine (from 2-acetylthiophene impurity)

Caption: Synthesis and potential impurities.

This pathway suggests the following potential impurities that can be monitored by the analytical methods described:

  • 3-Acetylthiophene: Unreacted starting material.

  • 3-Acetylthiophene Oxime: The intermediate of the reaction.

  • 1-(Thiophen-2-yl)ethanamine: A positional isomer arising from impurity in the starting material.

  • 1-(Thiophen-3-yl)ethanol: A byproduct formed by the reduction of the ketone.

GC-MS is particularly well-suited for identifying and quantifying these potential impurities due to its ability to provide mass spectral data for structural elucidation.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. Chiral HPLC is indispensable for determining enantiomeric purity, while GC-MS offers high sensitivity for identifying and quantifying volatile chemical impurities. qNMR serves as a powerful tool for absolute purity determination without the need for specific impurity reference standards. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the research or drug development stage. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the robust and reliable purity analysis of this important chiral intermediate.

A Comparative Guide to 1-(Thiophen-3-yl)ethanamine and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in modern organic synthesis, serving as versatile resolving agents, chiral auxiliaries, and catalysts for the stereoselective synthesis of complex molecules. Among the vast array of available chiral amines, 1-(thiophen-3-yl)ethanamine presents a unique structural motif with potential applications in catalysis and medicinal chemistry. This guide provides an objective comparison of this compound with other commonly employed chiral amines, supported by available data, to aid researchers in selecting the appropriate tool for their synthetic challenges.

Introduction to Chiral Amines

Chiral amines are organic compounds containing a stereogenic center on the nitrogen atom or, more commonly, on a carbon atom within the amine's structure. Their ability to induce chirality in prochiral substrates makes them crucial in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. They can function as:

  • Resolving Agents: Forming diastereomeric salts with racemic acids or other acidic compounds, which can then be separated by physical methods like crystallization.

  • Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and recovered.

  • Organocatalysts: Directly catalyzing asymmetric reactions, often through the formation of chiral enamines or iminium ions.

  • Chiral Ligands: Coordinating with metal centers to form chiral catalysts for a wide range of asymmetric transformations.

Physicochemical Properties of Selected Chiral Amines

A comparison of the basic physicochemical properties of this compound with the commonly used 1-phenylethanamine is presented below. The presence of the thiophene ring in place of a benzene ring can influence properties such as basicity, polarity, and coordinating ability.

PropertyThis compound1-Phenylethanamine
Molecular Formula C₆H₉NSC₈H₁₁N
Molecular Weight 127.21 g/mol 121.18 g/mol
Boiling Point Not readily available187 °C
Structure

Performance in Asymmetric Synthesis: A Comparative Overview

Direct comparative studies detailing the performance of this compound against other chiral amines in the same reaction are limited in publicly available literature. However, we can infer its potential by examining its applications and comparing them to the well-established performance of other amines in similar transformations.

Asymmetric Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amines can be used to form in situ catalysts, often with borane reagents or in transfer hydrogenation reactions.

While specific data for this compound in this context is scarce, the performance of catalysts derived from chiral amino alcohols is well-documented. For instance, oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane have shown high enantioselectivity in the reduction of various ketones.

Table 1: Illustrative Performance of Chiral Catalysts in Asymmetric Ketone Reduction

Catalyst SystemKetoneProductYield (%)Enantiomeric Excess (ee, %)
Chiral Lactam Alcohol / BH₃Acetophenone(R)-1-Phenylethanol9598
Chiral Lactam Alcohol / BH₃2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol9291

Note: Data presented is for a representative chiral lactam alcohol catalyst system and not directly for this compound. It serves as a benchmark for expected performance in this class of reactions.

Resolution of Racemic Acids

Chiral amines are widely used for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The efficiency of resolution depends on the difference in solubility between the two diastereomeric salts.

A classic example is the resolution of ibuprofen. While there is no specific data available for the use of this compound in this resolution, the process is well-established with other chiral amines like (S)-(-)-α-phenylethylamine.

Table 2: Example of Chiral Amine Performance in the Resolution of Ibuprofen

Resolving AgentRacemic AcidDiastereomeric Salt Formation & SeparationRecovered EnantiomerOptical Purity
(S)-(-)-α-Phenylethylamine(±)-IbuprofenFractional Crystallization(S)-(+)-IbuprofenHigh (can exceed 90%)

It is plausible that this compound could also be employed as a resolving agent, with its effectiveness being dependent on the crystallization properties of the resulting diastereomeric salts.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, a general protocol for a common application of chiral amines is provided below. This protocol for the resolution of a racemic acid can be adapted to test the efficacy of this compound.

General Experimental Protocol: Resolution of a Racemic Carboxylic Acid
  • Salt Formation: A solution of the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is treated with a solution of the chiral amine (0.5-1.0 equivalent) in the same solvent.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Enriched Acid: The isolated diastereomeric salt is treated with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and form the ammonium salt of the chiral amine.

  • Extraction: The enriched carboxylic acid is extracted from the aqueous layer with an organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Analysis: The enantiomeric excess of the recovered carboxylic acid is determined by a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Logical Workflow and Catalytic Cycles

The following diagrams illustrate a typical workflow for a chiral amine-catalyzed reaction and a generalized catalytic cycle.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, chiral amine catalyst) start->setup addition Substrate Addition (Prochiral substrate and reagents) setup->addition reaction Reaction Progress (Stirring at controlled temperature) addition->reaction monitoring Reaction Monitoring (TLC, GC, or HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching and extraction) monitoring->workup Complete purification Purification (Column chromatography) workup->purification analysis Analysis (NMR, chiral HPLC for ee determination) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for an asymmetric synthesis using a chiral amine catalyst.

Enamine_Catalysis catalyst Chiral Amine enamine Chiral Enamine (Nucleophile) catalyst->enamine + Carbonyl - H₂O carbonyl Carbonyl Compound carbonyl->enamine adduct Iminium Adduct enamine->adduct + Electrophile electrophile Electrophile electrophile->adduct product Chiral Product adduct->product + H₂O product->catalyst - Catalyst

Caption: A simplified catalytic cycle for an enamine-catalyzed asymmetric reaction mediated by a chiral amine.

Conclusion

This compound represents a chiral amine with potential for applications in asymmetric synthesis, drawing from the unique electronic and steric properties of the thiophene ring. While direct comparative performance data remains limited, its structural similarity to well-established chiral amines like 1-phenylethanamine suggests its utility as a resolving agent and a precursor for chiral ligands and catalysts. Further research is warranted to fully explore and quantify the performance of this compound in a range of asymmetric transformations, which would enable a more direct and comprehensive comparison with existing chiral amines. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in evaluating this and other novel chiral amines in their synthetic endeavors.

Validating the Enantiomeric Purity of 1-(thiophen-3-yl)ethanamine: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral compounds is a critical step in ensuring the efficacy and safety of pharmaceutical products. 1-(thiophen-3-yl)ethanamine is a key chiral building block, and its enantiomeric composition must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose.[1][2] This guide provides a comparative analysis of HPLC methods for validating the enantiomeric purity of this compound, supported by representative experimental data and detailed protocols.

Comparison of Chiral Stationary Phases for HPLC Analysis

The successful chiral separation of this compound by HPLC is highly dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based and cyclodextrin-based CSPs are the most widely used and effective for the resolution of chiral primary amines.[1][3]

Polysaccharide-based CSPs , such as those derived from cellulose and amylose, offer broad selectivity for a wide range of chiral compounds, including primary amines.[1][4] Cyclodextrin-based CSPs are another powerful option, particularly effective in reversed-phase or polar organic modes.[5][6]

Below is a table summarizing representative chromatographic data for the separation of this compound enantiomers on these two types of columns.

ParameterMethod A: Polysaccharide-Based CSPMethod B: Cyclodextrin-Based CSP
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Beta-cyclodextrin
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)Acetonitrile / 0.1% Trifluoroacetic acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C30 °C
Detection UV at 230 nmUV at 230 nm
Retention Time (R-enantiomer) ~ 8.5 min~ 10.2 min
Retention Time (S-enantiomer) ~ 9.8 min~ 11.5 min
Resolution (Rs) > 2.0> 1.8
Enantiomeric Excess (% ee) > 99%> 99%

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Polysaccharide-Based CSP

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of the mobile phase (n-Hexane / 2-Propanol, 90:10, v/v).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 230 nm.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Method B: Cyclodextrin-Based CSP

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of the mobile phase (Acetonitrile / Water, 30:70, v/v).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Beta-cyclodextrin bonded to silica gel, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile / 0.1% Trifluoroacetic acid in Water (30:70, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 230 nm.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% ee) as described in Method A.

Experimental Workflow

The following diagram illustrates the general workflow for validating the enantiomeric purity of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Calculate Enantiomeric Excess (% ee) data1->data3 report report data3->report Final Report

Caption: Workflow for HPLC-based enantiomeric purity validation.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the gold standard, other techniques can also be employed for determining the enantiomeric purity of chiral amines.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase.[7]High resolution, suitable for volatile compounds.Requires derivatization, not suitable for non-volatile compounds.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.[8][9]High efficiency, small sample volume, fast analysis times.[10]Lower concentration sensitivity compared to HPLC, can be complex to optimize.
NMR Spectroscopy with Chiral Derivatizing Agents Derivatization with a chiral agent to form diastereomers with distinct NMR signals.[1][11]No separation needed, provides structural information.Lower accuracy for low % ee, requires a pure chiral derivatizing agent.[12]

Logical Relationship of Method Selection

The choice of analytical method depends on various factors, including the properties of the analyte, the required accuracy, and available instrumentation.

G cluster_primary Primary Method cluster_alternatives Alternative/Confirmatory Methods start Determine Enantiomeric Purity of This compound hplc Chiral HPLC start->hplc High Accuracy & Robustness gc Chiral GC start->gc Volatile Analyte ce Capillary Electrophoresis start->ce High Efficiency & Small Sample nmr NMR with Chiral Derivatizing Agents start->nmr No Separation Required report Purity Validation Report hplc->report Quantitative Results gc->report ce->report nmr->report

Caption: Decision tree for selecting an enantiomeric purity validation method.

References

A Comparative Guide to the Biological Activity of 1-(thiophen-3-yl)ethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(thiophen-3-yl)ethanamine and its structural analogs, focusing on their interactions with key monoamine transporters. The information presented herein is intended to inform research and drug development efforts in the fields of neuroscience and pharmacology.

Introduction

This compound and its analogs are structurally related to well-known psychoactive compounds, such as amphetamine and methamphetamine. The replacement of the phenyl ring with a thiophene moiety, as well as the position of the ethylamine group on the thiophene ring and N-alkylation, can significantly influence their biological activity. This guide focuses on the comparative effects of these compounds on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are critical for regulating monoaminergic neurotransmission in the central nervous system.

Comparative Biological Activity

The primary mechanism of action for many psychostimulants is the inhibition of monoamine reuptake via DAT, NET, and SERT. The potency and selectivity of compounds for these transporters determine their pharmacological profile.

Monoamine Transporter Inhibition

Quantitative data on the inhibitory activity of this compound and its close analogs on monoamine transporters is limited in publicly available literature. However, comparative data for structurally related compounds, such as methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Table 1: Comparative in vitro Potency of Methiopropamine and Methamphetamine at Monoamine Transporters

CompoundDopamine Transporter (DAT) IC50 (µM)Norepinephrine Transporter (NET) IC50 (µM)Serotonin Transporter (SERT) IC50 (µM)
Methiopropamine 0.74 ± 0.090.47 ± 0.0625.14 ± 2.91
Methamphetamine 0.14 ± 0.010.08 ± 0.004.90 ± 0.39

Data sourced from a comparative neuropharmacology study in rodents.[1]

The data in Table 1 indicates that methiopropamine, a thiophene analog of methamphetamine, is a less potent inhibitor of both DAT and NET compared to methamphetamine.[1] Notably, both compounds exhibit significantly lower potency for SERT.[1]

Qualitative structure-activity relationship information suggests that the position of the alkylamine group on the thiophene ring is a critical determinant of potency. For instance, the thiophen-3-yl analogue of thiopropamine (1-(thiophen-2-yl)-2-aminopropane) is reported to be more potent than the thiophen-2-yl analogue.[2] This suggests that this compound may exhibit greater potency at monoamine transporters compared to its 1-(thiophen-2-yl)ethanamine counterpart. Further research with direct comparative studies is necessary to confirm this hypothesis and quantify the differences in activity.

Signaling Pathways and Experimental Workflows

The interaction of these compounds with monoamine transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin, which in turn modulates downstream signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_cytosol Dopamine_cytosol DAT->Dopamine_cytosol Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Dopamine_cytosol->MAO Metabolism Dopamine_cytosol->VMAT2 Thiophene_analog This compound & Analogs Thiophene_analog->DAT Inhibition Signaling_cascade Downstream Signaling Dopamine_receptor->Signaling_cascade

Figure 1: Simplified signaling pathway of dopamine neurotransmission and the inhibitory action of this compound analogs on the dopamine transporter (DAT).

The experimental workflow to determine the potency of these compounds at monoamine transporters typically involves in vitro uptake inhibition assays.

prep Preparation of Synaptosomes or Cells Expressing Transporters preincubation Pre-incubation with Test Compound prep->preincubation incubation Incubation with Radiolabeled Monoamine preincubation->incubation termination Termination of Uptake (e.g., rapid filtration) incubation->termination measurement Measurement of Radioactivity termination->measurement analysis Data Analysis (IC50 determination) measurement->analysis

Figure 2: General experimental workflow for a monoamine transporter uptake inhibition assay.

Experimental Protocols

The following is a generalized protocol for a monoamine transporter uptake inhibition assay, a common method to determine the IC50 values of test compounds.

Monoamine Transporter Uptake Inhibition Assay

1. Materials and Reagents:

  • Cell line expressing the monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT) or isolated synaptosomes.

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound (this compound or its analog) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

  • 96-well plates.

  • Filtration apparatus.

2. Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compound in the assay buffer. Prepare the radiolabeled monoamine substrate in the assay buffer at a concentration near its Km for the respective transporter.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled monoamine substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. This can be achieved using a cell harvester and rapid filtration through glass fiber filters.

  • Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve. Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

Conclusion

The available data, primarily from studies on related compounds like methiopropamine, suggest that this compound and its analogs are likely to act as monoamine reuptake inhibitors with varying potencies and selectivities for DAT, NET, and SERT. The position of the ethylamine group on the thiophene ring appears to be a key determinant of activity, with the 3-position potentially conferring higher potency.

To fully elucidate the pharmacological profile of this compound and its direct analogs, further research is required. Direct comparative studies employing standardized in vitro and in vivo models are necessary to quantify their potency and selectivity at monoamine transporters and to understand their downstream behavioral and physiological effects. Such studies will be crucial for assessing their potential as research tools or therapeutic agents.

References

A Comparative Guide to the Synthesis of Thiadiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiadiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are a cornerstone in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have led to their incorporation into numerous approved drugs. The specific arrangement of heteroatoms within the thiadiazole ring gives rise to several isomers, with 1,3,4-thiadiazoles and 1,2,4-thiadiazoles being of particular interest in drug discovery. The choice of synthetic route to these scaffolds is critical, influencing yield, purity, scalability, and the accessible substitution patterns. This guide provides a comparative overview of common synthetic approaches for 1,3,4- and 1,2,4-thiadiazoles, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Comparative Analysis of Synthetic Approaches

The selection of a synthetic strategy for a target thiadiazole is a multi-faceted decision, weighing factors such as the availability of starting materials, desired substitution patterns, and reaction efficiency. The following tables summarize key quantitative data for several prevalent methods for the synthesis of 1,3,4- and 1,2,4-thiadiazoles, offering a direct comparison of their performance.

Table 1: Comparison of Synthetic Routes to 1,3,4-Thiadiazoles
Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)
From Thiosemicarbazides & Carboxylic Acids Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)Chloroform, Reflux, 10 h64-90%
From Aldehydes & Hydrazides (One-Pot) Aldehyde, HydrazideLawesson's Reagent, DMAPEthanol then Toluene, Reflux, 2h then 10h75-97%[1]
From Thiosemicarbazide & Carbon Disulfide Thiosemicarbazide, Carbon DisulfideSodium CarbonateEthanol, Reflux, 4h~92%[2]
Table 2: Comparison of Synthetic Routes to 1,2,4-Thiadiazoles
Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)
Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temp., 10-30 min85-95%[3]
From Nitriles & Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85%[3]
1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones, Acyl CyanidesNone (Thermal)Xylene, Reflux (130-160°C), ~20 h75-90%[3]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes cited in the comparative analysis.

Synthesis of 1,3,4-Thiadiazoles

Protocol 1: From Thiosemicarbazides and Carboxylic Acids using Polyphosphate Ester (PPE)

This method provides a one-pot synthesis of 2-amino-1,3,4-thiadiazoles, avoiding harsh and toxic reagents.[4]

  • To a hot solution (60 °C) of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate.

  • The formed precipitate is filtered off, washed with chloroform and hexane to yield the 5-substituted-2-amino-1,3,4-thiadiazole.

Protocol 2: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

This efficient two-step, one-pot synthesis yields 2,5-disubstituted-1,3,4-thiadiazoles in high yields.[1]

  • A mixture of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol is refluxed for 2 hours.

  • The ethanol is evaporated in vacuo.

  • To the crude N-aroylhydrazone, add toluene, Lawesson's reagent (0.8 equivalents), and a catalytic amount of DMAP.

  • The resulting mixture is refluxed for 10 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2,5-disubstituted-1,3,4-thiadiazole.

Protocol 3: From Thiosemicarbazide and Carbon Disulfide

This procedure is a straightforward method for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole.[2]

  • To a suspension of thiosemicarbazide (0.02 mol) in ethanol (15 mL), add anhydrous sodium carbonate (0.02 mol) and carbon disulfide (3 mL).

  • The mixture is warmed with stirring under reflux for 1 hour, then heated on a steam bath for 4 hours.

  • The solvent is largely removed, and the residue is dissolved in ice-water.

  • Acidification with concentrated hydrochloric acid precipitates the product, which is then collected by filtration.

Synthesis of 1,2,4-Thiadiazoles

Protocol 4: Oxidative Dimerization of Thioamides

This rapid and high-yielding method is suitable for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[3]

  • To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 10-30 minutes, monitoring the reaction progress by TLC.

  • Upon completion, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 5: From Nitriles and Thioamides

This method allows for the synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles.[3]

  • To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol).

  • Stir the reaction mixture at 80°C in a sealed tube for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 6: 1,3-Dipolar Cycloaddition

This thermal cycloaddition approach provides access to 3,5-disubstituted 1,2,4-thiadiazoles from nitrile sulfide precursors.[3]

  • In a round-bottom flask, dissolve the 5-substituted-1,3,4-oxathiazol-2-one (nitrile sulfide precursor, 1.0 mmol) and the acyl cyanide (4.0 mmol) in dry xylene (2.5 mL).

  • Heat the solution under reflux (approximately 130-160°C).

  • Monitor the reaction by HPLC or TLC until the oxathiazolone is completely consumed (typically around 20 hours).

  • After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the desired 1,2,4-thiadiazole.

Strategic Selection of a Synthetic Pathway

The choice of a synthetic route is dictated by the specific requirements of the target molecule and the available resources. The following decision-making workflow can guide researchers in selecting an appropriate method.

G start Define Target Thiadiazole Isomer isomer 1,3,4-Thiadiazole or 1,2,4-Thiadiazole? start->isomer sub_pattern_134 Desired Substitution Pattern? isomer->sub_pattern_134 1,3,4 sub_pattern_124 Desired Substitution Pattern? isomer->sub_pattern_124 1,2,4 method_134_amino Synthesis from Thiosemicarbazides sub_pattern_134->method_134_amino 2-Amino method_134_disub One-Pot from Aldehydes & Hydrazides sub_pattern_134->method_134_disub 2,5-Disubstituted method_134_mercapto From Thiosemicarbazide & CS2 sub_pattern_134->method_134_mercapto 2-Amino-5-mercapto method_124_sym Oxidative Dimerization of Thioamides sub_pattern_124->method_124_sym Symmetrical 3,5-Disubstituted method_124_unsym From Nitriles & Thioamides sub_pattern_124->method_124_unsym Unsymmetrical 3,5-Disubstituted method_124_cyclo 1,3-Dipolar Cycloaddition sub_pattern_124->method_124_cyclo Alternative Disubstituted

Synthetic pathway selection for thiadiazoles.

The provided workflow illustrates a logical progression for selecting a synthetic method based on the desired thiadiazole isomer and substitution pattern. For instance, if the target is a 2-amino-1,3,4-thiadiazole, the synthesis from thiosemicarbazides would be a primary consideration. Conversely, for a symmetrically 3,5-disubstituted 1,2,4-thiadiazole, the oxidative dimerization of thioamides offers a direct and efficient route.

This guide provides a foundational understanding of key synthetic strategies for accessing medicinally relevant thiadiazole scaffolds. The choice of method will ultimately depend on a careful consideration of the specific research goals, available instrumentation, and the principles of green chemistry. By leveraging the comparative data and detailed protocols herein, researchers can make informed decisions to efficiently advance their drug discovery and development programs.

References

A Researcher's Guide to Purity Assessment of Synthesized Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized benzothiophene derivatives is a critical step that underpins the reliability of biological data and the quality of potential therapeutic agents. The choice of analytical methodology is paramount, as each technique offers a unique balance of sensitivity, selectivity, and destructive potential. This guide provides a comprehensive comparison of the most common analytical techniques for purity assessment, complete with experimental protocols and data to inform your selection process.

Method Comparison at a Glance

The three primary techniques for purity determination of organic molecules are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method presents distinct advantages and limitations in the context of benzothiophene derivative analysis.

FeatureHPLC-UVqNMRGC-MS
Principle Separation based on polarity, detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).Relative (requires a reference standard).
**Selectivity

A Comparative Guide: HPLC and GC-MS for the Separation and Quantification of Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

At a Glance: Key Differences and Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique that serves as a cornerstone in pharmaceutical analysis.[1] It is particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds, which constitute a significant portion of active pharmaceutical ingredients (APIs) and their related impurities.[1][2] Its broad applicability makes it the workhorse for impurity profiling and stability testing.[1]

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is the gold standard for the analysis of volatile and semi-volatile compounds.[3] In pharmaceutical analysis, its primary role is the identification and quantification of residual solvents, which are organic volatile chemicals used or produced during the manufacturing of drug substances.[3] The high sensitivity and specificity of GC-MS make it ideal for detecting these trace-level impurities.[4]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for HPLC and GC-MS in their respective primary applications for impurity analysis. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.

ParameterHPLC (for Non-Volatile Impurities)GC-MS (for Volatile Residual Solvents)
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range. For example, a validated HPLC method for DOTATATE reported an LOD of 0.5 µg/mL.Can reach low parts-per-million (ppm) to parts-per-billion (ppb) levels. For instance, a validated GC-MS method for residual solvents in Bisoprolol Fumarate reported an LOD of 0.9 ppm for methanol and acetone.
Limit of Quantification (LOQ) Generally, the lowest concentration that can be quantified with acceptable precision and accuracy. A validated HPLC method for DOTATATE showed an LOQ of 0.1 µg/mL.The lowest concentration that can be reliably quantified. For the aforementioned residual solvents in Bisoprolol Fumarate, the LOQ was also reported at the ppm level.
Linearity (Correlation Coefficient, r²) Excellent linearity is typically achieved, with correlation coefficients (r²) ≥ 0.995 being a common requirement in method validation.[5]Strong linearity is also a hallmark of GC-MS methods, with r² values often exceeding 0.99.[6]
Precision (Relative Standard Deviation, RSD) High precision is expected, with RSD values typically well below 2% for replicate injections.Excellent precision is also achievable, with RSDs for replicate analyses generally being low.
Accuracy (% Recovery) Accuracy is demonstrated by recovery studies, with typical acceptance criteria for impurities being within 80-120%.Recovery values for spiked samples are also expected to be within a similar range of 80-120%.
Typical Analytes Related substances, degradation products, process impurities, enantiomeric impurities.[1]Residual solvents (e.g., methanol, ethanol, acetone, toluene), volatile organic compounds (VOCs).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for impurity analysis using HPLC and GC-MS.

HPLC Protocol for the Quantification of Related Substances

This protocol outlines a general procedure for the analysis of non-volatile impurities in a drug substance.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

2. Materials and Reagents:

  • Reference standards for the active pharmaceutical ingredient (API) and known impurities.

  • HPLC-grade solvents (e.g., acetonitrile, methanol).

  • High-purity water.

  • Buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine).

3. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for reversed-phase chromatography.[7]

  • Mobile Phase: A gradient elution is often employed to separate impurities with a wide range of polarities. For example, Mobile Phase A could be a buffer solution, and Mobile Phase B could be an organic solvent like acetonitrile. The gradient program would involve changing the proportion of A and B over time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Often maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Detection Wavelength: Selected based on the UV absorbance maxima of the API and impurities.

  • Injection Volume: Typically 10-20 µL.

4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of the API and each known impurity in a suitable diluent. Prepare a working standard solution by diluting the stock solutions to a known concentration.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a specified concentration.

5. Analysis and Data Processing:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards.

  • Quantify the impurities using the peak areas and the response factor of the API or the respective impurity standards.

Headspace GC-MS Protocol for the Determination of Residual Solvents

This protocol describes a typical method for analyzing volatile residual solvents in a pharmaceutical product, based on USP <467> methodology.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

2. Materials and Reagents:

  • Reference standards for the expected residual solvents.

  • A suitable high-boiling point solvent for sample dissolution (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).[4]

  • Helium (carrier gas).

3. Headspace and GC-MS Conditions:

  • Headspace Vial Equilibration Temperature: Typically 80-100 °C.

  • Headspace Vial Equilibration Time: 15-30 minutes.

  • GC Column: A column with a stationary phase suitable for separating volatile compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

  • GC Oven Temperature Program: A temperature gradient is used to elute the solvents based on their boiling points. For example, starting at 40 °C, holding for a few minutes, then ramping up to around 240 °C.

  • Injector Temperature: Typically 200-250 °C.

  • Carrier Gas Flow: Constant flow of helium.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Scan Range: A mass range suitable for the target solvents (e.g., m/z 35-300).

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution containing the residual solvent standards in the chosen dissolution solvent. Prepare a working standard by diluting the stock solution to the desired concentration.

  • Sample Preparation: Accurately weigh a specific amount of the drug substance into a headspace vial and add a precise volume of the dissolution solvent. Seal the vial immediately.

5. Analysis and Data Processing:

  • Place the prepared vials in the headspace autosampler.

  • The autosampler will heat the vial, and a portion of the headspace gas will be injected into the GC-MS.

  • Identify the residual solvents by their retention times and mass spectra, which can be compared to a spectral library (e.g., NIST).

  • Quantify the solvents by comparing their peak areas to those in the standard chromatogram.

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and the choice between them, the following diagrams illustrate the typical experimental workflows and the logical considerations for selecting the appropriate technique.

G Experimental Workflow for Impurity Analysis cluster_0 HPLC Workflow cluster_1 GC-MS Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj Injection into HPLC hplc_prep->hplc_inj hplc_sep Separation in Column (Liquid Mobile Phase) hplc_inj->hplc_sep hplc_det Detection (UV, PDA, etc.) hplc_sep->hplc_det hplc_data Data Analysis (Quantification) hplc_det->hplc_data gcms_prep Sample Preparation (Dissolution in High-Boiling Solvent) gcms_headspace Headspace Incubation gcms_prep->gcms_headspace gcms_inj Headspace Injection gcms_headspace->gcms_inj gcms_sep Separation in GC Column (Gas Mobile Phase) gcms_inj->gcms_sep gcms_det Detection (Mass Spectrometry) gcms_sep->gcms_det gcms_data Data Analysis (Identification & Quantification) gcms_det->gcms_data

Figure 1: Generalized experimental workflows for impurity analysis using HPLC and GC-MS.

G Decision Tree for Method Selection start Impurity Analysis Required volatility Is the impurity volatile and thermally stable? start->volatility gcms Use GC-MS volatility->gcms Yes derivatization Can it be derivatized to be volatile? volatility->derivatization No hplc Use HPLC derivatization->hplc No derivatization->gcms Yes

References

A Comparative Guide to Quantitative NMR for Non-Destructive Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical analysis, the precise determination of purity is paramount for ensuring the quality, safety, and efficacy of products. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated this field, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive primary method for purity assessment.[1] This guide provides an objective comparison of qNMR with its chromatographic and mass spectrometric counterparts, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their analytical needs.

Core Principles: qNMR vs. Other Techniques

Quantitative NMR operates on a fundamentally different principle than chromatographic methods. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to the signal.[2] This intrinsic relationship allows for the direct, absolute quantification of a substance against a certified internal standard of a different compound, obviating the need for a chemically identical reference standard of the analyte.[1]

In contrast, HPLC and GC are relative methods that separate components of a mixture based on their physical and chemical interactions with a stationary and mobile phase.[3] Quantification relies on detecting a physical property of the analyte (e.g., UV absorbance) and comparing its response to that of a certified reference standard of the exact same compound.[4] Mass spectrometry (MS), often coupled with chromatography (GC-MS, LC-MS), identifies and quantifies molecules based on their mass-to-charge ratio.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for qNMR, HPLC, and GC-MS, providing a clear comparison for purity determination applications.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Quantification Absolute (Primary Ratio Method)[3]Relative[4]Relative
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[1]Requires a certified reference standard of the identical analyte for accurate quantification.[4]Requires a certified reference standard of the identical analyte for accurate quantification.
Accuracy High (often >98.5% and can reach up to 99.9%).[5]High, but accuracy is dependent on the purity of the reference standard.High, but accuracy is dependent on the purity of the reference standard.
Precision (RSD) Excellent (typically <1% to as low as 0.35%).[5][6]Very good, with low Relative Standard Deviation (RSD).Very good, with low RSD.
Limit of Detection (LOD) ~0.1%[2]~0.01%[2]High sensitivity, suitable for volatile trace impurities.
Limit of Quantification (LOQ) ~0.3%[2]Dependent on detector and analyte; generally lower than qNMR.High sensitivity, suitable for volatile trace impurities.
Universality Universal detector for NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P).[7]Dependent on the detector (e.g., UV-Vis requires a chromophore).[3]Limited to volatile and thermally stable compounds.
Non-destructive Yes, the sample can be fully recovered.[3]No, the sample is consumed.[3]No, the sample is consumed.
Sample Throughput Moderate to high; method development is often faster than for chromatography.[3]High, especially with autosamplers, but method development can be time-consuming.[3]Moderate to high, requires method development.
Impurity Identification Can simultaneously identify and quantify unknown impurities if signals are resolved.[7]Limited identification capabilities without a mass spectrometer.Excellent for identification of volatile impurities via mass spectra.

Experimental Protocols

This protocol outlines the key steps for determining the purity of a chemical entity using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • Analyte: The compound whose purity is to be determined.

  • Internal Standard (IS): A high-purity (>99.5%), stable, non-volatile, and non-hygroscopic compound with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone). The IS signals should not overlap with the analyte signals.[4]

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which both the analyte and the internal standard are fully soluble.

2. Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial using a calibrated analytical balance (to 0.01 mg).

  • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio close to 1:1 with the analyte.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a standard 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.[8]

  • Key Parameters:

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A value of 30 seconds is often sufficient for small molecules to ensure full relaxation and accurate integration.[8]

    • Pulse Angle: A 30° or 45° pulse angle is often used as a compromise between signal intensity and the required relaxation delay.[8]

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated for an uncertainty of less than 1%.[8]

    • Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.

    • Temperature: Maintain a constant and regulated probe temperature (e.g., 298 K).[7]

4. Data Processing and Purity Calculation:

  • Apply a line broadening of approximately 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Illustrative Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (Phase, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for purity determination using qNMR.

Technique_Comparison cluster_qnmr_pros qNMR Advantages cluster_hplc_pros HPLC Advantages cluster_gcms_pros GC-MS Advantages start Purity Determination Required qnmr qNMR start->qnmr Absolute Purity Needed Non-destructive Analysis Structural Info Desired hplc HPLC start->hplc High Sensitivity for Trace Impurities High Throughput Needed gcms GC-MS start->gcms Volatile Impurities Expected qnmr_pro1 Primary Method qnmr_pro2 Universal Detector qnmr_pro3 No Identical Standard conclusion Orthogonal methods (e.g., qNMR + HPLC) provide the most comprehensive purity assessment. qnmr->conclusion hplc_pro1 High Sensitivity hplc_pro2 Well-Established hplc->conclusion gcms_pro1 Excellent for Volatiles gcms_pro2 High Identification Power gcms->conclusion

Caption: Decision framework for selecting a purity analysis method.

Conclusion

Quantitative NMR is a robust and accurate primary method for the non-destructive purity determination of chemical compounds. Its key advantages, including the ability to perform absolute quantification without an identical reference standard and its universal detection principle, make it an invaluable tool in pharmaceutical and chemical research.[1][7] While chromatographic techniques like HPLC offer superior sensitivity for trace impurity analysis, qNMR provides a highly reliable, orthogonal method that can also deliver structural information about impurities in a single experiment.[3] For a comprehensive and unambiguous purity assessment, a multi-technique approach, employing both qNMR and a high-resolution chromatographic method, is often the most rigorous strategy, ensuring the highest confidence in the quality of the material.

References

Comparative Analysis of the Biological Activities of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocyclic compound, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The versatility of the thiophene scaffold allows for diverse substitutions, leading to a wide array of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of the biological activities of various thiophene derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows. The aim is to offer an objective resource to aid in the research and development of novel thiophene-based therapeutic agents.

Data Presentation: A Comparative Overview

The biological activities of thiophene derivatives are quantified through various in vitro and in vivo assays. The following tables summarize the anticancer, antimicrobial, and anti-inflammatory activities of selected thiophene compounds, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Thiophene Derivatives

The anticancer potential of thiophene derivatives is often evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative 2bHep3B5.46[5]
Thiophene Carboxamide Derivative 2eHep3B12.58[5]
4-amino-5-substituted-thiophene derivative 4MCF-714.53±0.54[6]
4-amino-5-substituted-thiophene derivative 6MCF-711.17±0.42[6]
4-amino-5-substituted-thiophene derivative 7MCF-716.76±0.63[6]
Thiophene Derivative RAA5VariousSelected for 5-dose assay by NCI[7]
Table 2: Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy of thiophene derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (mg/L or µg/mL)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32 (MIC50)[8]
Thiophene Derivative 4Colistin-Resistant E. coli8-32 (MIC50)[8]
Thiophene Derivative 5Colistin-Resistant A. baumannii16-32 (MIC50)[8]
Thiophene Derivative 5Colistin-Resistant E. coli8-32 (MIC50)[8]
Thiophene Derivative 8Colistin-Resistant A. baumannii16-32 (MIC50)[8]
Thiophene Derivative 8Colistin-Resistant E. coli8-32 (MIC50)[8]
Spiro–indoline–oxadiazole 17C. difficile2 to 4 µg/ml[9][10]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella Typhi3.125 µg/mL[11]
Thiophene-2-carboxamide derivative 7bS. aureus, B. subtilis, E. coli, P. aeruginosaHighest activity index vs ampicillin[12]
Table 3: Anti-inflammatory Activity of Thiophene Derivatives

The anti-inflammatory properties of thiophene derivatives are often investigated through their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by measuring the reduction of inflammatory markers.

CompoundAssayActivityReference
Tetrasubstituted thiophene 4cCarrageenan-induced paw edema77% protection at 20 mg/kg[13]
Tetrasubstituted thiophene 4eCarrageenan-induced paw edema71% protection at 20 mg/kg[13]
Tetrasubstituted thiophene 4fCarrageenan-induced paw edema76% protection at 20 mg/kg[13]
Thiophene-based compoundsCOX and LOX inhibitionActive[14][15]
Artemisia sieversiana derived thiophenesLPS-induced NO production in BV-2 cellsIC50s 79.5 and 98.5 µM
Thiophene derivatives 9, 33, and 43LPS-induced NO production in RAW 264.7 cellsIC50s 2.5, 20.0, and 6.7 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the comparison of thiophene derivatives' biological activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiophene derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a substance. The agent diffuses into the agar and inhibits the growth of the test microorganism.

Materials:

  • Bacterial or fungal strain

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Thiophene derivative to be tested

  • Positive control (standard antibiotic) and negative control (solvent)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the thiophene derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Thiophene derivative to be tested

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Inhibitor Addition: Add the thiophene derivative at various concentrations to the sample wells. Add Celecoxib to the positive control wells and the solvent to the enzyme control wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature.

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for the test compounds and calculate the IC50 value.

Mandatory Visualizations

Diagrams are provided to illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of thiophene derivatives.

Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds, including some thiophene derivatives, exert their effects by modulating this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Active_NFkB Active NF-κB Nuclear_NFkB NF-κB Active_NFkB->Nuclear_NFkB Translocation IkB_NFkB:f0->IkB_P IkB_NFkB:f1->Active_NFkB DNA DNA Nuclear_NFkB->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Workflow: In Vitro Screening of Thiophene Derivatives

The following diagram outlines a typical workflow for the initial screening and evaluation of newly synthesized thiophene derivatives for their biological activity.

Experimental_Workflow Start Start: Thiophene Derivative Synthesis Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Activity_Check Biologically Active? Primary_Screening->Activity_Check Dose_Response Dose-Response Assay (e.g., MTT, MIC) Activity_Check->Dose_Response Yes Inactive Inactive Compound Activity_Check->Inactive No Potency_Determination Determine IC50 / MIC Dose_Response->Potency_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Potency_Determination->Mechanism_Study Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound

Caption: A typical experimental workflow for in vitro biological activity screening.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.

SAR_Thiophene cluster_properties Key Properties Thiophene_Core Thiophene Core Scaffold Substituents Substituents (R1, R2, R3, R4) Thiophene_Core->Substituents Addition of Physicochemical_Properties Modified Physicochemical Properties Substituents->Physicochemical_Properties Biological_Activity Altered Biological Activity Physicochemical_Properties->Biological_Activity Lipophilicity Lipophilicity Physicochemical_Properties->Lipophilicity Electronic_Effects Electronic_Effects Physicochemical_Properties->Electronic_Effects Steric_Hindrance Steric_Hindrance Physicochemical_Properties->Steric_Hindrance Improved_Compound Optimized Lead Compound Biological_Activity->Improved_Compound Leads to

Caption: The logical relationship in the Structure-Activity Relationship (SAR) of thiophenes.

Conclusion

Thiophene derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. This guide has provided a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols. The visual representations of the NF-κB signaling pathway, a common experimental workflow, and the principles of SAR further illuminate the key concepts in the study of these versatile molecules. It is anticipated that this comprehensive overview will serve as a valuable resource for researchers dedicated to the discovery and development of next-generation thiophene-based drugs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural instructions for the safe handling and disposal of 1-(Thiophen-3-yl)ethanamine (CAS No. 163586-97-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard CodeHazard StatementGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowed.[1]GHS07
Skin IrritationH315Causes skin irritation.[1]GHS07
Eye IrritationH319Causes serious eye irritation.[1]GHS07
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1]GHS07

This data is for (S)-1-(Thiophen-3-yl)ethan-1-amine.

Detailed Disposal Protocol

The proper disposal of this compound is a critical final step in its handling. This substance must be treated as hazardous waste and disposed of through a licensed environmental services company. Under no circumstances should it be disposed of down the drain or in regular trash.[2]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.

Step 2: Waste Collection
  • Container Selection: Use a dedicated, properly labeled hazardous waste container made of a material compatible with amines. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a tightly fitting screw cap.

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] Also, affix the appropriate GHS hazard pictograms (as shown in the table above).

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[1][5]

Step 3: Waste Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[6]

  • Keep the container closed at all times except when adding waste.[4]

  • The storage area should be away from heat sources and ignition sources.[1]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Complete all necessary paperwork for the waste pickup, providing an accurate description of the waste.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure personnel safety and contain the material.

Minor Spill Cleanup (Manageable by trained personnel)
  • Alert Personnel: Notify others in the immediate vicinity.

  • Ventilate Area: Ensure the area is well-ventilated. Work under a fume hood if possible.

  • Don PPE: Wear the PPE as described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Work from the outside of the spill inwards to prevent spreading.[7]

  • Collect Residue: Carefully scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.[7]

  • Dispose: Seal and label the waste container and manage it as described in the disposal protocol.

Major Spill Response
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Alert: Notify your institution's emergency response team and EHS department.

  • Provide Information: Be prepared to provide the Safety Data Sheet and any relevant information to emergency responders.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Event start Start: Unused or Waste This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs start->spill container Select Compatible Hazardous Waste Container ppe->container label_container Label Container: - 'Hazardous Waste' - Chemical Name - GHS Pictograms container->label_container add_waste Transfer Waste to Container in Fume Hood label_container->add_waste seal_store Seal Container & Store in Secondary Containment add_waste->seal_store contact_ehs Contact EHS or Licensed Waste Contractor seal_store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete Waste Disposal Paperwork schedule_pickup->documentation end End: Waste Disposed documentation->end minor_spill Minor Spill: Follow Cleanup Protocol spill->minor_spill  Manageable? major_spill Major Spill: Evacuate & Call EHS spill->major_spill  Not Manageable? minor_spill->add_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Thiophen-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Thiophen-3-yl)ethanamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Potential hazards include flammability, acute toxicity if swallowed or in contact with skin, and the ability to cause severe skin burns and eye damage.[1] It may also cause skin and respiratory irritation.[2][3] Therefore, a stringent PPE protocol is mandatory.

Minimum Required PPE:

  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[4][5] The outer glove should be removed immediately after handling the substance.[5]

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[6]

  • Lab Coat: A long-sleeved, impermeable lab coat or gown with tight-fitting cuffs is necessary to protect the skin.[5]

  • Respiratory Protection: All handling of this substance must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][7] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[2]

PPE Component Specification Rationale
Hand Protection Double-gloved with chemotherapy-grade nitrile glovesProtects against skin contact and absorption, which can be toxic.[1][5]
Eye and Face Protection Chemical splash goggles and face shieldPrevents severe eye damage from splashes.[1][6]
Body Protection Impermeable, long-sleeved lab coat or gownProtects skin from burns and irritation.[1][5]
Respiratory Protection Chemical fume hood or NIOSH-approved respiratorProtects against inhalation of harmful vapors.[2][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.[8] The kit should contain absorbent materials and a neutralizing agent for amines (e.g., a weak acid like citric acid).

    • An emergency eyewash and safety shower must be accessible and tested.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound inside a chemical fume hood.[9]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep the container tightly closed when not in use.[9]

    • Avoid direct contact and inhalation of vapors.[9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an appropriate absorbent material from a spill kit. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE and labware, must be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams.[2]

  • Containerization: Use a designated, properly labeled, and sealed hazardous waste container.[2]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Disposal Request: Arrange for pickup by the institution's EHS department or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Workflow for Handling this compound

G Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Proceed handling Chemical Handling (in Fume Hood) ppe->handling Proceed post_handling Post-Handling Decontamination handling->post_handling Experiment Complete emergency Emergency Event handling->emergency disposal Waste Disposal post_handling->disposal Waste Generated end End of Procedure disposal->end Waste Secured spill Spill Response emergency->spill Spill exposure Personal Exposure Response emergency->exposure Exposure spill->disposal Cleanup Complete exposure->end Seek Medical Attention

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.